Product packaging for Dchaps(Cat. No.:CAS No. 106679-03-2)

Dchaps

Cat. No.: B011064
CAS No.: 106679-03-2
M. Wt: 598.9 g/mol
InChI Key: ZQDSFVARABYERY-HJSAWXBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dchaps is a zwitterionic detergent designed for critical life science research, particularly in the solubilization and purification of membrane proteins while preserving their native state. Its chemical structure combines the properties of sulfobetaine-type and bile-acid detergents, making it highly effective at disrupting lipid membranes without causing significant protein denaturation. This makes this compound an indispensable tool for preparing proteins for analytical techniques such as isoelectric focusing (IEF) and two-dimensional electrophoresis. In laboratory applications, this compound is valued for its ability to break protein-protein interactions and solubilize membrane proteins in a functionally active form. A key advantage is its small micellar molecular weight and high critical micelle concentration (CMC), which allows for its subsequent removal from protein samples via dialysis. This compound is also suitable for use in ion-exchange chromatography and is known for not absorbing light in the UV range, preventing interference during spectrophotometric analysis. This product is specifically labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H58N2O6S B011064 Dchaps CAS No. 106679-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106679-03-2

Molecular Formula

C32H58N2O6S

Molecular Weight

598.9 g/mol

IUPAC Name

3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1

InChI Key

ZQDSFVARABYERY-HJSAWXBPSA-N

SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C

Synonyms

3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane
DCHAPS
DCHAPS sulfonate

Origin of Product

United States

Foundational & Exploratory

DCHAPS Detergent: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), commonly known as CHAPS, is a versatile zwitterionic detergent widely employed in biochemistry and molecular biology. Its unique properties make it an invaluable tool for the solubilization and purification of proteins, particularly those embedded within cellular membranes, while preserving their native structure and function. This technical guide provides an in-depth overview of this compound, its physicochemical properties, and detailed protocols for its application in key experimental workflows.

Core Properties and Advantages

This compound is a non-denaturing detergent, meaning it can disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without unfolding the protein's tertiary structure.[1][2] This is crucial for studies requiring the preservation of protein activity and protein-protein interactions.[1][3] Its zwitterionic nature, conferred by a quaternary ammonium (B1175870) and a sulfonate group, results in no net charge over a broad pH range, making it compatible with techniques like ion-exchange chromatography and isoelectric focusing.[4]

A key characteristic of any detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[2] Above the CMC, this compound micelles can create a hydrophobic environment that shields the transmembrane domains of membrane proteins from the aqueous solvent, thus keeping them soluble.[5]

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, providing essential parameters for experimental design.

PropertyValueReferences
Molecular Weight 614.9 g/mol [6]
Critical Micelle Concentration (CMC) 6 - 10 mM[4][6]
Aggregation Number ~10[6]
Micelle Molecular Weight ~6,150 Da[6]
Appearance White crystalline powder[6]
Solubility in Water High[6]

Key Applications and Experimental Protocols

This compound is utilized in a variety of biochemical techniques. Below are detailed protocols for some of its most common applications.

Membrane Protein Extraction

This compound is highly effective for the gentle extraction of membrane proteins from the lipid bilayer.[5][7]

Experimental Protocol: Membrane Protein Extraction from Cultured Cells

  • Cell Preparation: Grow cultured mammalian cells to 80-90% confluency in a 10 cm dish.

  • Washing: Place the dish on ice and wash the cell monolayer twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Aspirate the PBS completely and add 1 mL of ice-cold this compound Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% this compound, and protease/phosphatase inhibitors) to the dish.

  • Incubation: Incubate the dish on ice for 30 minutes with occasional gentle swirling.

  • Cell Scraping: Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Further Incubation: Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Quantification and Storage: Determine the protein concentration of the extract using a detergent-compatible protein assay. The extracted proteins are now ready for downstream applications or can be stored at -80°C.[7]

Co-Immunoprecipitation (Co-IP)

This compound is a preferred detergent for Co-IP as it effectively lyses cells while preserving the delicate protein-protein interactions necessary for studying protein complexes.[3][8]

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis: Prepare a cleared cell lysate as described in the membrane protein extraction protocol using a this compound-based lysis buffer.

  • Pre-clearing the Lysate (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge to pellet the beads and transfer the supernatant to a new tube.[9]

  • Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[9]

  • Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complex.[9]

  • Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully remove the supernatant. Resuspend the beads in 1 mL of ice-cold this compound wash buffer (often the same as the lysis buffer or with a lower detergent concentration). Repeat this wash step 3-5 times.[7][9]

  • Elution: After the final wash, remove all residual wash buffer. Elute the protein complexes from the beads. A common method is to add 1X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]

  • Analysis: Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by SDS-PAGE and Western blotting.

Two-Dimensional (2D) Gel Electrophoresis

This compound is a standard component in sample rehydration buffers for the first dimension of 2D gel electrophoresis, isoelectric focusing (IEF), due to its ability to solubilize proteins and its neutral charge.[6][10]

Experimental Protocol: Sample Preparation for 2D-PAGE

  • Sample Solubilization: Solubilize the protein sample in a rehydration buffer typically containing 7 M urea, 2 M thiourea, 2-4% this compound, dithiothreitol (B142953) (DTT), and carrier ampholytes.[6][11]

  • IPG Strip Rehydration: Apply the sample-containing rehydration buffer to a channel in the rehydration tray. Place the Immobilized pH Gradient (IPG) strip gel-side down onto the sample.[12]

  • Isoelectric Focusing (First Dimension): Allow the strip to rehydrate with the sample. Then, perform isoelectric focusing according to the manufacturer's instructions for the IEF system. Proteins will migrate and focus at their isoelectric point (pI).[13]

  • Equilibration: Following IEF, equilibrate the IPG strip in an equilibration buffer containing SDS. This step is typically performed in two stages: the first with DTT to reduce disulfide bonds and the second with iodoacetamide (B48618) to alkylate the reduced cysteines.[12]

  • Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large format SDS-PAGE gel and run the second dimension to separate proteins based on their molecular weight.[14]

Visualization of Experimental Workflows and Signaling Pathways

This compound in the Study of Apoptosis

This compound is frequently used in lysis buffers for the study of apoptosis, a form of programmed cell death.[6] The execution of apoptosis is carried out by a family of proteases called caspases.[15] Studying the activation of these caspases, often through Western blot analysis of their cleaved forms, requires cell lysates prepared with a non-denaturing detergent like this compound to preserve the proteins for antibody recognition.[15]

apoptosis_workflow cluster_cell_culture Cell Culture & Induction cluster_lysis Cell Lysis cluster_analysis Biochemical Analysis start Cells in Culture inducer Induce Apoptosis (e.g., with Staurosporine) start->inducer lysis Lyse cells with This compound-containing buffer inducer->lysis centrifuge Centrifuge to clarify lysate lysis->centrifuge sds_page SDS-PAGE centrifuge->sds_page western Western Blot sds_page->western detection Detect Cleaved Caspases (e.g., Caspase-3) western->detection

Workflow for studying caspase activation in apoptosis using this compound.
General Workflow for Membrane Protein Solubilization and Co-IP

The following diagram illustrates a comprehensive workflow combining membrane protein extraction and subsequent co-immunoprecipitation using this compound.

membrane_protein_coip_workflow cluster_extraction Membrane Protein Extraction cluster_coip Co-Immunoprecipitation cells Cultured Cells wash_cells Wash with PBS cells->wash_cells lyse_cells Lyse with this compound Buffer wash_cells->lyse_cells clarify_lysate Centrifuge to Pellet Debris lyse_cells->clarify_lysate solubilized_proteins Supernatant: Solubilized Membrane Proteins clarify_lysate->solubilized_proteins preclear Pre-clear Lysate (Optional) solubilized_proteins->preclear add_antibody Add 'Bait' Antibody preclear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash_beads Wash Beads add_beads->wash_beads elute Elute Protein Complexes wash_beads->elute analysis Analyze by Western Blot elute->analysis

Workflow for membrane protein extraction and Co-IP using this compound.

References

An In-depth Technical Guide to 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, a zwitterionic detergent commonly referred to as DCHAPS. This document outlines its chemical properties, summarizes key quantitative data, and provides detailed experimental protocols for its application in life sciences research.

Core Concepts: Full Name and Chemical Structure

This compound is a non-denaturing, zwitterionic sulfobetaine (B10348) detergent. Its unique structure, derived from cholic acid, imparts a combination of properties from both sulfobetaine-type detergents and bile salts, making it highly effective for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native state and biological activity of the proteins.[1][2][3]

  • Full Name: 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate[3][4]

  • Synonyms: CHAPS, 3-((3-Cholamidopropyl)dimethylammonium)-1-propanesulfonate[2][4][5]

  • Chemical Formula: C₃₂H₅₈N₂O₇S[4][6]

  • CAS Number: 75621-03-3[4][5][6]

Chemical Structure:

The structure of this compound features a rigid steroidal backbone derived from cholic acid, a flexible linker arm containing a quaternary ammonium (B1175870) ion, and a sulfonate head group. This amphipathic nature, with both hydrophobic and hydrophilic regions, is key to its function as a detergent.

Quantitative Data Presentation

The following tables summarize the key physicochemical properties of this compound, which are critical for its effective use in experimental design.

Table 1: General Physicochemical Properties

PropertyValueReferences
Molecular Weight 614.88 g/mol [1]
Appearance White crystalline powder[4][7]
Solubility Soluble in water[6][7]
Detergent Class Zwitterionic[1]
Melting Point 156-158 °C (decomposes)[7]
Density 1.01 g/mL at 20 °C[2][7]

Table 2: Micellar Properties

PropertyValueConditionsReferences
Critical Micelle Concentration (CMC) 8 to 10 mM (0.492% to 0.615% w/v)Aqueous solution[1]
6.41 mMNo salt[8]
4.10 mM1.5 M NaCl[8]
Aggregation Number 10[1][6]
4-140-0.1 M Na⁺[2]
Micelle Molecular Weight 6149 Da[1]
Cloud Point ≥ 100°C[1]
Dialyzable Yes[1]

Experimental Protocols

This compound is a versatile tool in the laboratory, particularly for the solubilization of membrane proteins and for use in two-dimensional gel electrophoresis.

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization may be required depending on the specific protein and downstream application.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold this compound Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitors)

Procedure:

  • Wash the cell pellet with ice-cold PBS to remove media components.

  • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold this compound Lysis Buffer. A common starting point is a 1:10 ratio of pellet volume to buffer volume.

  • Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation to facilitate lysis and protein solubilization.

  • Centrifuge the lysate at high speed (e.g., 14,000-20,000 x g) for 15-30 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream applications such as immunoprecipitation or chromatography.[9]

This compound is a key component of rehydration and equilibration buffers in 2D gel electrophoresis, aiding in the denaturation and solubilization of proteins for isoelectric focusing (IEF).

Materials:

  • Protein sample

  • Rehydration Buffer (e.g., 8 M Urea (B33335), 2-4% (w/v) this compound, 50 mM DTT, 0.2% (v/v) carrier ampholytes, and a trace of Bromophenol Blue)

  • Equilibration Buffer I (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2% (w/v) DTT)

  • Equilibration Buffer II (e.g., 6 M Urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl pH 8.8, 2.5% (w/v) iodoacetamide)

  • Immobilized pH Gradient (IPG) strips

  • SDS-PAGE gels

Procedure:

  • Sample Solubilization: Solubilize the protein sample in the Rehydration Buffer. The high concentration of urea acts as a chaotropic agent, while this compound aids in solubilization.[10]

  • Rehydration and Isoelectric Focusing (First Dimension):

    • Apply the protein sample to the IPG strip in a rehydration tray.

    • Allow the IPG strip to rehydrate with the sample for several hours or overnight at room temperature.[10]

    • Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.

  • Equilibration:

    • After IEF, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces disulfide bonds.

    • Transfer the strip to Equilibration Buffer II for another 15 minutes with gentle agitation. This step alkylates the reduced sulfhydryl groups, preventing them from re-oxidizing.[11]

  • SDS-PAGE (Second Dimension):

    • Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

    • Seal the strip in place with a small amount of molten agarose.

    • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Visualization: Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

Membrane_Protein_Solubilization cluster_0 Cell Preparation cluster_1 Lysis and Solubilization cluster_2 Clarification Cell_Pellet Cell Pellet Wash_PBS Wash with ice-cold PBS Cell_Pellet->Wash_PBS Centrifuge_1 Centrifuge (500 x g, 5 min, 4°C) Wash_PBS->Centrifuge_1 Add_Lysis_Buffer Resuspend in This compound Lysis Buffer Centrifuge_1->Add_Lysis_Buffer Incubate Incubate (30-60 min, 4°C) Add_Lysis_Buffer->Incubate Centrifuge_2 Centrifuge (14,000 x g, 15 min, 4°C) Incubate->Centrifuge_2 Supernatant Collect Supernatant (Solubilized Proteins) Centrifuge_2->Supernatant Pellet Discard Pellet (Insoluble Debris) Centrifuge_2->Pellet

Caption: Workflow for Membrane Protein Solubilization using this compound.

Two_D_Electrophoresis Sample_Prep Protein Sample Solubilization (Rehydration Buffer with this compound) IEF 1st Dimension: Isoelectric Focusing (IEF) on IPG Strip Sample_Prep->IEF Rehydration Equilibration IPG Strip Equilibration (DTT then Iodoacetamide) IEF->Equilibration SDS_PAGE 2nd Dimension: SDS-PAGE Equilibration->SDS_PAGE Visualization Gel Staining and Visualization SDS_PAGE->Visualization

Caption: Workflow for Two-Dimensional Gel Electrophoresis using this compound.

Role in Signaling Pathway Research

While this compound is not known to directly modulate signaling pathways, it is an indispensable tool for their study. Many components of cellular signaling cascades, including receptors, kinases, and phosphatases, are membrane-associated proteins. The ability of this compound to gently and effectively solubilize these proteins from the lipid bilayer is crucial for their isolation and subsequent characterization. By preserving the native conformation and activity of these proteins, this compound enables researchers to perform functional assays, study protein-protein interactions within signaling complexes, and conduct structural analyses, all of which are vital for elucidating the mechanisms of signal transduction. The use of this compound in co-immunoprecipitation, for example, allows for the isolation of intact signaling complexes, providing insights into the dynamic interactions that govern cellular responses.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of DCHAPS Surfactant

This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic surfactant widely utilized in biochemical and life sciences research.[1] Its unique structure, which combines the features of sulfobetaine-type detergents and bile salts, makes it highly effective for solubilizing membrane proteins while preserving their native conformation and functionality.[1][2] As a non-denaturing detergent, this compound is particularly valuable in applications such as protein purification, ion-exchange chromatography, and two-dimensional electrophoresis.[2][3][4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and its mechanism of action in key applications.

Core Physical and Chemical Properties of this compound

The behavior of this compound in solution is dictated by its fundamental physicochemical properties. These quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 614.88 g/mol [6][7][8][9][10][11]
Chemical Type Zwitterionic Surfactant[2][3][4][12]
Appearance White Powder[12]
Critical Micelle Concentration (CMC) 6 - 10 mM in water[1][3][4][9][12]
Aggregation Number ~10[9][12]
Average Micellar Weight 6,150 g/mol [5][9]
Solubility Water (50 mg/mL), DMSO (100 mg/mL)[5][6][11]
Cloud Point >100°C[9][11]

The critical micelle concentration (CMC) is a crucial parameter, as it is the concentration at which individual this compound monomers begin to self-assemble into micelles.[1][13] It is important to note that the CMC of this compound is not a fixed value and can be influenced by experimental conditions such as ionic strength, temperature, and pH.[1][14][15] For instance, the CMC of this compound decreases in the presence of increasing salt concentrations.[14] In aqueous solutions or buffers, this compound behaves as a nonionic surfactant, but in the presence of salt, it can act as a weakly charged cationic surfactant.

Experimental Protocols for Characterization

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Several biophysical techniques can be employed to determine the CMC of a surfactant.[1] Two common methods are fluorescence spectroscopy and surface tensiometry.

1. Fluorescence Spectroscopy using a Pyrene (B120774) Probe

  • Principle: This method relies on the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a characteristic shift in the vibrational fine structure of the pyrene emission spectrum. The ratio of the intensity of the third vibrational peak (I3 at ~384 nm) to the first (I1 at ~373 nm) is plotted against the logarithm of the surfactant concentration. The inflection point of the resulting sigmoidal curve corresponds to the CMC.[1]

  • Protocol Outline:

    • Stock Solutions: Prepare a concentrated stock solution of this compound in the desired buffer. A separate stock solution of pyrene should be prepared in a suitable organic solvent like acetone (B3395972) or ethanol.

    • Sample Preparation: Create a series of this compound solutions with varying concentrations through serial dilution of the stock solution. Add a small aliquot of the pyrene stock to each this compound dilution to achieve a final pyrene concentration of approximately 1 µM.

    • Fluorescence Measurement: Excite the samples at a wavelength of about 335 nm and record the emission spectra from approximately 350 nm to 500 nm.

    • Data Analysis: Determine the fluorescence intensities of the first (I1) and third (I3) vibrational peaks. Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration. The CMC is identified from the inflection point of the sigmoidal curve.[1]

2. Surface Tensiometry

  • Principle: Surfactants are surface-active agents that accumulate at the air-water interface, leading to a reduction in the surface tension of the solution. As the concentration of the surfactant increases, the surface tension decreases until the interface is saturated with monomers. Beyond this point, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break occurs in a plot of surface tension versus surfactant concentration is the CMC.[1][16]

  • Protocol Outline:

    • Solution Preparation: Prepare a series of this compound solutions in the desired buffer, covering a concentration range both below and above the expected CMC.

    • Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the du Noüy ring method or the Wilhelmy plate method).

    • Data Analysis: Plot the surface tension as a function of the this compound concentration. The CMC is determined as the point where the slope of the curve changes, indicating the formation of micelles.[1]

Visualizing this compound in Action: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of this compound.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_series Create Serial Dilutions prep_stock->prep_series add_probe Add Pyrene Probe (for Fluorescence) prep_series->add_probe measure_st Measure Surface Tensiometry prep_series->measure_st measure_fluor Measure Fluorescence Emission Spectra add_probe->measure_fluor plot_ratio Plot I3/I1 Ratio vs. log[this compound] measure_fluor->plot_ratio plot_st Plot Surface Tension vs. [this compound] measure_st->plot_st determine_cmc Determine CMC from Inflection/Break Point plot_ratio->determine_cmc plot_st->determine_cmc

Workflow for CMC Determination of this compound.

Protein_Solubilization_Workflow start Start: Cell Pellet or Membrane Fraction lysis Resuspend in Lysis Buffer containing this compound (>CMC) start->lysis incubation Incubate with Agitation (e.g., 4°C for 1 hour) lysis->incubation centrifugation Centrifuge to Pellet Insoluble Debris incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant purification Downstream Purification (e.g., Chromatography) supernatant->purification end Purified Protein- Detergent Complex purification->end

Membrane Protein Solubilization using this compound.

DCHAPS_Mechanism_of_Action Conceptual Mechanism of Membrane Protein Solubilization by this compound cluster_membrane Lipid Bilayer p1 p2 p3 p4 membrane_protein Integral Membrane Protein protein_detergent_complex Protein-Detergent Complex dchaps_monomers This compound Monomers (>CMC) micelle This compound Micelle dchaps_monomers->micelle Self-Assembly micelle->protein_detergent_complex Membrane Disruption & Solubilization lipid_micelle Lipid-Detergent Mixed Micelle micelle->lipid_micelle Lipid Extraction

Mechanism of this compound Action on a Lipid Bilayer.

Applications and Interactions

Protein Solubilization and Purification

The primary application of this compound is the solubilization of biological macromolecules, particularly membrane proteins.[2][17] Due to their hydrophobic nature, membrane proteins are often insoluble in aqueous solutions.[2] this compound, at concentrations above its CMC, disrupts the lipid bilayer and forms mixed micelles with the membrane lipids and the protein of interest.[18][19] This results in a soluble protein-detergent complex where the hydrophobic regions of the protein are shielded by the nonpolar steroid rings of this compound, while the hydrophilic groups of the surfactant face the aqueous solvent.[20]

A key advantage of this compound is its non-denaturing character, which helps to maintain the native structure and biological activity of the solubilized protein.[3][4] Its high CMC and small micellar weight also facilitate its removal from the protein solution by methods such as dialysis.[5]

Interaction with Lipid Membranes

This compound interacts with and solubilizes lipid membranes without inducing substantial, overall disorder.[21] This is in contrast to some harsher detergents that cause significant disruption of the membrane structure. The mechanism is thought to involve the partitioning of this compound monomers into the lipid bilayer, which leads to membrane destabilization and eventual solubilization into mixed micelles.[19]

Effects on Protein Structure and Function

While generally considered a mild and non-denaturing surfactant, the concentration of this compound can influence its effect on protein structure.[3][22] At optimal concentrations for solubilization, it is effective at preserving the native state of proteins.[4] However, at higher concentrations (e.g., ≥5 mM), this compound has been shown to cause the unfolding of some proteins, such as ovalbumin.[22] Therefore, it is crucial to optimize the this compound concentration for each specific protein and application to ensure the preservation of its structural and functional integrity.

References

The Zwitterionic Advantage: An In-depth Technical Guide to DCHAPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of membrane protein biochemistry and cellular signaling, the choice of detergent is a critical determinant of experimental success. Among the diverse array of solubilizing agents, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS) stands out for its unique zwitterionic nature. This technical guide provides a comprehensive overview of the core principles of this compound, its physicochemical properties, and detailed methodologies for its application in key research workflows.

The Zwitterionic Nature of this compound

This compound is a non-denaturing zwitterionic detergent that combines the structural features of bile salts and sulfobetaines.[1][2] Its molecular structure consists of a rigid, hydrophobic steroid backbone derived from cholic acid and a polar head group containing both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group.[3][4][5] This dual-charge characteristic results in a net neutral charge over a broad pH range, making it an invaluable tool for techniques sensitive to protein charge, such as isoelectric focusing and ion-exchange chromatography.[1][6]

The zwitterionic nature of this compound is conferred by its constituent functional groups. The sulfonic acid group is a strong acid with a very low pKa, estimated to be around -7, meaning it is fully deprotonated and negatively charged at physiological pH.[6][7] Conversely, the quaternary ammonium group is a permanent cation and does not have a proton to donate, thus remaining positively charged regardless of the solution's pH.[8][9] This permanent zwitterionic state is a key advantage, as it allows for effective solubilization of membrane proteins while minimizing denaturation and preserving their native conformation and biological activity.[1][2]

Physicochemical Properties of this compound

The utility of this compound in various biochemical applications is underpinned by its distinct physicochemical properties. A summary of these quantitative parameters is presented in the tables below for easy comparison.

Table 1: Micellar Properties of this compound

PropertyValueExperimental Conditions
Critical Micelle Concentration (CMC) 6-10 mMGeneral reported range in aqueous solution[3][10][11][12]
6.41 mMNo salt (NaCl)[12]
4.10 mM1.5 M NaCl[12]
Aggregation Number ~10Not specified[3]
4-14In 0 - 0.1 M Na+[11]
Average Micellar Weight ~6,150 DaNot specified[10][11]

Table 2: Molecular and Physical Properties of this compound

PropertyValue
Molecular Weight 614.9 g/mol [3][10]
Molecular Formula C₃₂H₅₈N₂O₇S[10]
Appearance White crystalline powder[3]
Solubility Water soluble[10]
Cloud Point >100°C[10]

Experimental Protocols

The effective use of this compound necessitates a clear understanding of the experimental methodologies for its characterization and application. This section provides detailed protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant and can be determined by various methods that detect the onset of micelle formation.

This method is based on the principle that surfactants reduce the surface tension of a solution until the CMC is reached, after which the surface tension remains relatively constant.[13]

Materials:

  • This compound

  • Deionized water

  • Surface tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

  • Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC. A logarithmic dilution series is often effective.

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each this compound solution, starting with the most dilute. Ensure the measuring probe is thoroughly cleaned between each measurement.

  • Record the surface tension for each concentration.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.[13]

This technique is suitable for ionic and zwitterionic surfactants and relies on the change in the conductivity of the solution as micelles form.[14]

Materials:

  • This compound

  • Deionized water

  • Conductivity meter and probe

  • Precision balance

  • Volumetric flasks

  • Thermostated water bath

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of dilutions as described for the tensiometry method.

  • Calibrate the conductivity meter using standard solutions.

  • Equilibrate the this compound solutions to a constant temperature in the water bath.

  • Measure the conductivity of each solution, starting with deionized water as a baseline.

  • Plot the specific conductivity against the this compound concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these lines corresponds to the CMC.[14][15]

Protein Extraction and Immunoprecipitation

This compound is widely used for the gentle solubilization of membrane proteins for downstream applications such as immunoprecipitation.

Materials:

  • Cultured cells (e.g., HEK293T cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound. Add protease and phosphatase inhibitors immediately before use.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash the cell monolayer with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional gentle rocking.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube.

  • Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).

This protocol describes the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways.[16]

Materials:

  • Cell lysate prepared with CHAPS Lysis Buffer

  • Antibody specific to the target protein (e.g., anti-EGFR antibody)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) this compound

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)

Procedure:

  • To the cell lysate, add the primary antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add the Protein A/G beads and incubate for an additional 1-2 hours at 4°C with rotation.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Discard the supernatant (unbound fraction).

  • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elute the bound proteins by resuspending the beads in Elution Buffer and heating if necessary.

  • The eluted sample is now ready for downstream analysis, such as Western blotting.[16]

Visualizing Workflows and Pathways

To further clarify the experimental processes and the context of this compound application, the following diagrams are provided.

G cluster_0 Membrane Protein Extraction Cell Culture Cell Culture Wash with PBS Wash with PBS Cell Culture->Wash with PBS 1. Lyse with CHAPS Buffer Lyse with CHAPS Buffer Wash with PBS->Lyse with CHAPS Buffer 2. Centrifuge Centrifuge Lyse with CHAPS Buffer->Centrifuge 3. Collect Supernatant (Lysate) Collect Supernatant (Lysate) Centrifuge->Collect Supernatant (Lysate) 4.

Caption: Workflow for membrane protein extraction using this compound.

G cluster_1 Immunoprecipitation Protein Lysate Protein Lysate Add Primary Antibody Add Primary Antibody Protein Lysate->Add Primary Antibody 1. Add Protein A/G Beads Add Protein A/G Beads Add Primary Antibody->Add Protein A/G Beads 2. Wash Beads Wash Beads Add Protein A/G Beads->Wash Beads 3. Elute Protein Elute Protein Wash Beads->Elute Protein 4. Downstream Analysis Downstream Analysis Elute Protein->Downstream Analysis 5.

Caption: General workflow for immunoprecipitation following protein extraction.

G cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified overview of the EGFR signaling pathway, for which this compound is used to extract key protein components.[16][17]

References

An In-depth Technical Guide to the Critical Micelle Concentration of CHAPSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic detergent crucial in various scientific disciplines. We will delve into its physicochemical properties, the significance of its CMC, detailed experimental protocols for its determination, and its applications in research and drug development.

Physicochemical Properties of CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent that is highly valued for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2] It is a derivative of cholic acid, featuring a sulfobetaine (B10348) headgroup.[3] This structure gives it a combination of the properties of both bile salts and sulfobetaine-type detergents.[4] A key feature of CHAPSO is its electrically neutral character over a broad pH range, which makes it compatible with techniques like ion-exchange chromatography and isoelectric focusing.[4][5] Compared to its counterpart, CHAPS, CHAPSO has a more polar head group, which results in higher aqueous solubility.[1][6]

Table 1: Quantitative Data for CHAPSO

PropertyValueNotes
Critical Micelle Concentration (CMC) 8 mMIn aqueous solution at 25°C.[5]
Molecular Weight 630.9 g/mol [5]
Aggregation Number 11The number of monomers in a micelle.[5][6]
Average Micellar Weight ~7,000 Da[5][6]
Cloud Point 90°CThe temperature above which the detergent phase separates.[5][6]
Solubility Water Soluble[5]
Conductivity <50 µS in a 10% solution[5][6]

The Significance of the Critical Micelle Concentration (CMC)

The CMC is the concentration at which detergent monomers in a solution begin to self-assemble into micelles.[3][7] This phenomenon is fundamental to the action of detergents in biological and pharmaceutical applications.

In Biochemical Research:

Above its CMC, CHAPSO forms micelles that can create a hydrophobic environment, enabling the solubilization of integral membrane proteins by disrupting the lipid bilayer.[7] The relatively high CMC of CHAPSO (8 mM) is advantageous because it allows for easy removal of the detergent from protein solutions by dialysis.[8] This is crucial for downstream applications such as structural studies (crystallography, cryo-EM) and functional assays where the presence of detergent micelles could interfere.[2][8]

The zwitterionic nature of CHAPSO, meaning it carries no net charge, is significant as it minimizes protein denaturation and preserves the native conformation and biological activity of the solubilized proteins.[1][2] This property is particularly important when studying delicate protein complexes and their interactions.[9] For instance, CHAPSO has been successfully used to solubilize opiate receptors while maintaining their reversible binding capabilities.[1][5][6]

In Drug Development:

In the field of drug development, understanding the CMC of surfactants like CHAPSO is vital for the formulation of drug delivery systems. Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. The stability and drug-loading capacity of these micellar formulations are directly related to the CMC of the surfactant used.

Experimental Protocols for Determining CMC

Several methods can be employed to determine the CMC of a detergent. Below are detailed protocols for three common techniques.

3.1. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This is a highly sensitive method that relies on the change in the fluorescence properties of a probe when it moves from a polar (aqueous) to a non-polar (micellar) environment.[10][11]

  • Principle: Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[12] Below the CMC, pyrene (B120774) is in an aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in the ratio of certain emission peaks.[10]

  • Materials:

    • CHAPSO solutions of varying concentrations (spanning the expected CMC of 8 mM).

    • Pyrene stock solution (e.g., 0.2 mM in ethanol).[13]

    • Fluorometer.

  • Procedure:

    • Prepare a series of CHAPSO solutions in the desired buffer.

    • Add a small aliquot of the pyrene stock solution to each CHAPSO solution to a final concentration of approximately 0.3 µM.[13]

    • Incubate the samples to allow for equilibration.

    • Measure the fluorescence emission spectrum (e.g., 350-450 nm) with an excitation wavelength of around 334 nm.[13]

    • Record the intensities of the first and third vibrational peaks (I1 at ~372 nm and I3 at ~383 nm).[13]

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities (I1/I3 or I3/I1) against the logarithm of the CHAPSO concentration.

    • The plot will show a sigmoidal curve. The inflection point of this curve, where a sharp change in the ratio occurs, corresponds to the CMC.[10]

3.2. Surface Tension Measurement

This classic method is based on the principle that surfactants reduce the surface tension of a solution.

  • Principle: As the concentration of a surfactant increases, it accumulates at the air-water interface, reducing surface tension. Once the surface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[12]

  • Materials:

    • CHAPSO solutions of varying concentrations.

    • Surface tensiometer (using the du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of CHAPSO solutions.

    • Calibrate the tensiometer with a standard of known surface tension (e.g., pure water).

    • Measure the surface tension of each CHAPSO solution.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the CHAPSO concentration.

    • The plot will exhibit two linear regions. The intersection of the lines fitted to these regions indicates the CMC.[12]

3.3. Light Scattering

This technique detects the formation of micelles by measuring the increase in light scattered by the solution.

  • Principle: The intensity of scattered light is proportional to the size and concentration of particles in a solution. Below the CMC, the solution contains small detergent monomers. Above the CMC, the formation of larger micelles leads to a significant increase in light scattering.

  • Materials:

    • CHAPSO solutions of varying concentrations.

    • Dynamic Light Scattering (DLS) instrument or a nephelometer.

  • Procedure:

    • Prepare a series of filtered, dust-free CHAPSO solutions.

    • Measure the intensity of scattered light for each solution.

  • Data Analysis:

    • Plot the scattered light intensity against the CHAPSO concentration.

    • A distinct break in the curve, indicating a sharp increase in scattering, marks the CMC.[12]

Visualizing Workflows with Graphviz

Workflow for CMC Determination using Fluorescence Spectroscopy

CMC_Determination_Fluorescence cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare CHAPSO Concentration Series prep2 Add Pyrene Probe to each sample prep1->prep2 prep3 Incubate for Equilibration prep2->prep3 meas1 Excite at 334 nm prep3->meas1 meas2 Record Emission Spectrum (350-450 nm) meas1->meas2 analysis1 Calculate I1/I3 Intensity Ratio meas2->analysis1 analysis2 Plot Ratio vs. log[CHAPSO] analysis1->analysis2 analysis3 Identify Inflection Point analysis2->analysis3 cmc_result CMC Value analysis3->cmc_result

Caption: Workflow for determining the CMC of CHAPSO using fluorescence spectroscopy with a pyrene probe.

Logical Relationship of CHAPSO Concentration to Protein Solubilization

Protein_Solubilization_CHAPSO cluster_concentration CHAPSO Concentration cluster_effect Effect on Membrane Protein below_cmc [CHAPSO] < CMC (Monomers) at_cmc [CHAPSO] ≥ CMC (Micelles Form) no_sol Insoluble in Lipid Bilayer below_cmc->no_sol Ineffective Solubilization above_cmc [CHAPSO] >> CMC (Effective Solubilization) solubilized Solubilized in Detergent Micelles at_cmc->solubilized Initiates Solubilization above_cmc->solubilized Efficient Solubilization native_state Maintains Native Conformation solubilized->native_state Non-denaturing property

Caption: The relationship between CHAPSO concentration, micelle formation, and membrane protein solubilization.

Conclusion

CHAPSO is an invaluable tool in the fields of biochemistry, molecular biology, and drug development. Its utility is largely defined by its physicochemical properties, particularly its critical micelle concentration. A thorough understanding of the CMC of CHAPSO and the factors that influence it is essential for designing experiments that effectively solubilize and purify membrane proteins while preserving their biological activity. The experimental protocols provided in this guide offer a starting point for the empirical determination of the CMC under specific experimental conditions, ensuring the successful application of this versatile detergent in research and development.

References

An In-depth Technical Guide on the Role of Chemical Chaperones in Maintaining Protein Native Structure

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Dchaps" is not commonly found in scientific literature. It is presumed to be a typographical error, and this guide will focus on chemical chaperones , a class of small molecules that assist in protein folding and stability. A prominent example, which may be related to the original query, is CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent known for its ability to stabilize proteins. This guide will delve into the principles of chemical chaperones, with a specific focus on CHAPS where applicable, to provide researchers, scientists, and drug development professionals with a comprehensive resource on their role in maintaining the native structure of proteins.

Chemical chaperones are small molecules that can non-selectively stabilize proteins, facilitate their correct folding, and prevent aggregation.[1][2] They are distinct from molecular chaperones, which are proteins, and pharmacological chaperones, which are small molecules that bind specifically to a particular protein to restore its native conformation.[1][3] The non-specific nature of chemical chaperones means they can be applied to a broader range of proteins, although often at higher concentrations than their pharmacological counterparts.[3] Their primary mechanism involves interacting with unfolded or misfolded protein intermediates to prevent their aggregation and promote the adoption of a stable, native structure.[4]

Mechanism of Action

The stability of a protein's native structure is a delicate balance of forces.[5] When proteins misfold, hydrophobic regions that are normally buried within the protein's core become exposed.[4] These exposed hydrophobic patches can interact with each other, leading to the formation of non-functional and often toxic aggregates.[4][6] This process is a hallmark of many conformational diseases, including Alzheimer's and Parkinson's disease.[7][8]

Chemical chaperones can intervene in this process in several ways:

  • Stabilization of the Native State: By altering the solvent properties, some chemical chaperones, like osmolytes (e.g., glycerol), can increase the thermodynamic stability of the native protein structure, making it less likely to unfold.

  • Interaction with Unfolded States: Other chemical chaperones, particularly detergent-like molecules such as CHAPS, can interact with the exposed hydrophobic surfaces of unfolded or partially folded proteins.[4][9] This interaction shields the hydrophobic regions, preventing them from self-associating and forming aggregates.[6][9]

  • Facilitating Refolding: By preventing aggregation, chemical chaperones provide an opportunity for misfolded proteins to refold into their correct native conformation.[1][2]

The following diagram illustrates the general mechanism by which chemical chaperones prevent protein aggregation.

Caption: Mechanism of chemical chaperone action in preventing protein aggregation.

Quantitative Data on Protein Stabilization by CHAPS

The effectiveness of a chemical chaperone can be quantified by its impact on protein stability and solubility. CHAPS, a zwitterionic detergent, is particularly useful for solubilizing membrane proteins while preserving their native structure.[10][11] Its properties are summarized in the table below.

PropertyValueSignificance in Protein Stabilization
Molecular Weight 614.9 g/mol Important for calculating molar concentrations for experiments.[12]
Critical Micelle Conc. (CMC) 6 - 10 mM (~0.37% - 0.62% w/v)The concentration at which CHAPS forms micelles to solubilize proteins.[12] For optimal stability, the concentration should be above the CMC.[13]
Aggregation Number ~10The number of detergent molecules in a micelle. The small micelle size of CHAPS is thought to contribute to its mild, non-denaturing action.[14]
Typical Working Concentration 1-4% (v/v) for IEF, 0.1-2% (w/v) for general stabilityThe optimal concentration is protein-dependent and must be determined empirically.[13][15]

The stabilizing effect of CHAPS is demonstrated in its ability to prevent protein aggregation and increase the recovery of soluble protein.

ProteinCondition% Protein Recovery (in aqueous phase)Reference
β-lactoglobulin Emulsification in methylene (B1212753) chloride (control)36%[Biotechnology Letters, 2006, 28(8), 567-70][16]
β-lactoglobulin Emulsification with 5 mM CHAPS96%[Biotechnology Letters, 2006, 28(8), 567-70][16]
Ovalbumin Emulsification in methylene chloride (control)44%[Biotechnology Letters, 2006, 28(8), 567-70][16]

It is important to note that the effect of CHAPS can be protein-specific and concentration-dependent. For instance, at concentrations ≥5 mM, CHAPS was found to cause the unfolding of ovalbumin into a water-soluble oligomer.[16] Furthermore, the presence of 1% CHAPS has been shown to decrease the overall thermal stability of the proteome in cell lysates.[17]

Experimental Protocols for Assessing Protein Stability

Several biophysical techniques are employed to assess the stability of a protein and the effect of chemical chaperones.

DSC directly measures the heat capacity of a protein solution as a function of temperature. The unfolding of a protein results in a detectable heat absorption, which provides thermodynamic parameters of stability.[18][19]

Detailed Methodology:

  • Sample Preparation:

    • Prepare the purified protein at a concentration of 0.2-2.0 mg/mL in the desired buffer.

    • Prepare a matched buffer solution for the reference cell.

    • For testing the effect of a chemical chaperone, prepare protein samples with varying concentrations of the chaperone, ensuring the reference buffer contains the same chaperone concentration.

  • Instrument Setup:

    • Load the protein sample into the sample cell and the matched buffer into the reference cell.

    • Set the temperature range for the scan (e.g., 20°C to 100°C).

    • Set the scan rate (e.g., 60°C/hour).

  • Data Acquisition:

    • Equilibrate the system at the starting temperature.

    • Initiate the temperature scan and record the differential heat capacity.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.

    • The peak of this curve corresponds to the melting temperature (Tm), a key indicator of thermal stability.[20]

    • The area under the curve represents the calorimetric enthalpy (ΔHcal) of unfolding.[20]

    • An increase in Tm in the presence of a chemical chaperone indicates a stabilizing effect.[20]

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure (α-helices, β-sheets).[21][22][23]

Detailed Methodology:

  • Sample Preparation:

    • The protein sample must be highly pure (>95%).[5]

    • Prepare the protein at a concentration of 0.1-0.2 mg/mL.

    • The buffer should have low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid Tris and high concentrations of salts.[21][22]

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).[22]

    • Set the wavelength range (e.g., 190-260 nm).

    • Set the scanning speed and the number of accumulations to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer (containing the chemical chaperone if applicable).

    • Record the spectrum of the protein sample.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • The resulting spectrum can be qualitatively assessed for secondary structure content. For instance, α-helices show characteristic negative bands around 208 nm and 222 nm, while β-sheets have a negative band around 218 nm.[22]

    • For thermal stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helical protein) as the temperature is increased. The midpoint of the thermal transition gives the Tm.

TSA is a high-throughput method to assess protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds.[13][24][25]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the purified protein at a concentration of 1-2 mg/mL.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

    • Prepare a series of buffers with varying concentrations of the chemical chaperone to be tested.

  • Assay Setup (in a 96-well PCR plate):

    • In each well, mix the protein, the dye, and one of the test buffers.

  • Data Acquisition (using a real-time PCR instrument):

    • Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C).

    • Measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. A sigmoidal curve will be generated as the protein unfolds and the dye binds.[25]

    • The midpoint of this transition, often determined from the peak of the first derivative of the curve, is the melting temperature (Tm).[13]

    • A higher Tm indicates greater protein stability.[13]

Screening for Chemical Chaperones

The identification of effective chemical chaperones is a critical step in drug development for conformational diseases. High-throughput screening (HTS) methods are often employed for this purpose.[7][8][26]

The following diagram outlines a general workflow for screening and validating chemical chaperones.

Screening_Workflow Compound_Library Small Molecule Compound Library HTS High-Throughput Screening (HTS) (e.g., Thermal Shift Assay) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Identify Stabilizers Secondary_Assays Secondary Assays (e.g., DSC, CD Spectroscopy) Hit_Compounds->Secondary_Assays Confirm & Quantify Stabilization Validated_Hits Validated Hits Secondary_Assays->Validated_Hits Cell_Based_Assays Cell-Based Assays (Functional Rescue) Validated_Hits->Cell_Based_Assays Assess Biological Effect Lead_Compounds Lead Compounds for Drug Development Cell_Based_Assays->Lead_Compounds

Caption: A general workflow for screening and identifying chemical chaperones.

References

DCHAPS: A Non-Denaturing Detergent for Protein Integrity in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the successful isolation and characterization of proteins in their native, functional state is paramount. The choice of detergent is a critical factor in this process, particularly for membrane-associated proteins, which are central to cellular signaling and are the targets of a significant portion of modern pharmaceuticals. This technical guide provides a comprehensive overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic and non-denaturing detergent widely utilized for its ability to gently solubilize membrane proteins while preserving their structure and function.

Core Properties of CHAPS

CHAPS is a sulfobetaine (B10348) derivative of cholic acid, a bile salt.[1] Its molecular structure confers a unique combination of properties that make it an invaluable tool in protein biochemistry. It is a zwitterionic detergent, meaning it possesses both a positive and a negative charge, resulting in a net neutral charge over a broad pH range.[1] This characteristic is advantageous as it minimizes interference with ion-exchange chromatography and isoelectric focusing.[2]

The non-denaturing nature of CHAPS allows it to disrupt lipid-lipid and lipid-protein interactions to solubilize membrane proteins without significantly altering their secondary and tertiary structures.[3] This preservation of the native conformation is crucial for downstream applications that rely on the protein's biological activity, such as enzyme kinetics studies and the analysis of protein-protein interactions.[4][5]

A key parameter for any detergent is its critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into aggregates called micelles. CHAPS has a relatively high CMC, typically in the range of 6-10 mM in aqueous solutions.[1][6] This property is beneficial as it allows for the effective solubilization of membranes at concentrations where the detergent primarily exists as monomers, which is thought to be a gentler condition for proteins.[1] Furthermore, its high CMC and relatively small micelle size facilitate its removal from protein samples through dialysis.[1][6]

Quantitative Data on CHAPS and Comparative Detergents

The selection of an appropriate detergent is often a balance between solubilization efficiency and the preservation of protein function. The following tables provide a summary of the key physicochemical properties of CHAPS and a comparison with other commonly used detergents.

PropertyValueConditions
Chemical Formula C₃₂H₅₈N₂O₇S
Molecular Weight 614.88 g/mol
Critical Micelle Concentration (CMC) 6 - 10 mMIn aqueous solution
6.41 mMNo salt (NaCl)
4.10 mM1.5 M NaCl
Aggregation Number 4 - 14In 0 - 0.1 M Na⁺
Average Micellar Weight ~6150 Da
Solubility in Water ≥ 0.5 M (at 20°C)

Table 1: Physicochemical Properties of CHAPS. This table summarizes the key properties of CHAPS that are relevant to its use in protein biochemistry. Data sourced from multiple references.[2][7][8]

PropertyCHAPSTriton X-100NP-40 (Igepal CA-630)
Type ZwitterionicNon-ionicNon-ionic
CMC 6-10 mM (High)~0.24 mM (Low)~0.05 mM (Low)
Micelle Size Small (~6 kDa)Large (~90 kDa)Large (~90 kDa)
Denaturing Potential Low (Non-denaturing)ModerateModerate
Dialyzable YesNoNo
UV Absorbance (280 nm) LowHighHigh
Key Advantage Preserves protein structure and function.[4]High solubilization efficiency.High solubilization efficiency.

Table 2: Comparison of CHAPS with Other Common Non-ionic Detergents. This table provides a comparative overview of the properties of CHAPS against two other widely used detergents, highlighting their respective strengths and weaknesses for protein extraction.[4]

Experimental Protocols

Determining the Critical Micelle Concentration (CMC) of CHAPS

Accurate determination of the CMC is crucial for optimizing solubilization protocols. Several methods can be employed, with fluorescence spectroscopy using a probe like pyrene (B120774) being a common and sensitive technique.

Protocol: CMC Determination by Pyrene Fluorescence

  • Stock Solutions:

    • Prepare a 50 mM stock solution of CHAPS in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a 1 mM stock solution of pyrene in a solvent such as methanol.

  • Sample Preparation:

    • Prepare a series of dilutions of the CHAPS stock solution in the buffer to cover a concentration range from below to above the expected CMC (e.g., 0.1 mM to 20 mM).

    • To each dilution, add the pyrene stock solution to a final concentration of 1 µM.

  • Fluorescence Measurement:

    • Incubate the samples for at least 30 minutes at room temperature to allow for equilibration.

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at 335 nm and record the emission from 350 nm to 450 nm.

  • Data Analysis:

    • From the emission spectra, determine the intensity of the first (I₁) and third (I₃) vibronic peaks, typically around 373 nm and 384 nm, respectively.

    • Plot the ratio of I₁/I₃ against the logarithm of the CHAPS concentration.

    • The CMC is identified as the midpoint of the sigmoidal transition in the plot, where the I₁/I₃ ratio shows a sharp decrease, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare CHAPS serial dilutions prep2 Add Pyrene to each dilution prep1->prep2 measure1 Incubate samples prep2->measure1 measure2 Measure emission spectra (Ex: 335nm) measure1->measure2 analysis1 Determine I1 and I3 intensities measure2->analysis1 analysis2 Plot I1/I3 vs. log[CHAPS] analysis1->analysis2 analysis3 Identify CMC from sigmoidal curve analysis2->analysis3

Workflow for CMC determination of CHAPS using pyrene fluorescence.
Protein Extraction from Cultured Mammalian Cells

This protocol provides a general procedure for the lysis of cultured mammalian cells to extract membrane and cytosolic proteins using a CHAPS-based buffer.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, and protease/phosphatase inhibitors (added fresh).

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash cultured cells grown on a 10 cm dish twice with 5 mL of ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.

  • Incubate the dish on ice for 30 minutes, with occasional gentle swirling to ensure complete cell lysis.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.

  • The protein extract is now ready for downstream applications such as immunoprecipitation or enzyme assays.

G start Cultured Cells wash Wash with ice-cold PBS start->wash lyse Add CHAPS Lysis Buffer Incubate on ice wash->lyse scrape Scrape cells and transfer to tube lyse->scrape incubate_vortex Incubate on ice with vortexing scrape->incubate_vortex centrifuge Centrifuge at 14,000 x g incubate_vortex->centrifuge collect Collect supernatant (Solubilized Proteins) centrifuge->collect end Downstream Applications collect->end

Workflow for protein extraction from cultured cells using CHAPS.

Application in Studying Signaling Pathways: The EGFR Example

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers, making it a key drug target. Studying the protein-protein interactions within this pathway requires gentle solubilization techniques that preserve these complexes. CHAPS is well-suited for this purpose.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various downstream signaling proteins containing SH2 or PTB domains, such as Grb2, which in turn recruits Sos to activate the Ras-MAPK pathway, and PLCγ, which initiates the IP₃-DAG pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization EGFR->EGFR Autophosphorylation Grb2_Sos Grb2-Sos EGFR->Grb2_Sos Recruitment PLCG PLCγ EGFR->PLCG Recruitment & Activation Ras Ras Grb2_Sos->Ras Activation MAPK_pathway MAPK Pathway Ras->MAPK_pathway Activation IP3_DAG_pathway IP3/DAG Pathway PLCG->IP3_DAG_pathway Activation

Simplified EGFR signaling pathway.

Role in Drug Development

The majority of drug targets are membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[8] The development of drugs that modulate the activity of these proteins often requires their isolation in a functionally active state for structural studies, inhibitor screening, and antibody development.

CHAPS plays a crucial role in the early stages of drug discovery and development by enabling the gentle extraction and stabilization of these challenging protein targets. Its ability to preserve the native conformation and activity of membrane proteins is essential for:

  • Target Validation: Confirming the biological activity of a potential drug target after its isolation from the native membrane environment.

  • High-Throughput Screening (HTS): Solubilizing membrane protein targets for HTS assays to identify small molecule inhibitors or activators.

  • Structural Biology: Preparing stable protein-detergent complexes for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy, which provides insights into drug binding sites and mechanisms of action.

  • Biologic Drug Development: Isolating membrane antigens in their native conformation for the generation of therapeutic antibodies.

References

Methodological & Application

Application Notes: CHAPS Protocol for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective extraction of membrane proteins from their native lipid bilayer environment is a critical step for a multitude of applications in research, diagnostics, and drug development. The choice of detergent is paramount to preserving the structural integrity and biological function of these proteins. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely utilized for the solubilization of membrane proteins. Its unique chemical structure, featuring a rigid steroidal backbone and a polar head group, allows for the disruption of lipid-lipid and lipid-protein interactions without causing significant protein denaturation.[1] This non-denaturing property is crucial for downstream applications that require the protein to be in its native conformation, such as enzyme activity assays, immunoprecipitation, and structural studies.

CHAPS is particularly advantageous due to its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from the protein sample by methods like dialysis.[1][2] This is an important consideration for experiments where the presence of detergent could interfere with subsequent analyses. These application notes provide detailed protocols for the extraction of membrane proteins from cultured cells and tissues using CHAPS, a comparison with other common detergents, and an example of its application in studying a key signaling pathway.

Quantitative Data: Detergent Properties

The selection of a detergent for membrane protein extraction is guided by its physicochemical properties. A comparison of CHAPS with other commonly used detergents is presented below to aid researchers in choosing the most appropriate agent for their specific application.

PropertyCHAPSTriton X-100NP-40 (Igepal CA-630)
Type ZwitterionicNon-ionicNon-ionic
Molecular Weight (Da) 614.9~625~680
Critical Micelle Concentration (CMC) 6 - 10 mM0.24 mM0.29 mM
Aggregation Number 4 - 14100 - 155~149
Micelle Molecular Weight (kDa) ~6.15~90~90
Denaturing Potential Low (Non-denaturing)Low (Non-denaturing)Low (Non-denaturing)

This table summarizes key properties of CHAPS and two other common non-ionic detergents.[1]

Experimental Protocols

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol describes a general method for the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

  • Cultured mammalian cells (one confluent 10 cm dish)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails. Store at 4°C.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.

  • Incubate the dish on ice for 30 minutes with occasional gentle swirling.

  • Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[1]

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Carefully transfer the supernatant, which contains the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

  • The extracted proteins are now ready for downstream applications or can be stored at -80°C for long-term storage.

Protocol 2: Membrane Protein Extraction from Tissues

This protocol provides a general method for the extraction of membrane proteins from tissue samples.

Materials:

  • Tissue sample (~90 µL)

  • CHAPS Lysis and Immunoprecipitation Buffer: (Composition similar to CHAPS Lysis Buffer in Protocol 1, with the addition of phosphatase inhibitors if required).

  • Mini pestle-homogenizer

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Pulverize approximately 90 µL of tissue on ice.

  • Add 500 µL of ice-cold CHAPS Lysis and Immunoprecipitation Buffer containing protease and phosphatase inhibitors to the pulverized tissue.[2][3]

  • Homogenize the tissue with a mini pestle-homogenizer using approximately 15 strokes on ice.[2][3]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[2][3]

  • Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh, pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C to further clarify the lysate.[2][3]

  • Transfer the final supernatant to a new tube. This fraction contains the extracted proteins ready for downstream applications.

Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and their biological context, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Culture & Lysis cluster_1 Extraction & Clarification cluster_2 Downstream Applications Cultured Cells Cultured Cells Wash with PBS Wash with PBS Cultured Cells->Wash with PBS Add CHAPS Lysis Buffer Add CHAPS Lysis Buffer Wash with PBS->Add CHAPS Lysis Buffer Incubate on Ice Incubate on Ice Add CHAPS Lysis Buffer->Incubate on Ice Scrape and Collect Lysate Scrape and Collect Lysate Incubate on Ice->Scrape and Collect Lysate Vortex Vortex Scrape and Collect Lysate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Protein Assay Protein Assay Collect Supernatant->Protein Assay Immunoprecipitation Immunoprecipitation Protein Assay->Immunoprecipitation Western Blot Western Blot Protein Assay->Western Blot Enzyme Assay Enzyme Assay Protein Assay->Enzyme Assay

Workflow for membrane protein extraction from cultured cells.

G cluster_0 Membrane Protein Extraction cluster_1 Immunoprecipitation cluster_2 Analysis Cell Lysate (CHAPS) Cell Lysate (CHAPS) Add Primary Antibody Add Primary Antibody Cell Lysate (CHAPS)->Add Primary Antibody Incubate Incubate Add Primary Antibody->Incubate Add Protein A/G Beads Add Protein A/G Beads Incubate->Add Protein A/G Beads Incubate Incubate Add Protein A/G Beads->Incubate Wash Beads Wash Beads Incubate ->Wash Beads Elute Protein Elute Protein Wash Beads->Elute Protein SDS-PAGE SDS-PAGE Elute Protein->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Adaptor Proteins (Grb2, Shc) Adaptor Proteins (Grb2, Shc) Autophosphorylation->Adaptor Proteins (Grb2, Shc) SOS SOS Adaptor Proteins (Grb2, Shc)->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

References

Application Notes and Protocols for Protein Solubilization using DCHAPS for 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A critical step in a successful 2D-PAGE workflow is the complete solubilization of proteins while maintaining their native charge. Incomplete solubilization can lead to poor spot resolution, streaking, and the loss of certain protein populations, particularly hydrophobic and membrane-associated proteins.

DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent that is structurally similar to the more commonly used CHAPS. These detergents are effective in breaking protein-protein interactions and solubilizing proteins, including membrane proteins, without altering their intrinsic isoelectric point (pI), a crucial requirement for the first dimension of 2D-PAGE, isoelectric focusing (IEF). This document provides detailed application notes and protocols for the use of this compound in protein solubilization for 2D-PAGE.

Note: Due to the limited availability of specific data for this compound, the following protocols and recommendations are largely based on the extensive literature and established use of its close structural analog, CHAPS. Researchers should consider these as a starting point and may need to perform empirical optimization for their specific samples and applications.

Properties of this compound and Related Detergents

Zwitterionic detergents like this compound and CHAPS are ideal for 2D-PAGE because they possess both a positive and a negative charge, resulting in a net neutral charge over a broad pH range. This property prevents them from interfering with the migration of proteins during IEF.

PropertyThis compound (Projected)CHAPS
Chemical Type Zwitterionic (Sulfobetaine)Zwitterionic (Sulfobetaine)
Molecular Weight ~630.9 g/mol 614.9 g/mol
Critical Micelle Concentration (CMC) Expected to be similar to CHAPS6 - 10 mM
Charge Zwitterionic (Net Neutral)Zwitterionic (Net Neutral)
Denaturing Potential Low / Non-denaturingLow / Non-denaturing

Application Notes

Choosing the Right Detergent Concentration

The optimal concentration of this compound will depend on the nature of the protein sample, particularly the abundance of hydrophobic and membrane proteins. Based on protocols using CHAPS, a starting concentration of 2-4% (w/v) in the sample lysis and rehydration buffer is recommended. For samples rich in membrane proteins, a concentration at the higher end of this range, or the use of this compound in combination with other detergents like amidosulfobetaines, may be beneficial for improved solubilization.

The Importance of Chaotropes and Reducing Agents

For effective protein solubilization and denaturation, this compound should be used in conjunction with chaotropic agents and reducing agents.

  • Urea (B33335) and Thiourea (B124793): A combination of 7 M urea and 2 M thiourea is highly effective in disrupting hydrogen bonds and hydrophobic interactions, leading to the unfolding of proteins and improved solubilization.

  • Dithiothreitol (DTT): DTT is a reducing agent used to break disulfide bonds within and between proteins, ensuring that proteins are in their fully reduced, monomeric state for separation. A typical concentration is 50-100 mM in the lysis buffer.

Compatibility with Downstream Applications

Proteins separated by 2D-PAGE are often identified using mass spectrometry (MS). This compound, like CHAPS, is generally compatible with downstream MS analysis. Its relatively high critical micelle concentration facilitates its removal by methods such as precipitation or dialysis, minimizing interference with ionization in the mass spectrometer.

Experimental Protocols

Protocol 1: Standard Protein Solubilization for 2D-PAGE

This protocol is suitable for a wide range of cellular and tissue samples.

Materials:

  • Lysis Buffer:

    • 7 M Urea

    • 2 M Thiourea

    • 2-4% (w/v) this compound

    • 40 mM Tris

    • 65 mM DTT

    • Protease and phosphatase inhibitor cocktail

  • Sample (e.g., cell pellet, tissue homogenate)

Procedure:

  • Prepare the Lysis Buffer fresh or from concentrated stocks. Add the DTT and inhibitor cocktails immediately before use.

  • Add an appropriate volume of Lysis Buffer to the sample. The volume will depend on the amount of starting material and the desired final protein concentration.

  • Incubate the sample with the Lysis Buffer on a shaker or rotator for 1-2 hours at room temperature to ensure complete solubilization.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration of the solubilized sample using a 2D-compatible protein assay.

Protocol 2: Rehydration of IPG Strips for First-Dimension Isoelectric Focusing

Materials:

  • Rehydration Buffer:

    • 7 M Urea

    • 2 M Thiourea

    • 2% (w/v) this compound

    • 0.5-2% (v/v) Carrier Ampholytes (in the desired pH range)

    • 20 mM DTT

    • Trace of Bromophenol Blue

  • Solubilized protein sample from Protocol 1

  • Immobilized pH Gradient (IPG) strips

Procedure:

  • In a strip rehydration tray, mix the solubilized protein sample with the Rehydration Buffer to the final desired volume for the IPG strip length. The amount of protein to load will depend on the staining method to be used (e.g., 20-80 µg for silver staining, 100-500 µg for Coomassie staining).

  • Place the IPG strip, gel-side down, into the rehydration solution. Ensure there are no air bubbles trapped under the strip.

  • Overlay with mineral oil to prevent evaporation.

  • Allow the strip to rehydrate for at least 12 hours at room temperature.

  • The rehydrated IPG strip is now ready for isoelectric focusing.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for 2D-PAGE and a relevant signaling pathway that can be studied using this technique.

G cluster_0 Sample Preparation cluster_1 First Dimension: Isoelectric Focusing (IEF) cluster_2 Second Dimension: SDS-PAGE cluster_3 Analysis Sample Cell/Tissue Sample Lysis Lysis & Solubilization (Urea, Thiourea, this compound, DTT) Sample->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Protein Extract Centrifugation->Supernatant Rehydration IPG Strip Rehydration Supernatant->Rehydration IEF Isoelectric Focusing Rehydration->IEF Equilibration1 Equilibration 1 (DTT) IEF->Equilibration1 Equilibration2 Equilibration 2 (Iodoacetamide) Equilibration1->Equilibration2 SDSPAGE SDS-PAGE Equilibration2->SDSPAGE Staining Gel Staining SDSPAGE->Staining Imaging Image Acquisition Staining->Imaging MS Mass Spectrometry Staining->MS Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for 2D gel electrophoresis using this compound.

Membrane proteins are a key target for solubilization with detergents like this compound. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway that involves a receptor tyrosine kinase (a membrane protein) and a cascade of intracellular signaling proteins. 2D-PAGE can be used to study changes in the expression and post-translational modifications of proteins in this pathway in response to various stimuli or in disease states.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway.

Summary of Detergent Performance in 2D-PAGE

The choice of detergent is critical for successful 2D-PAGE. While this compound-specific quantitative data is limited, the performance of CHAPS and other commonly used detergents provides a valuable reference.

DetergentClassTypical ConcentrationAdvantagesDisadvantages
This compound (Projected) Zwitterionic2-4%Good for a wide range of proteins; compatible with IEF and MS.May be less effective for highly hydrophobic integral membrane proteins compared to specialized detergents.
CHAPS Zwitterionic2-4%Well-established; effective for a broad range of proteins; good compatibility with IEF and MS.Can be less effective for some integral membrane proteins.
Amidosulfobetaines (e.g., ASB-14) Zwitterionic1-2%Often superior to CHAPS for solubilizing membrane proteins.Can be more expensive.
Triton X-100 Non-ionic0.5-2%Mild detergent, can be used in combination with zwitterionic detergents.Can interfere with some downstream applications.
SDS Anionic<0.25% (with carrier agents)Very strong solubilizing agent.Incompatible with IEF at high concentrations; must be removed or its charge masked.

Conclusion

This compound is a promising zwitterionic detergent for the solubilization of proteins for 2D gel electrophoresis. Its properties are expected to be very similar to the widely used detergent CHAPS, making it a suitable choice for a variety of sample types. The provided protocols offer a solid foundation for researchers to begin their experiments. However, as with any proteomics workflow, empirical optimization of detergent concentration and buffer composition is crucial to achieve the best possible results for a specific biological sample. The combination of this compound with other detergents and chaotropes can further enhance the solubilization of challenging proteins, leading to higher quality and more comprehensive 2D-PAGE analyses.

Application Notes and Protocols for Immunoprecipitation of Protein Complexes Using DCHAPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as DCHAPS, is a zwitterionic detergent widely utilized in biochemical applications for the solubilization and purification of proteins, particularly membrane-associated proteins and protein complexes. Its unique properties make it an effective reagent for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays, where the preservation of native protein structure and protein-protein interactions is paramount. This compound is considered a mild detergent, capable of disrupting lipid-lipid and lipid-protein interactions while being less denaturing to protein-protein interactions compared to harsher detergents like SDS. This characteristic is crucial for the successful isolation of intact protein complexes for subsequent analysis.

These application notes provide a comprehensive guide to the use of this compound in immunoprecipitation, with a focus on optimizing detergent concentration for efficient protein complex pulldown. Detailed protocols for cell and tissue sample preparation are included, along with a discussion of critical parameters and troubleshooting strategies.

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound is a critical factor that requires empirical determination for each specific protein complex and cell or tissue type. A balance must be struck between efficient cell lysis and solubilization of the target complex, and the preservation of the protein-protein interactions of interest. Higher concentrations of detergent can lead to increased solubilization but may also disrupt weaker protein interactions. Conversely, a concentration that is too low may result in incomplete lysis and poor yield of the target complex.

The following table provides an illustrative summary of the expected outcomes when titrating this compound concentration for the co-immunoprecipitation of a hypothetical protein complex (Bait-Prey). The efficiency is assessed by the relative band intensity of the "Prey" protein on a Western blot.

This compound Concentration (% w/v)Bait Protein RecoveryPrey Protein Co-immunoprecipitationNon-specific BindingRecommendation
0.1ModerateLowHighSub-optimal for preserving the specific interaction.
0.5 High High Low Often a good starting point for optimization. [1]
1.0HighModerate to HighLowMay be optimal for tightly bound complexes.
2.0Very HighLow to ModerateVery LowHigher concentrations may start to disrupt the specific protein-protein interaction.
4.0Very HighVery LowVery LowLikely to disrupt most non-covalent protein-protein interactions.[2]

Note: This table is illustrative and the optimal this compound concentration should be determined experimentally for each specific system.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Apoptosis-Related Protein Complexes from Cultured Cells

This protocol is designed for the immunoprecipitation of protein complexes involved in the apoptosis signaling pathway, such as the apoptosome (Apaf-1, Cytochrome c, Caspase-9).

Materials:

  • This compound Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, and varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Prepare fresh and keep on ice.

  • Protease and Phosphatase Inhibitor Cocktails (added to lysis buffer immediately before use).

  • Cultured cells (e.g., HeLa, Jurkat).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Primary antibody specific to the "bait" protein (IP-grade).

  • Isotype control IgG.

  • Protein A/G magnetic beads or agarose (B213101) slurry.

  • Wash Buffer: this compound Lysis Buffer with the optimized this compound concentration.

  • Elution Buffer (e.g., 1x Laemmli sample buffer, 0.1 M glycine (B1666218) pH 2.5).

  • Microcentrifuge, refrigerated.

  • End-over-end rotator.

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to approximately 80-90% confluency.

    • For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C. For adherent cells, wash with ice-cold PBS, scrape, and then pellet.

    • Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold this compound Lysis Buffer containing freshly added protease and phosphatase inhibitors. A typical volume is 500 µL of lysis buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).

    • To 500-1000 µg of total protein, add the primary antibody against the bait protein. The optimal antibody concentration should be determined empirically (typically 1-5 µg).

    • As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of pre-washed Protein A/G bead slurry to each tube.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-4 times.

  • Elution:

    • After the final wash, carefully remove all supernatant.

    • To elute the protein complex for Western blot analysis, add 30-50 µL of 1x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins.

Protocol 2: Immunoprecipitation of Protein Complexes from Tissue Homogenates

Materials:

  • All materials listed in Protocol 1.

  • Tissue of interest.

  • Dounce homogenizer or mechanical tissue homogenizer.

Procedure:

  • Tissue Preparation:

    • Excise the tissue of interest and immediately place it in ice-cold PBS.

    • On ice, mince the tissue into small pieces.

  • Tissue Homogenization:

    • Transfer the minced tissue to a pre-chilled Dounce homogenizer.

    • Add ice-cold this compound Lysis Buffer (with inhibitors) at a ratio of approximately 1 mL per 100 mg of tissue.

    • Homogenize the tissue with 15-20 strokes of the pestle. For more robust tissues, a mechanical homogenizer may be necessary.

  • Lysate Clarification:

    • Transfer the homogenate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, avoiding the lipid layer and pellet.

  • Proceed with Immunoprecipitation:

    • Follow steps 3-7 from Protocol 1 (Pre-clearing, Immunoprecipitation, Washing, Elution, and Analysis).

Mandatory Visualizations

Diagram 1: Experimental Workflow for Co-Immunoprecipitation

Co_IP_Workflow start Start: Cell/Tissue Sample lysis Cell/Tissue Lysis (this compound Buffer + Inhibitors) start->lysis centrifuge1 Centrifugation (Clarify Lysate) lysis->centrifuge1 preclear Pre-clearing with Beads (Optional) centrifuge1->preclear ip Immunoprecipitation: Add Bait-specific Antibody preclear->ip beads Add Protein A/G Beads ip->beads wash Wash Beads (3-4 times) beads->wash elution Elution of Protein Complex wash->elution analysis Analysis (SDS-PAGE & Western Blot) elution->analysis end End: Identify Interacting Proteins analysis->end Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNFα) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 bcl2_family Bcl-2 Family Modulation (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase37 Active Caspases-3, -7 caspase8->caspase37 dna_damage DNA Damage, Cellular Stress p53 p53 Activation dna_damage->p53 p53->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Notes and Protocols: Preparing and Using DCHAPS Lysis Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to DCHAPS Lysis Buffer

3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, commonly known as this compound, is a zwitterionic detergent used in cell lysis buffers.[1] Similar to its well-known counterpart CHAPS, this compound is highly effective for solubilizing proteins, particularly membrane proteins, under non-denaturing conditions.[1][2][3] Its zwitterionic nature allows it to disrupt protein-lipid and lipid-lipid interactions without significantly altering the native conformation of proteins.[2] This key characteristic makes this compound lysis buffer an ideal choice for experiments where preserving protein structure, function, and intermolecular interactions is critical.[4][5][6] Consequently, it is frequently employed in co-immunoprecipitation (Co-IP) assays, pull-down analyses, and functional enzyme assays.[2][3][4][5]

Key Features:

  • Mild, Non-denaturing Lysis: Preserves the native structure and biological activity of proteins.[2][3]

  • Zwitterionic Properties: Effectively solubilizes membrane proteins while minimizing protein aggregation.

  • High Compatibility: Resulting protein lysates are compatible with numerous downstream applications, including immunoprecipitation, Western blotting, and various protein assays.[7]

  • Interaction Preservation: Formulated to maintain protein-protein interactions, making it highly suitable for Co-IP studies.[4][5][6][8]

Buffer Preparation and Composition

This section provides the protocol for preparing a standard 1X this compound Lysis Buffer. It is crucial to add protease and phosphatase inhibitors to the buffer immediately before use to prevent protein degradation.[5][9]

Stock Solutions

It is recommended to prepare concentrated stock solutions of the individual components to ensure reproducibility and ease of preparation.

ComponentStock ConcentrationStorage
Tris-HCl, pH 7.41 M4°C
NaCl5 MRoom Temperature
EDTA, pH 8.00.5 MRoom Temperature
This compound10% (w/v)4°C
1X this compound Lysis Buffer Recipe

The following table outlines the components for preparing 10 mL of 1X working solution.

Table 1: 1X this compound Lysis Buffer Composition

ComponentStock ConcentrationFinal ConcentrationVolume for 10 mL
Tris-HCl, pH 7.41 M50 mM500 µL
NaCl5 M150 mM300 µL
EDTA0.5 M5 mM100 µL
This compound10% (w/v)1% (w/v)1 mL
Nuclease-Free Water--8.1 mL
Add Fresh Before Use
Protease Inhibitor Cocktail100X1X100 µL
Phosphatase Inhibitor Cocktail100X1X100 µL

Preparation Protocol:

  • In a sterile container, combine the specified volumes of Tris-HCl, NaCl, EDTA, and this compound stock solutions.

  • Add nuclease-free water to reach the final desired volume.

  • Mix the solution thoroughly. Store the buffer without inhibitors at 4°C.

  • Immediately before use, add the required volume of protease and phosphatase inhibitors. Keep the complete lysis buffer on ice.[9]

Experimental Protocols

General Cell Lysis Workflow

The following diagram illustrates the standard workflow from cell harvesting to protein extraction using this compound lysis buffer.

G cluster_0 Cell Preparation cluster_1 Cell Lysis cluster_2 Lysate Clarification cluster_3 Downstream Analysis A 1. Harvest Cultured Cells (Adherent or Suspension) B 2. Wash 2-3 times with ice-cold PBS A->B C 3. Add complete this compound Lysis Buffer (with inhibitors) B->C D 4. Incubate on ice (10-30 minutes) C->D E 5. Centrifuge at ~14,000 x g for 15 min at 4°C D->E F 6. Collect supernatant (cleared lysate) E->F G Protein Quantification (e.g., BCA Assay) F->G H Immunoprecipitation F->H I Western Blotting F->I

Caption: General experimental workflow for cell lysis and protein extraction.

Protocol for Lysing Cultured Cells

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Complete 1X this compound Lysis Buffer (on ice)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge[4]

Procedure for Adherent Cells:

  • Grow cells to 80-90% confluency.[10]

  • Aspirate the culture medium and wash the cells gently three times with ice-cold PBS.[5][10]

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold complete this compound Lysis Buffer to the plate (e.g., 300 µL for a 10 cm dish).[8]

  • Use a cell scraper to dislodge the cells into the lysis buffer.[9]

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Proceed to Step 8 in the general procedure below.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[9]

  • Discard the supernatant and wash the cell pellet three times by resuspending in ice-cold PBS and repeating the centrifugation step.[9]

  • Discard the final PBS wash.

  • Add an appropriate volume of ice-cold complete this compound Lysis Buffer to the cell pellet.

  • Gently pipette up and down to resuspend the pellet.

  • Proceed to Step 8 in the general procedure below.

General Lysis and Clarification Procedure: 8. Incubate the lysate on ice for 10-30 minutes, vortexing occasionally.[10] 9. Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8][10] 10. Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cleared protein lysate. 11. Determine the protein concentration using a compatible method like the BCA assay.[7] 12. The lysate is now ready for downstream applications or can be stored at -80°C for long-term use.[9]

Application Example: Co-Immunoprecipitation (Co-IP)

This compound buffer is excellent for Co-IP because it preserves protein-protein interactions.[6] This protocol describes the immunoprecipitation of a target "bait" protein to identify its interaction with a "prey" protein.

Hypothetical Signaling Pathway for Co-IP

G cluster_pathway Signal Transduction Event Stimulus External Stimulus Receptor Receptor Stimulus->Receptor Activates Bait Bait Protein (Target for IP) Receptor->Bait Recruits Prey Prey Protein (Interacting Partner) Bait->Prey Binds Response Cellular Response Prey->Response Mediates

Caption: A hypothetical pathway where a "Bait" protein interacts with a "Prey" protein.

Co-IP Protocol:

  • Prepare Lysate: Generate cleared cell lysate using the this compound Lysis Buffer protocol (Section 3.2).

  • Pre-clear Lysate (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G agarose (B213101) beads to ~1 mg of lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[10]

  • Immunoprecipitation: Add the primary antibody specific for the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]

  • Capture Immune Complex: Add an appropriate amount of equilibrated Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.

  • Wash: Pellet the beads by gentle centrifugation (e.g., 3,000 rpm for 3 minutes).[5] Discard the supernatant. Wash the beads 3-5 times with ice-cold this compound Lysis Buffer (or a modified wash buffer).[10]

  • Elution: After the final wash, carefully remove all supernatant. Elute the bound proteins by adding 1X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[8][10]

  • Analysis: Pellet the beads and collect the supernatant. Analyze the sample by Western blotting, probing for both the "bait" and "prey" proteins.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Incomplete cell lysis.Increase incubation time on ice or vortexing frequency. Ensure sufficient buffer volume for the cell pellet size.
Protein degradation.Ensure protease and phosphatase inhibitors are fresh and added immediately before use.[9] Keep samples on ice at all times.[9]
Poor Solubilization of Target Protein Protein is highly insoluble or part of a tight complex.Increase the concentration of this compound (e.g., up to 2%). Consider sonication after adding lysis buffer to aid disruption.[9]
High Background / Non-specific Bands in Co-IP Insufficient washing.Increase the number of wash steps (from 3 to 5).[10]
Non-specific binding to beads.Perform the pre-clearing step (see Co-IP protocol).[10]
Antibody elution.Use an IP/Co-IP kit with crosslinking reagents to prevent antibody chains from being eluted with the target proteins.[10]

References

Application of DCHAPS in Protein Crystallization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS, commonly known as CHAPS) is a zwitterionic detergent widely employed in the study of proteins, particularly in the challenging field of protein crystallization. Its unique molecular structure, featuring a hydrophobic sterol backbone and a polar, zwitterionic headgroup, allows it to effectively solubilize and stabilize membrane proteins and other proteins prone to aggregation, while generally preserving their native conformation.[1][2] This application note provides a comprehensive overview of the use of this compound in protein crystallization, including detailed protocols and quantitative data to guide researchers in their experimental design.

This compound is particularly valuable for:

  • Solubilizing membrane proteins: It disrupts the lipid bilayer to extract membrane proteins, forming protein-detergent complexes that are soluble in aqueous solutions.[3]

  • Preventing protein aggregation: By masking hydrophobic surfaces on proteins, this compound can prevent the formation of non-specific aggregates that hinder crystallization.[4]

  • Improving crystal quality: In some cases, this compound can be directly involved in crystal packing, leading to the formation of well-ordered crystals suitable for X-ray diffraction.[4]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for its effective use in protein crystallization experiments. These properties influence its behavior in solution and its interaction with proteins.

PropertyValueReference(s)
Molecular Weight 614.88 g/mol [1]
Critical Micelle Concentration (CMC) 6 - 10 mM (~0.37% - 0.61% w/v)[2][5]
Aggregation Number ~10-14[2]
Micelle Molecular Weight ~6,150 Da[2]
Appearance White crystalline powder[2]
Solubility in Water High[2]
Charge Zwitterionic (electrically neutral)[6]

Application Notes

The primary application of this compound in protein crystallization lies in its ability to maintain protein solubility and stability, which are prerequisites for successful crystallization.

Mechanism of Action

At concentrations below its Critical Micelle Concentration (CMC), this compound exists as monomers in solution. Above the CMC, these monomers self-assemble into micelles. When introduced to a membrane-bound protein, this compound monomers partition into the lipid bilayer. As the concentration increases, the bilayer becomes saturated and eventually breaks apart, leading to the formation of mixed micelles containing the protein, lipids, and detergent. This process effectively solubilizes the membrane protein, shielding its hydrophobic transmembrane domains from the aqueous environment and preventing aggregation.[1]

For soluble proteins prone to aggregation, this compound can bind to hydrophobic patches on the protein surface, preventing protein-protein interactions that lead to amorphous precipitation and facilitating the formation of ordered crystal lattices.[4]

Case Study: Crystallization of Stromelysin-3 (ST3) Catalytic Domain

A notable example of the successful application of this compound is the crystallization of the catalytic domain of human stromelysin-3 (ST3), a matrix metalloproteinase. Researchers found that this compound was essential to prevent aggregation of the recombinant ST3 catalytic domain during the concentration step prior to crystallization trials. The resulting crystal structure revealed two this compound molecules bound to the protein. One molecule masked a hydrophobic surface, thereby preventing aggregation and participating in crystal packing interactions. The second this compound molecule occupied a pocket and stabilized a loop, demonstrating the dual role of the detergent in both stabilization and crystal formation.[4]

Experimental Protocols

The following protocols provide a general framework for using this compound in protein crystallization studies. It is important to note that optimal conditions are protein-dependent and require empirical determination.

Protocol 1: Screening for Optimal this compound Concentration for Protein Solubilization

This protocol is designed to identify the minimal concentration of this compound required to efficiently solubilize a target protein while maintaining its integrity.

Materials:

  • Isolated cell membranes or protein inclusion bodies

  • Base Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound stock solution (e.g., 10% w/v in Base Buffer)

  • Protease inhibitors

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Resuspend the isolated membranes or inclusion bodies in ice-cold Base Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

  • Detergent Titration: Set up a series of microcentrifuge tubes, each containing an equal aliquot of the membrane suspension.

  • Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/v).

  • Incubation: Incubate the samples on a rotator at 4°C for 1-4 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized material.

  • Analysis: Carefully collect the supernatant (solubilized fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the this compound concentration that yields the best solubilization of the target protein.

Protocol 2: General Workflow for Protein Crystallization using this compound

This protocol outlines the key steps for crystallizing a protein that requires this compound for stability. The hanging drop vapor diffusion method is described here, but the principles can be adapted for other crystallization techniques.[7][8]

Materials:

  • Purified and solubilized protein in a buffer containing the optimal this compound concentration (determined in Protocol 1). The this compound concentration should be maintained at or above the CMC throughout purification.

  • Crystallization screening solutions (commercial or custom-made)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips (for hanging drop)

  • Pipettes and tips

Procedure:

  • Protein Concentration: Concentrate the purified protein-DCHAPS complex to a suitable concentration for crystallization screening (typically 5-20 mg/mL). It is crucial to maintain the this compound concentration above its CMC during this step.

  • Crystallization Plate Setup (Hanging Drop): a. Pipette 500 µL of a crystallization screen solution into the reservoir of a crystallization plate well. b. On a siliconized coverslip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution from the corresponding well. c. Invert the coverslip and place it over the reservoir, sealing the well with grease to create a hanging drop.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization: If initial screening yields promising hits (e.g., microcrystals, crystalline precipitate), further optimize the conditions by systematically varying the concentrations of the precipitant, salt, and this compound, as well as the pH.

Data Presentation

The following table summarizes key quantitative data related to the use of this compound in protein studies.

ParameterConditionObservation/OutcomeReference(s)
This compound Concentration for Solubilization Screening range of 0.1% to 2.0% (w/v)Optimal concentration is protein-dependent and should be determined empirically. A concentration 2-3 times the CMC is a good starting point.[5]
This compound in Stromelysin-3 Crystallization This compound was added during protein concentration.Prevented aggregation and was essential for crystallization. The final crystal structure showed two bound this compound molecules, indicating a direct role in stabilization and crystal packing.[4]
This compound Removal by Dialysis Dialysis of a solution containing 0.2% (w/v) this compound.Approximately 95% of this compound can be removed by standard dialysis due to its high CMC.[9]
Protein Stability in this compound Storage of proteins in buffers containing this compound.Stability is enhanced when the this compound concentration is maintained above the CMC. Below the CMC, there is a high risk of protein aggregation.[5]

Mandatory Visualization

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Protein Preparation cluster_screen This compound Concentration Screening cluster_result Outcome start Isolated Membranes or Inclusion Bodies resuspend Resuspend in Buffer + Protease Inhibitors start->resuspend titrate Titrate with this compound (0.1% - 2.0% w/v) resuspend->titrate incubate Incubate at 4°C titrate->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge analyze Analyze Supernatant & Pellet (SDS-PAGE / Western Blot) centrifuge->analyze optimal Optimal this compound Concentration Identified analyze->optimal

Caption: Workflow for Screening Optimal this compound Concentration.

G cluster_protein_prep Protein-Detergent Complex Preparation cluster_cryst Crystallization Setup (Hanging Drop) cluster_growth Crystal Growth and Optimization cluster_outcome Final Outcome start Purified Protein in Optimal this compound Buffer concentrate Concentrate Protein (5-20 mg/mL) (Maintain [this compound] > CMC) start->concentrate mix Mix Protein and Reservoir Solution on Coverslip (1:1) concentrate->mix setup Pipette Reservoir Solution setup->mix invert Invert Coverslip and Seal Well mix->invert incubate Incubate at Constant Temperature invert->incubate monitor Monitor for Crystal Growth incubate->monitor optimize Optimize Conditions (Precipitant, Salt, pH, this compound) monitor->optimize If promising hits crystals Diffraction-Quality Crystals optimize->crystals

Caption: General Workflow for Protein Crystallization with this compound.

References

Application Notes and Protocols for Solubilizing E. coli Inclusion Bodies with CHAPS

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Power of Zwitterionic Detergents for Recombinant Protein Recovery

The overexpression of recombinant proteins in Escherichia coli is a cornerstone of modern biotechnology. However, a common bottleneck in this process is the formation of insoluble and biologically inactive protein aggregates known as inclusion bodies. To obtain functional proteins, these inclusion bodies must be effectively solubilized and the protein refolded into its native conformation. The zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), often in combination with other detergents, has proven to be a valuable tool in this endeavor. These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals on the use of CHAPS for the solubilization of inclusion bodies.

CHAPS is a non-denaturing detergent that is particularly effective in breaking protein-protein interactions while preserving the native-like secondary structures of the solubilized protein, which is crucial for successful refolding.[1] Its zwitterionic nature makes it less harsh than ionic detergents like SDS, thereby increasing the yield of correctly folded, active protein.[2]

A particularly effective method involves the synergistic action of three detergents: Sarkosyl (N-lauroylsarcosine sodium salt), Triton X-100, and CHAPS.[3][4][5] This combination has been shown to efficiently solubilize inclusion bodies and facilitate the subsequent purification of tagged proteins.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data on the efficiency of inclusion body solubilization and protein recovery using a combination of Sarkosyl, Triton X-100, and CHAPS.

Protein TargetSolubilization Agent(s)Solubilization Efficiency (%)Refolding/Purification Yield (%)Reference
GST-Bbox110% Sarkosyl>95Not specified[3][4]
His6-MBP-RBCC10% Sarkosyl>95Not specified[3]
GST-tagged XIAP2% SarkosylHigh92.34 (with 2% Triton X-100 and 20 mM CHAPS)[2]
His6-tagged ThuB10% Sarkosyl>95Not specified[3]

Experimental Protocols

Protocol 1: Solubilization of Inclusion Bodies using a Sarkosyl, Triton X-100, and CHAPS Cocktail

This protocol is adapted from methodologies that have demonstrated high efficiency in solubilizing various recombinant proteins from inclusion bodies.[3][4]

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Solubilization Buffer: Lysis Buffer containing 10% (w/v) Sarkosyl

  • Refolding/Binding Buffer: Lysis Buffer containing 1% (v/v) Sarkosyl, 2% (v/v) Triton X-100, and 20 mM CHAPS

  • Wash Buffer: As required for the specific purification resin

  • Elution Buffer: As required for the specific purification resin

  • Lysozyme (B549824)

  • DNase I

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the suspension on ice to ensure complete cell lysis and to shear genomic DNA.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Discard the supernatant and wash the inclusion body pellet with Lysis Buffer (optionally containing a low concentration of a mild detergent like 0.5% Triton X-100) to remove contaminating proteins. Repeat the centrifugation and wash step at least twice.

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer (Lysis Buffer with 10% Sarkosyl).

    • Incubate at room temperature for 1 hour with gentle agitation to allow for complete solubilization.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

    • Carefully collect the supernatant containing the solubilized protein.

  • Protein Refolding and Purification (Example for GST-tagged proteins):

    • Dilute the solubilized protein solution with Lysis Buffer to reduce the Sarkosyl concentration to 1%.

    • Add Triton X-100 to a final concentration of 2% and CHAPS to a final concentration of 20 mM. This creates the Refolding/Binding Buffer.

    • Incubate the mixture with glutathione-agarose resin for 1-2 hours at 4°C with gentle mixing to allow the GST-tagged protein to bind.

    • Wash the resin with Wash Buffer to remove unbound proteins and detergents.

    • Elute the purified, refolded protein using an appropriate Elution Buffer (e.g., containing reduced glutathione).

Visualizations

Below are diagrams illustrating the key experimental workflows.

InclusionBodyWorkflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding & Purification cell_pellet E. coli Cell Pellet lysis Cell Lysis (Lysozyme, Sonication) cell_pellet->lysis centrifugation1 Centrifugation (12,000 x g, 20 min) lysis->centrifugation1 ib_pellet Inclusion Body Pellet centrifugation1->ib_pellet wash Wash Steps ib_pellet->wash solubilization Resuspend in 10% Sarkosyl Buffer wash->solubilization incubation Incubate (1 hr, RT) solubilization->incubation centrifugation2 Centrifugation (15,000 x g, 30 min) incubation->centrifugation2 solubilized_protein Solubilized Protein (Supernatant) centrifugation2->solubilized_protein dilution Dilute to 1% Sarkosyl solubilized_protein->dilution add_detergents Add Triton X-100 (2%) & CHAPS (20 mM) dilution->add_detergents binding Bind to Affinity Resin add_detergents->binding purification Wash & Elute binding->purification purified_protein Purified, Refolded Protein purification->purified_protein

Caption: Workflow for Inclusion Body Solubilization and Protein Refolding.

DetergentSynergy InclusionBody Inclusion Body Aggregate Sarkosyl Sarkosyl (10%) - Disrupts Aggregates - High Solubilization InclusionBody->Sarkosyl Solubilizes SolubilizedMonomer Solubilized, Refolding-Competent Protein Monomer Sarkosyl->SolubilizedMonomer TritonX100 Triton X-100 (2%) - Non-ionic - Stabilizes Protein TritonX100->SolubilizedMonomer Synergistic Effect CHAPS CHAPS (20 mM) - Zwitterionic - Prevents Aggregation CHAPS->SolubilizedMonomer Synergistic Effect

Caption: Synergistic Action of Detergents in Protein Solubilization.

References

Application Notes and Protocols: A Step-by-Step Guide for Using DCHAPS in Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the zwitterionic detergent DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) in co-immunoprecipitation (Co-IP) experiments. This compound is a mild, non-denaturing detergent that is particularly effective in solubilizing membrane proteins while preserving delicate protein-protein interactions, making it an ideal choice for studying protein complexes.

Introduction to this compound in Co-Immunoprecipitation

Co-immunoprecipitation is a powerful technique to identify and validate in vivo protein-protein interactions. The choice of detergent is a critical factor for the success of a Co-IP experiment, especially when working with membrane-associated protein complexes. This compound, a derivative of CHAPS, offers excellent solubilization of membrane proteins and helps to maintain the native conformation and integrity of protein complexes during the entire Co-IP workflow.[1][2] Its zwitterionic nature provides effective solubilization with minimal disruption of protein-protein interactions, which is crucial for the successful pull-down of interacting partners.

Data Presentation: Recommended Buffer Compositions

The following table summarizes recommended starting concentrations for key components in this compound-based lysis and wash buffers for Co-IP experiments. Optimization may be necessary depending on the specific protein complex and cell type.

Component Lysis Buffer Concentration Wash Buffer Concentration Purpose
HEPES 20-50 mM20-50 mMBuffering agent to maintain a stable pH.
NaCl 150 mM150-500 mMMaintains physiological ionic strength; higher concentrations in wash buffer can reduce non-specific binding.
This compound 0.5% - 2.0% (w/v)0.1% - 0.5% (w/v)Zwitterionic detergent for cell lysis and protein solubilization while preserving protein-protein interactions.[1]
Protease Inhibitors 1X Cocktail1X CocktailPrevents degradation of target proteins by endogenous proteases.
Phosphatase Inhibitors 1X Cocktail1X CocktailPreserves the phosphorylation state of proteins, if relevant to the interaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a co-immunoprecipitation experiment using this compound-based buffers.

Materials and Reagents:
  • Cultured cells expressing the proteins of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • This compound Lysis Buffer (see table above for composition)

  • This compound Wash Buffer (see table above for composition)

  • Primary antibody specific to the "bait" protein

  • Isotype control IgG from the same species as the primary antibody

  • Protein A/G magnetic or agarose (B213101) beads

  • Elution buffer (e.g., 1X Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotating platform

  • Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)

Protocol:
  • Cell Lysis:

    • Wash cultured cells (approximately 80-90% confluent) twice with ice-cold PBS.

    • Completely aspirate the final PBS wash.

    • Add ice-cold this compound Lysis Buffer to the cell pellet or plate. A common starting point is 1 mL of lysis buffer per 10^7 cells.

    • Incubate on ice for 30 minutes with gentle agitation to ensure complete lysis.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein extract.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of equilibrated Protein A/G beads to the cleared lysate.

    • Incubate for 1 hour at 4°C on a rotating platform.

    • Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).

    • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Set aside a small aliquot of the pre-cleared lysate (e.g., 20-50 µL) to serve as the "input" or "lysate" control.

    • To the remaining pre-cleared lysate, add the primary antibody against the "bait" protein. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg.

    • As a negative control, prepare a parallel tube with an equivalent amount of isotype control IgG.

    • Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotating platform.

    • Add 30-50 µL of equilibrated Protein A/G beads to each tube.

    • Incubate for an additional 1-2 hours at 4°C on a rotating platform to allow the beads to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold this compound Wash Buffer.

    • Repeat the pelleting and washing steps for a total of 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, carefully remove all of the wash buffer.

    • To elute the immunoprecipitated proteins, resuspend the beads in 20-50 µL of 1X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads and denature them.

    • Pellet the beads, and carefully transfer the supernatant containing the eluted proteins to a new tube.

  • Analysis:

    • The eluted samples, along with the input control, can now be analyzed by SDS-PAGE and Western blotting to detect the "bait" protein and its interacting "prey" protein(s).

Mandatory Visualizations

Experimental Workflow Diagram

CoIP_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture CellLysis 2. Cell Lysis (this compound Lysis Buffer) CellCulture->CellLysis Clarification 3. Lysate Clarification (Centrifugation) CellLysis->Clarification PreClearing 4. Pre-Clearing (with Protein A/G Beads) Clarification->PreClearing AntibodyIncubation 5. Antibody Incubation ('Bait' specific Ab) PreClearing->AntibodyIncubation BeadCapture 6. Bead Capture (Protein A/G Beads) AntibodyIncubation->BeadCapture Washing 7. Washing Steps (this compound Wash Buffer) BeadCapture->Washing Elution 8. Elution Washing->Elution Analysis 9. SDS-PAGE & Western Blot Elution->Analysis

Caption: Workflow for Co-Immunoprecipitation using this compound.

Signaling Pathway Diagram: Receptor-Ligand Interaction

Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase (Bait Protein) CoReceptor Co-Receptor (Prey Protein) Receptor->CoReceptor Interaction DownstreamSignaling Downstream Signaling Cascade CoReceptor->DownstreamSignaling Signal Transduction Ligand Ligand Ligand->Receptor Binding

Caption: Co-IP can elucidate receptor-co-receptor interactions.

References

Troubleshooting & Optimization

Optimizing DCHAPS Concentration for Protein Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCHAPS to prevent protein aggregation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and functionality of your proteins.

Troubleshooting Guide: Common Issues and Solutions

Q1: My protein is still aggregating even after adding this compound. What should I do?

A1: Protein aggregation is a complex issue, and several factors beyond the mere presence of this compound can be at play.[1][2][3] If you're still observing aggregation, consider the following troubleshooting steps:

  • Optimize this compound Concentration: The effective concentration of this compound is protein-specific.[4] Start with a concentration at or slightly above its Critical Micelle Concentration (CMC), which is typically in the range of 6-10 mM.[5][6][7] However, for some applications, concentrations as high as 1-4% (w/v) may be necessary, particularly in techniques like Isoelectric Focusing (IEF).[5][7] It's recommended to perform a concentration screen to find the optimal level for your specific protein.

  • Adjust Buffer Conditions:

    • pH: Proteins are often least soluble at their isoelectric point (pI).[2][3] Adjusting the buffer pH to be at least one unit away from the pI can increase the net charge of the protein, thereby reducing aggregation.

    • Ionic Strength: The salt concentration can significantly impact protein solubility and the CMC of this compound.[1][2] The CMC of this compound decreases as the salt (e.g., NaCl) concentration increases.[6][8] Experiment with varying salt concentrations (e.g., 150 mM to 500 mM NaCl) to find the optimal condition for your protein.[9]

  • Incorporate Other Additives: Sometimes, this compound alone is not sufficient. Consider including other stabilizing agents in your buffer:

    • Reducing Agents: For proteins with cysteine residues, adding reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[1][2][10]

    • Glycerol (B35011): At concentrations of 10-50%, glycerol can act as a cryoprotectant and stabilizer, preventing aggregation during freeze-thaw cycles and storage.[2][10]

    • Amino Acids: A combination of L-arginine and L-glutamate (e.g., 50 mM each) can help to solubilize proteins by masking hydrophobic patches.[1][2][11]

Q2: I'm concerned that this compound might be denaturing my protein. How can I mitigate this?

A2: this compound is considered a mild, non-denaturing zwitterionic detergent, making it less likely to denature proteins compared to harsher detergents.[1][5][12] However, at very high concentrations, its effects can be protein-dependent.[4] To minimize the risk of denaturation:

  • Use the Lowest Effective Concentration: Start your optimization with concentrations around the CMC and only increase it if necessary to prevent aggregation.

  • Perform Functional Assays: After solubilization or purification with this compound, it is crucial to perform activity assays to confirm that your protein has retained its biological function.

  • Consider Alternatives: If you suspect this compound is causing denaturation, you could explore other non-denaturing detergents like Triton X-100 (non-ionic) or other zwitterionic detergents.[5] Non-detergent sulfobetaines are also an option as they can help solubilize proteins without forming micelles.[1]

Frequently Asked Questions (FAQs)

What is this compound and how does it prevent protein aggregation?

This compound (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent.[5][6] It prevents protein aggregation by masking hydrophobic surfaces on proteins that would otherwise interact and lead to clumping.[1][12] The amphiphilic nature of this compound allows it to form micelles that can encapsulate proteins or bind to their hydrophobic patches, presenting a more hydrophilic surface to the solvent and promoting solubility.[1]

What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which individual this compound molecules begin to self-assemble into micelles.[6] The reported CMC for this compound is typically between 6 and 10 mM in aqueous solutions.[5][6][7] Operating at or above the CMC is often necessary for effective protein solubilization, as the micelles play a key role in stabilizing the protein.[13] However, the CMC can be influenced by factors such as temperature, pH, and ionic strength.[6][14]

Can this compound be removed from my protein sample?

Yes, due to its relatively high CMC and small micellar molecular weight (approximately 6150 Da), this compound can be removed from samples by methods such as dialysis.[5][7] This is an advantage over detergents with very low CMCs.

When should I consider using this compound?

This compound is particularly useful in a variety of applications, including:

  • Solubilizing membrane proteins.[5][6]

  • Preventing aggregation during protein concentration.[11][12]

  • In protein refolding protocols to assist in the recovery of active proteins from inclusion bodies.[15][16][17]

  • As a component in lysis buffers to maintain protein solubility after cell disruption.[18]

  • In electrophoretic techniques like isoelectric focusing (IEF) and 2D electrophoresis.[5][7]

Data Presentation

Table 1: Properties of this compound

PropertyValueNotes
Molecular Weight 614.9 g/mol [5]
Critical Micelle Concentration (CMC) 6 - 10 mMIn aqueous solution.[5][6][7]
6.41 mMIn the absence of salt (NaCl).[6][8]
4.10 mMIn the presence of 1.5 M NaCl.[6][8]
Aggregation Number 4 - 14The number of this compound molecules in a micelle.[5]
Micellar Molecular Weight ~6150 Da[5][7]
Appearance White crystalline powder[5]
Solubility in Water 50 mg/mL[5][7]

Table 2: Recommended Starting Concentrations of this compound for Various Applications

ApplicationRecommended Starting Concentration
General Protein Solubilization 10 mM
Membrane Protein Extraction 1 - 2% (w/v)
Isoelectric Focusing (IEF) 1 - 4% (w/v)
Protein Refolding 10 - 20 mM
Size Exclusion Chromatography >10 mM (in running buffer)

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration to Prevent Aggregation
  • Prepare a stock solution of this compound: Prepare a 10% (w/v) this compound stock solution in your primary buffer.

  • Set up a concentration gradient: In a series of microcentrifuge tubes, prepare your protein sample with varying final concentrations of this compound (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 20 mM, 50 mM). Ensure the final protein concentration is consistent across all tubes.

  • Incubate: Incubate the samples under the conditions where aggregation typically occurs (e.g., elevated temperature, prolonged storage at 4°C, or during a freeze-thaw cycle).

  • Assess Aggregation:

    • Visual Inspection: Check for visible precipitates.

    • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates aggregation.

    • Dynamic Light Scattering (DLS): Analyze the particle size distribution to detect the presence of large aggregates.

    • Size Exclusion Chromatography (SEC): Monitor the appearance of high molecular weight species eluting in the void volume.[1]

  • Determine Optimal Concentration: The optimal this compound concentration is the lowest concentration that effectively prevents a significant increase in aggregation without compromising protein activity.

Protocol 2: Detergent-Assisted Protein Refolding Using this compound

This protocol is adapted for refolding proteins from solubilized inclusion bodies.

  • Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) and a reducing agent (e.g., 50-100 mM DTT).

  • Initial Dilution with this compound: Rapidly dilute the solubilized protein into a refolding buffer containing this compound at a concentration of 10-20 mM. This buffer should also contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate proper disulfide bond formation. The dilution step should be performed at a low temperature (e.g., 4°C) to minimize aggregation.

  • Detergent Removal:

    • Dialysis: Dialyze the protein solution against a buffer without this compound. The gradual removal of the detergent will promote proper folding.[16]

    • Cyclodextrin Addition: An alternative "artificial chaperone" approach involves the addition of cyclodextrins, which strip the detergent from the protein, facilitating refolding.[19]

  • Assess Refolding and Activity:

    • Spectroscopy: Use Circular Dichroism (CD) spectroscopy to monitor the formation of secondary and tertiary structures.

    • Functional Assay: Perform a relevant activity assay to confirm that the protein has refolded into its active conformation.

Visualizations

DCHAPS_Mechanism cluster_protein Aggregated Proteins cluster_this compound This compound Action cluster_result Stable, Monodisperse Solution P1 Protein 1 (Hydrophobic Patch Exposed) P2 Protein 2 (Hydrophobic Patch Exposed) P1->P2 Hydrophobic Interaction This compound This compound Molecules SP Solubilized Protein This compound->SP Masks Hydrophobic Patch SP1 Solubilized Protein 1 SP2 Solubilized Protein 2

Caption: Mechanism of this compound in preventing protein aggregation.

Troubleshooting_Workflow Start Protein Aggregation Observed Add_this compound Add this compound (start at CMC: 6-10 mM) Start->Add_this compound Check_Aggregation Aggregation Still Present? Add_this compound->Check_Aggregation Optimize_this compound Optimize this compound Concentration (Screen 2-50 mM) Check_Aggregation->Optimize_this compound Yes Success Protein is Stable Check_Aggregation->Success No Adjust_Buffer Adjust Buffer Conditions (pH, Ionic Strength) Optimize_this compound->Adjust_Buffer Add_Stabilizers Incorporate Additives (Glycerol, Arginine, DTT) Adjust_Buffer->Add_Stabilizers Recheck_Aggregation Aggregation Resolved? Add_Stabilizers->Recheck_Aggregation Recheck_Aggregation->Success Yes Failure Consider Alternative Detergents or Strategies Recheck_Aggregation->Failure No

Caption: Troubleshooting workflow for protein aggregation.

References

troubleshooting low protein yield with Dchaps extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low protein yield during DCHAPS-based protein extraction experiments.

Troubleshooting Guide

Question: Why is my protein yield low after this compound extraction?

Low protein yield can stem from several factors throughout the extraction workflow. Below is a step-by-step guide to troubleshoot common issues.

1. Inefficient Cell Lysis

  • Problem: The target protein is not being sufficiently released from the cells.

  • Solutions:

    • Mechanical Disruption: Supplement this compound lysis buffer with mechanical lysis methods such as sonication or dounce homogenization to ensure complete cell disruption.[1]

    • Enzymatic Lysis: For organisms with cell walls (e.g., yeast, bacteria, plants), pretreat with appropriate lytic enzymes (e.g., lysozyme, zymolyase).

    • Buffer Composition: Ensure your lysis buffer is appropriate for your cell type and contains protease inhibitors to prevent degradation.[2]

2. Suboptimal this compound Concentration

  • Problem: The concentration of this compound is either too low to effectively solubilize the protein or so high that it causes denaturation.

  • Solutions:

    • Titration: Perform a detergent concentration titration to determine the optimal this compound concentration for your specific protein of interest.[2]

    • Stay Above CMC: Ensure the this compound concentration remains above its Critical Micelle Concentration (CMC) in all buffers to keep the protein solubilized.[3] The CMC of this compound is in a similar range to CHAPS (6-10 mM).[3][4]

3. Inadequate Incubation Conditions

  • Problem: Insufficient time or suboptimal temperature during the solubilization step can lead to incomplete protein extraction.

  • Solutions:

    • Increase Incubation Time: Extend the incubation period with the this compound-containing buffer (e.g., from 30 minutes to 2 hours).[2]

    • Optimize Temperature: While 4°C is a common starting point to minimize proteolysis, some proteins may require a slightly higher temperature (e.g., room temperature) for efficient solubilization.[2] Monitor protein stability at higher temperatures.

4. Protein Insolubility or Precipitation

  • Problem: The protein of interest may be insoluble in the this compound buffer formulation or may precipitate after extraction.

  • Solutions:

    • Optimize Buffer Conditions: Adjust the pH and ionic strength of your buffer. A common starting point is a buffer with a physiological pH (7.4) and 150 mM NaCl.[2]

    • Add Stabilizing Agents: Include additives like glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or co-factors in your solubilization and purification buffers to enhance protein stability.[2]

    • Screen Other Detergents: If optimization fails, consider screening a panel of different zwitterionic detergents with varying properties.[2]

5. Protein Degradation

  • Problem: Proteases released during cell lysis can degrade the target protein, leading to lower yields.

  • Solutions:

    • Protease Inhibitors: Always add a protease inhibitor cocktail to all of your buffers.[2]

    • Maintain Low Temperatures: Perform all extraction steps at 4°C to minimize protease activity.

A decision tree for troubleshooting low protein yield is presented below.

G start Low Protein Yield lysis Check Cell Lysis Efficiency start->lysis dchaps_conc Optimize this compound Concentration lysis->dchaps_conc Lysis is efficient lysis_solution Add mechanical/enzymatic lysis Adjust lysis buffer lysis->lysis_solution Lysis is inefficient incubation Adjust Incubation Conditions dchaps_conc->incubation Concentration is optimal dchaps_solution Perform concentration titration Ensure concentration > CMC dchaps_conc->dchaps_solution Concentration is suboptimal solubility Assess Protein Solubility incubation->solubility Conditions are optimal incubation_solution Increase incubation time Optimize temperature incubation->incubation_solution Conditions are suboptimal degradation Check for Protein Degradation solubility->degradation Protein is soluble solubility_solution Optimize buffer pH/ionic strength Add stabilizing agents solubility->solubility_solution Protein is insoluble/precipitates end_bad Yield Still Low (Consider alternative extraction methods) degradation->end_bad Degradation is observed degradation_solution Add protease inhibitors Work at 4°C degradation->degradation_solution end_good Protein Yield Improved lysis_solution->end_good dchaps_solution->end_good incubation_solution->end_good solubility_solution->end_bad degradation_solution->end_good

Caption: Troubleshooting workflow for low protein yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein extraction?

This compound (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent. It is used in protein extraction, particularly for membrane proteins, because it is effective at disrupting lipid-lipid and lipid-protein interactions while being gentle enough to often preserve the protein's native structure and function.[5]

Q2: What is a typical concentration range for this compound in a lysis buffer?

While the optimal concentration is protein-dependent, a common starting range for CHAPS, a related detergent, is 1-4% (w/v).[4] It is crucial to keep the this compound concentration above its critical micelle concentration (CMC) to ensure proteins remain solubilized.[3]

Q3: Can I use this compound for co-immunoprecipitation (Co-IP) experiments?

Yes, zwitterionic detergents like this compound are well-suited for Co-IP as they are effective at cell lysis while preserving protein-protein interactions.[6]

Q4: How can I remove this compound after extraction?

Due to its relatively high CMC, this compound can be removed from samples by dialysis.[4]

Q5: What are the components of a basic this compound lysis buffer?

A typical this compound lysis buffer includes a buffering agent (e.g., PIPES, Tris-HCl), a chelating agent (e.g., EDTA), this compound, and protease inhibitors.[4] The salt concentration (e.g., NaCl) and pH should be optimized for the target protein.

Experimental Protocols

Protocol 1: General this compound Protein Extraction from Cultured Mammalian Cells

Materials:

  • This compound Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA

  • Protease Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Microcentrifuge

  • Sonicator or Dounce homogenizer

Procedure:

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold this compound Lysis Buffer supplemented with a protease inhibitor cocktail.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Mechanical Disruption (Optional): For more robust cells, sonicate the lysate on ice or pass it through a Dounce homogenizer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.

  • Downstream Processing: The protein extract is now ready for downstream applications such as quantification, SDS-PAGE, or immunoprecipitation.

Protocol 2: Optimization of this compound Concentration

Objective: To determine the optimal this compound concentration for maximizing the yield of a target protein.

Procedure:

  • Prepare a series of this compound Lysis Buffers with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Divide your cell pellet into equal aliquots.

  • Perform the protein extraction protocol (Protocol 1) in parallel for each this compound concentration.

  • Analyze the resulting protein extracts by SDS-PAGE and Western blotting with an antibody specific to your target protein.

  • Compare the band intensities to identify the this compound concentration that yields the highest amount of your protein of interest.

Data Presentation

Table 1: Troubleshooting Summary for Low Protein Yield

Potential Cause Recommended Action Key Parameters to Check
Inefficient Cell LysisCombine this compound lysis with mechanical disruption (sonication, homogenization).[1]Visual inspection of lysate, protein concentration of lysate vs. pellet.
Suboptimal this compound ConcentrationPerform a detergent titration experiment.[2]This compound concentration, CMC of this compound.
Inadequate IncubationIncrease incubation time or optimize temperature.[2]Incubation time, temperature.
Protein InsolubilityAdjust buffer pH and ionic strength; add stabilizing agents.[2]pH, NaCl concentration, presence of glycerol or lipids.
Protein DegradationAdd protease inhibitors to all buffers and work at 4°C.[2]Presence of protease inhibitors, temperature control.

Table 2: Common this compound Buffer Components and Working Concentrations

Component Function Typical Concentration Range
Tris-HCl or PIPESBuffering Agent20-50 mM
NaClIonic Strength100-150 mM
This compoundDetergent0.1 - 2.0% (w/v)
EDTAChelating Agent1-2 mM
DTTReducing Agent1-5 mM
GlycerolStabilizing Agent5-20% (v/v)
Protease Inhibitor CocktailPrevents Protein DegradationAs per manufacturer's instructions

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Downstream Analysis harvest Harvest & Wash Cells resuspend Resuspend Pellet in Lysis Buffer harvest->resuspend lysis_buffer Prepare this compound Lysis Buffer lysis_buffer->resuspend incubate Incubate on Ice resuspend->incubate disrupt Mechanical Disruption (Optional) incubate->disrupt centrifuge Centrifuge to Pellet Debris disrupt->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Protein collect->quantify sds_page SDS-PAGE / Western Blot quantify->sds_page purify Purification (e.g., IP) quantify->purify

Caption: this compound protein extraction workflow.

References

Technical Support Center: The Effects of CHAPS on Downstream Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent, in experiments involving downstream enzymatic activity. CHAPS is a valuable tool for solubilizing membrane proteins while preserving their biological function.[1] However, its inclusion in enzymatic assays requires careful consideration to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used in enzyme assays?

CHAPS is a non-denaturing zwitterionic detergent. Its key properties include:

  • Zwitterionic Nature: It possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range, which minimizes interference with techniques like ion-exchange chromatography.[1]

  • Non-denaturing: It is a mild detergent capable of breaking protein-lipid and protein-protein interactions without significantly altering the native structure and activity of most proteins.[1]

  • High Critical Micelle Concentration (CMC): CHAPS has a high CMC (6-10 mM), allowing for membrane solubilization at concentrations below the CMC, which helps to minimize protein denaturation.[1]

  • Dialyzable: Its small micelle size allows for easy removal from samples via dialysis.[1]

These properties make CHAPS an excellent choice for in-vitro enzyme activity assays, particularly for membrane-associated enzymes.[1]

Q2: How can CHAPS affect the kinetic parameters of my enzyme?

While CHAPS is considered a mild detergent, its presence in an enzyme assay can still influence kinetic parameters. The effects can vary depending on the specific enzyme and the concentration of CHAPS used. It is crucial to empirically determine the optimal CHAPS concentration for your specific assay to ensure that the detergent is not interfering with the enzyme's activity.

Q3: What is the optimal concentration of CHAPS to use in my enzyme assay?

The optimal concentration of CHAPS is enzyme and assay-dependent. It is recommended to perform a concentration-response experiment to determine the ideal concentration that maximizes enzyme activity while minimizing any potential inhibitory effects. The following table provides general concentration ranges for different enzyme assays.

Data Presentation: Recommended CHAPS Concentrations for Various Enzyme Assays

Enzyme TypeRecommended CHAPS Concentration RangeAssay Buffer Example
Kinase 0.01% - 0.1%25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT[1]
Phosphatase 0.01% - 0.1%50 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mM ZnCl₂[1]
Protease 0.01% - 0.1%50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂[1]

Note: The optimal concentration should be determined experimentally for each specific enzyme and substrate combination.

Troubleshooting Guide

Problem 1: I am observing lower than expected enzyme activity after adding CHAPS.

  • Possible Cause 1: CHAPS concentration is too high.

    • Solution: Perform a titration experiment to determine the optimal CHAPS concentration. Start with a lower concentration (e.g., 0.01%) and gradually increase it.

  • Possible Cause 2: The enzyme is sensitive to detergents.

    • Solution: Although CHAPS is mild, some enzymes are particularly sensitive. Consider using an alternative non-denaturing detergent.

  • Possible Cause 3: Incompatibility with other buffer components.

    • Solution: Ensure all buffer components are compatible with CHAPS. Review the literature for your specific enzyme or a similar one.

Problem 2: My assay background is high after using a CHAPS-containing lysis buffer.

  • Possible Cause 1: Interference of CHAPS with the detection method.

    • Solution: This can be an issue in certain assays like ELISA where high concentrations of CHAPS can inhibit the adsorption of proteins to microtiter plates.[2] A modified protocol, such as using ethanol (B145695) to precipitate the proteins onto the plate, may be necessary.[2]

  • Possible Cause 2: Contamination of reagents.

    • Solution: Use high-purity reagents and sterile techniques to prepare all buffers and solutions.

Problem 3: The solubilization of my membrane protein is incomplete.

  • Possible Cause 1: Insufficient CHAPS concentration.

    • Solution: Gradually increase the CHAPS concentration in the lysis buffer. Be mindful of the potential for increased enzyme inhibition at higher concentrations.

  • Possible Cause 2: Inadequate lysis procedure.

    • Solution: Ensure sufficient incubation time on ice with occasional vortexing after adding the CHAPS lysis buffer.[1] Optimize the centrifugation step to effectively pellet insoluble material.[1]

Experimental Protocols

General Protocol for Solubilization of Membrane Proteins using CHAPS Lysis Buffer[1]
  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold CHAPS Lysis Buffer to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane proteins for downstream enzyme activity assays.

In-Vitro Kinase Activity Assay[1]
  • Prepare the Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and an optimized concentration of CHAPS (e.g., 0.01-0.1%).

  • Set up the reaction: In a microplate well, combine the kinase, substrate, and ATP in the Kinase Assay Buffer.

  • Incubate: Incubate at the optimal temperature for the kinase for a predetermined time.

  • Stop the reaction: Stop the reaction according to the detection kit manufacturer's instructions.

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity. Measure the luminescence using a microplate reader.

In-Vitro Phosphatase Activity Assay (Colorimetric)[1]
  • Prepare the Phosphatase Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mM ZnCl₂, and an optimized concentration of CHAPS (e.g., 0.01-0.1%).

  • Set up the reaction: Mix the phosphatase and the Phosphatase Assay Buffer in a microplate well.

  • Start the reaction: Add the p-nitrophenyl phosphate (B84403) (pNPP) substrate to initiate the reaction.

  • Incubate: Incubate at the optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction: Add a stop solution (e.g., NaOH).

  • Detection: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

In-Vitro Protease Activity Assay (Fluorometric)[1]
  • Prepare the Protease Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, and an optimized concentration of CHAPS (e.g., 0.01-0.1%).

  • Set up the reaction: Mix the protease and the fluorescently labeled casein substrate in the Protease Assay Buffer.

  • Incubate: Incubate at the optimal temperature for the protease for a set time.

  • Stop the reaction: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested substrate.

  • Detection: Measure the fluorescence of the supernatant using a fluorometer.

Visualizations

Experimental_Workflow_for_Enzyme_Assay_with_CHAPS cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cell_culture Cell Culture lysis Cell Lysis with CHAPS Buffer cell_culture->lysis Harvest Cells centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Enzyme Source) centrifugation->supernatant reaction_setup Set up Reaction: Enzyme + Substrate + Buffer with CHAPS supernatant->reaction_setup Add to Assay incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection data_analysis Calculate Enzymatic Activity detection->data_analysis

Caption: General experimental workflow for an in-vitro enzyme assay using CHAPS.

Troubleshooting_Workflow start Unexpected Results in Enzyme Assay with CHAPS q1 Is Enzyme Activity Lower than Expected? start->q1 a1_yes Optimize CHAPS Concentration (Titration Experiment) q1->a1_yes Yes a1_no Proceed to Next Check q1->a1_no No q2 Is Assay Background High? a1_no->q2 a2_yes Check for Assay Interference (e.g., ELISA compatibility) Review Reagent Purity q2->a2_yes Yes a2_no Proceed to Next Check q2->a2_no No q3 Is Protein Solubilization Incomplete? a2_no->q3 a3_yes Increase CHAPS Concentration in Lysis Buffer Optimize Lysis Protocol q3->a3_yes Yes a3_no Consult Further Literature/Support q3->a3_no No

Caption: Troubleshooting workflow for common issues in enzyme assays with CHAPS.

References

Technical Support Center: Managing DCHAPS Interference in Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference from the zwitterionic detergent DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein sample preparation?

A1: this compound is a zwitterionic (neutrally charged) detergent used to solubilize proteins, particularly membrane proteins, from cells and tissues.[1] Its ability to break protein-protein and lipid-protein interactions while often preserving the native structure and function of the protein makes it a valuable tool in many experimental workflows.[1]

Q2: How does this compound interfere with common protein quantification assays?

A2: Detergents like this compound can interfere with protein assays through several mechanisms:

  • BCA Assay: The bicinchoninic acid (BCA) assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds, followed by the detection of Cu⁺ with BCA. This compound can interact with the assay reagents, leading to an overestimation of the protein concentration.[2]

  • Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to proteins, causing a color change. Detergents can interfere with this binding, leading to inaccurate results.

Q3: At what concentrations does this compound start to interfere with protein assays?

A3: The level of interference is dependent on both the this compound concentration and the specific assay being used. See the table below for general compatibility guidelines. It is always recommended to test your specific buffer composition with a known protein standard to determine the exact level of interference.

Troubleshooting Guides

Issue 1: Inaccurate protein concentration readings in the presence of this compound.

This is the most common issue encountered. The troubleshooting approach depends on the assay you are using and the concentration of this compound in your samples.

Option 1: Use a this compound-Compatible Assay

For many applications, switching to a detergent-compatible assay is the simplest solution.

  • Pierce™ 660nm Protein Assay: This assay is compatible with this compound concentrations up to 5%.[3]

  • Detergent-Compatible Bradford Assays: Several commercially available Bradford assay formulations are designed to be compatible with detergents.

  • BCA Assay (with sample dilution): The macro BCA assay can tolerate up to 5% CHAPS, while the micro BCA assay is compatible with up to 1% CHAPS.[4] For samples with higher this compound concentrations, dilution may be a viable option.

Quantitative Data on this compound Compatibility with Various Assays

AssayMaximum Compatible this compound ConcentrationNotes
Pierce™ 660nm Protein Assay 5%A good alternative to Bradford and BCA assays when detergents are present.[3]
Macro BCA Assay 5%Suitable for samples with moderate this compound concentrations.[4]
Micro BCA Assay 1%More sensitive than the macro assay but less tolerant to this compound.[4]
Standard Bradford Assay Generally low toleranceHighly susceptible to detergent interference. Not recommended without prior removal of this compound.

Option 2: Remove this compound from the Sample Prior to Assay

If using a this compound-incompatible assay is necessary, the detergent must be removed from the protein sample.

  • TCA/Acetone (B3395972) Precipitation: This is an effective method for precipitating proteins while leaving detergents and other interfering substances in the supernatant.

  • Dialysis: This technique removes small molecules like detergents from a protein sample by diffusion across a semi-permeable membrane.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation

This protocol is designed to precipitate proteins from a solution containing this compound, allowing for the removal of the detergent.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold acetone

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • To your protein sample, add an equal volume of 20% TCA in acetone.

  • Incubate the mixture on ice for 30 minutes to allow for protein precipitation.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the this compound.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone. This helps to remove any residual TCA and this compound.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone and repeat the wash step (steps 5-6) one more time.

  • After the final wash, briefly air-dry the pellet to remove any remaining acetone. Do not over-dry the pellet, as it may be difficult to resuspend.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream protein quantification assay.

Protocol 2: Dialysis for this compound Removal

This protocol is suitable for removing this compound from larger volume protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (a buffer compatible with your protein and downstream application, without this compound)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer.

  • Continue dialysis for another 2-4 hours or overnight at 4°C.

  • After dialysis, carefully remove the sample from the dialysis unit. The protein sample is now ready for quantification.

Visualizations

DCHAPS_Interference_Troubleshooting start Protein Sample with this compound assay Perform Protein Quantification Assay start->assay inaccurate Inaccurate Results? assay->inaccurate end Accurate Protein Quantification inaccurate->end No troubleshoot Troubleshoot inaccurate->troubleshoot Yes option1 Option 1: Use Compatible Assay troubleshoot->option1 option2 Option 2: Remove this compound troubleshoot->option2 compatible_assay Pierce 660nm Detergent-Comp. Bradford BCA (with dilution) option1->compatible_assay remove_this compound TCA/Acetone Precipitation Dialysis option2->remove_this compound compatible_assay->assay Re-assay remove_this compound->assay Re-assay

Caption: Troubleshooting workflow for this compound interference.

TCA_Precipitation_Workflow start Protein Sample + this compound add_tca Add 20% TCA in Acetone start->add_tca incubate Incubate on Ice (30 min) add_tca->incubate centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) incubate->centrifuge1 supernatant1 Discard Supernatant (contains this compound) centrifuge1->supernatant1 wash Wash Pellet with Ice-Cold Acetone centrifuge1->wash centrifuge2 Centrifuge (15,000 x g, 5 min, 4°C) wash->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 repeat_wash Repeat Wash centrifuge2->repeat_wash repeat_wash->wash Yes (1x) dry Air-Dry Pellet repeat_wash->dry No resuspend Resuspend in Assay-Compatible Buffer dry->resuspend end Protein Ready for Assay resuspend->end

Caption: TCA/Acetone precipitation workflow for this compound removal.

Dialysis_Workflow start Protein Sample + this compound prepare_membrane Prepare Dialysis Membrane start->prepare_membrane load_sample Load Sample into Dialysis Unit prepare_membrane->load_sample dialyze1 Dialyze against Buffer (2-4 hours, 4°C, stirring) load_sample->dialyze1 change_buffer Change Dialysis Buffer dialyze1->change_buffer dialyze2 Continue Dialysis (2-4 hours or overnight, 4°C, stirring) change_buffer->dialyze2 collect_sample Collect this compound-free Protein Sample dialyze2->collect_sample end Protein Ready for Assay collect_sample->end

References

best practices for storing and handling Dchaps solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for storing and handling D-CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and effectiveness of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-CHAPS and why is it used in research?

D-CHAPS is a non-denaturing, zwitterionic detergent. Its amphipathic nature, with both a hydrophobic sterol body and a polar headgroup, makes it highly effective at disrupting lipid-lipid and protein-lipid interactions while being gentle enough to break protein-protein interactions without denaturing individual proteins.[1][2][3] This property is crucial for solubilizing membrane proteins and maintaining their native structure and biological activity.[2][4] It is commonly used in applications such as 2D electrophoresis, isoelectric focusing (IEF), and co-immunoprecipitation.[3][5][6]

Q2: How should solid D-CHAPS be stored?

Solid D-CHAPS is hygroscopic and moisture-sensitive.[7] It should be stored at room temperature in a tightly sealed container with a desiccant to keep it dry.[4]

Q3: What is the best way to prepare a D-CHAPS stock solution?

To prepare a stock solution (e.g., 10% w/v), weigh out the desired amount of D-CHAPS powder and add it to high-purity water (e.g., Milli-Q). It is best to let the powder dissolve gently at room temperature for 30-60 minutes, as vigorous shaking or stirring should be avoided.[7] The solubility in water is approximately 50 mg/mL at 20°C.[7]

Q4: How should D-CHAPS solutions be stored and for how long?

For optimal stability, D-CHAPS stock solutions should be filter-sterilized and stored in aliquots to avoid repeated freeze-thaw cycles. While some sources suggest room temperature storage for stock solutions, it is generally recommended to store concentrated (e.g., 10X) buffer solutions and aliquots of cell lysates containing D-CHAPS at -20°C or -80°C for long-term storage.[7][8] Working solutions (1X) should ideally be prepared fresh before each experiment.[7][8] While sulfobetaine (B10348) detergents are generally stable across a wide pH range, preparing solutions in a buffered system (e.g., PBS, Tris) can help maintain stability.[3][9]

Q5: Can D-CHAPS solutions be autoclaved?

No, D-CHAPS solutions should not be autoclaved. High temperatures can lead to the degradation of the detergent. Filter sterilization using a 0.22 µm filter is the recommended method for sterilizing D-CHAPS solutions.

Q6: How can I tell if my D-CHAPS solution has degraded?

A freshly prepared D-CHAPS solution should be clear and colorless to slightly yellow.[7] Any significant change in color, presence of precipitates (especially after cold storage), or a noticeable decrease in performance (e.g., poor protein solubilization) may indicate degradation or contamination.

Data Presentation

Table 1: Physicochemical Properties of D-CHAPS
PropertyValueReference
Molecular Weight614.88 Da[4]
Physical FormWhite crystalline powder[7]
Critical Micelle Concentration (CMC)6-10 mM (0.37% - 0.62% w/v)[6][7]
Aggregation Number4-14[7]
Micelle Molecular Weight~6,150 Da[6]
Solubility in Water50 mg/mL at 20°C[7]
Table 2: Factors Affecting Protein Stability in D-CHAPS Solutions
ParameterConditionGeneral Effect on Protein StabilityRationale & Considerations
D-CHAPS Concentration Below CMC (~0.37% w/v)Poor StabilityInsufficient detergent monomers to form micelles and shield hydrophobic protein surfaces, leading to aggregation.[1][10]
1x - 5x CMC (0.5% - 2.0% w/v)Optimal StabilityProvides a good balance of solubilization and preservation of native protein structure.[1]
Well above 5x CMCPotentially Decreased StabilityExcess detergent can sometimes lead to protein unfolding or destabilization.
Temperature 4°CGenerally Good StabilityLow temperature slows down protease activity and potential degradation processes.
Room TemperatureModerate StabilitySuitable for short-term handling and some experimental steps, but risk of proteolysis increases.
>37°CPoor StabilityHigh temperatures should be avoided as they can promote protein denaturation and D-CHAPS degradation.[11]
pH At or near protein's pIPoor StabilityProteins are least soluble at their isoelectric point, increasing the risk of precipitation.[10]
>1 pH unit away from pIImproved StabilityMaintaining the buffer pH away from the protein's pI enhances solubility.[10]
Additives Protease/Phosphatase InhibitorsIncreased StabilityEssential for preventing enzymatic degradation of target proteins, especially in cell lysates.[7][12]
Cryoprotectants (e.g., 10-20% glycerol)Increased Stability during Freeze-ThawHelps to prevent protein aggregation during freezing and thawing cycles.[1]
Reducing Agents (e.g., DTT, β-ME)VariableCan be necessary to prevent oxidation and maintain protein structure, but may interfere with certain affinity resins.[13]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate using D-CHAPS Buffer

This protocol provides a general procedure for lysing cultured mammalian cells for applications like immunoprecipitation.

  • Preparation:

    • Prepare 1X D-CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% D-CHAPS).

    • Immediately before use, supplement the buffer with protease and phosphatase inhibitor cocktails.[7][12]

    • Chill the lysis buffer and all necessary equipment on ice.

  • Cell Harvesting:

    • Aspirate cell culture medium and wash the cell monolayer gently three times with ice-cold PBS.[7][14]

    • Scrape adherent cells in a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[10]

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold D-CHAPS Lysis Buffer (e.g., 300 µL for a pellet from a 10 cm dish).[7][12]

    • Incubate the suspension on ice for 10-30 minutes, with periodic gentle tapping or vortexing to facilitate lysis.[10][12] Avoid vigorous vortexing if protein complex integrity is critical.[7]

  • Clarification of Lysate:

    • Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7][15]

    • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Storage:

    • The protein lysate can be used immediately for downstream applications or stored in aliquots at -80°C for long-term storage.[7]

Protocol 2: Solubilization of Membrane Proteins from Isolated Membranes

This protocol is a starting point for solubilizing a target protein from a prepared membrane fraction.

  • Membrane Preparation:

    • Isolate cell or tissue membranes using a standard protocol (e.g., differential centrifugation).

    • Determine the total protein concentration of the membrane preparation.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% D-CHAPS) at a known protein concentration (e.g., 5-10 mg/mL).

    • Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C.[9]

  • Clarification:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized material.[9][11]

    • The supernatant contains the solubilized membrane proteins.

  • Analysis:

    • Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting to determine the efficiency of solubilization for the protein of interest.

Troubleshooting Guides

Issue 1: Protein of Interest Precipitates After Lysis or During Storage
Possible CauseRecommended Solution
D-CHAPS concentration is below the CMC. Ensure the final D-CHAPS concentration in all buffers is above 0.62% (w/v). Consider increasing the concentration to 1-2%.[1][10]
Buffer pH is close to the protein's isoelectric point (pI). Adjust the buffer pH to be at least one pH unit away from the theoretical pI of your protein.[10]
High protein concentration. Dilute the sample. High protein concentrations can favor aggregation.[1]
Repeated freeze-thaw cycles. Aliquot the lysate or purified protein solution before freezing to avoid multiple freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (10-20%).[1]
Instability in the chosen detergent. The protein may not be stable in D-CHAPS. Screen other detergents (e.g., non-ionic detergents like DDM or other zwitterionic detergents).[1][10]
Issue 2: High Background or Non-Specific Binding in Downstream Assays (e.g., Immunoprecipitation, Affinity Chromatography)
Possible CauseRecommended Solution
Insufficient washing. Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer.[13][16]
Wash buffer is not stringent enough. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt non-specific ionic interactions.[13][16] Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[16]
Viscous lysate due to nucleic acid contamination. Before clarification, sonicate the lysate briefly on ice to shear DNA or treat with DNase I.[13][14]
Serum protein contamination. Ensure cells are thoroughly washed with ice-cold PBS before lysis to remove all traces of culture medium containing serum.[7]
Issue 3: Poor Resolution or Streaking in 2D Gel Electrophoresis
Possible CauseRecommended Solution
Poor protein solubilization. Ensure the sample buffer contains an adequate concentration of D-CHAPS (typically 2-4%) and chaotropes like urea (B33335) (e.g., 7-8 M) and thiourea (B124793) (e.g., 2 M).[6][11][17]
Presence of interfering substances (salts, lipids, nucleic acids). Use a sample clean-up kit to remove contaminants prior to IEF.[18][19] Ensure salt concentration in the sample is low (<10 mM).
Protein aggregation or precipitation during IEF. Increase the concentration of D-CHAPS or add other detergents to the rehydration buffer. Ensure reducing agents (e.g., DTT) are fresh and at an appropriate concentration.[19]
Inappropriate IEF focusing time. Optimize the volt-hours for the IEF run; under- or over-focusing can lead to horizontal streaking.[18][19]

Mandatory Visualizations

Experimental_Workflow_Cell_Lysis cluster_prep Preparation cluster_harvest Cell Harvesting cluster_lysis Lysis & Clarification prep_buffer Prepare 1X D-CHAPS Lysis Buffer add_inhibitors Add Protease/Phosphatase Inhibitors prep_buffer->add_inhibitors chill Chill Buffer & Equipment on Ice add_inhibitors->chill resuspend Resuspend Pellet in Lysis Buffer chill->resuspend wash_cells Wash Cells 3x with ice-cold PBS scrape_cells Scrape & Collect Cells wash_cells->scrape_cells pellet_cells Centrifuge (500 x g, 5 min, 4°C) scrape_cells->pellet_cells pellet_cells->resuspend incubate Incubate on Ice (10-30 min) resuspend->incubate clarify Centrifuge (14,000 x g, 15 min, 4°C) incubate->clarify collect Collect Supernatant (Lysate) clarify->collect

Caption: Workflow for mammalian cell lysis using a D-CHAPS-based buffer.

Troubleshooting_Precipitation start Problem: Protein Precipitation in D-CHAPS Solution check_conc Is D-CHAPS conc. > CMC (e.g., >0.62%)? start->check_conc check_ph Is buffer pH >1 unit away from protein pI? check_conc->check_ph Yes increase_conc Action: Increase D-CHAPS concentration (1-2%). check_conc->increase_conc No check_freeze Were there multiple freeze-thaw cycles? check_ph->check_freeze Yes adjust_ph Action: Adjust buffer pH. check_ph->adjust_ph No check_stability Is protein known to be stable in D-CHAPS? check_freeze->check_stability No aliquot Action: Aliquot before freezing; add cryoprotectant. check_freeze->aliquot Yes screen_detergent Action: Screen alternative detergents (e.g., DDM). check_stability->screen_detergent No / Unsure

Caption: Troubleshooting logic for protein precipitation in D-CHAPS solutions.

References

Technical Support Center: Preventing CHAPS-Induced Artifacts in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate artifacts induced by the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used in experiments?

A1: CHAPS is a non-denaturing, zwitterionic detergent widely used in biochemical research. Its primary function is to solubilize membrane proteins and break protein-protein interactions while preserving the native structure and function of the proteins.[1] This makes it particularly useful for applications like co-immunoprecipitation (Co-IP) and 2D-electrophoresis.

Q2: What are the common types of CHAPS-induced artifacts in experimental results?

A2: CHAPS can introduce several artifacts in downstream applications, including:

  • Mass Spectrometry (MS): Signal suppression is a major issue where CHAPS molecules compete with analyte ions in the electrospray ionization (ESI) source, leading to reduced sensitivity and inaccurate quantification.[2][3] It can also introduce extraneous peaks in the mass spectrum.

  • Immunoassays (e.g., ELISA): High concentrations of CHAPS can interfere with antibody-antigen binding by inhibiting the adsorption of proteins to microtiter plates, leading to false-negative results or reduced signal intensity.[4]

  • Protein Quantification Assays: CHAPS can interfere with certain colorimetric protein assays, leading to inaccurate concentration measurements.

  • Co-Immunoprecipitation (Co-IP): While used to maintain protein-protein interactions, the concentration of CHAPS is critical. If not optimized, it can disrupt weaker or transient interactions, leading to false negatives.[1]

Q3: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which individual CHAPS monomers self-assemble into micelles. The CMC of CHAPS is typically in the range of 6-10 mM. Understanding the CMC is crucial because:

  • Solubilization: Effective protein solubilization generally occurs at or above the CMC.

  • Removal: Detergent monomers are easier to remove by methods like dialysis than micelles. Therefore, diluting the sample below the CMC can improve the efficiency of CHAPS removal.

Q4: How can I remove CHAPS from my protein sample?

A4: Several methods can be used to remove CHAPS from protein samples:

  • Dialysis: This is a common and effective method for removing CHAPS due to its high CMC and relatively small micelle size. It involves placing the sample in a semi-permeable membrane and dialyzing against a large volume of CHAPS-free buffer.[5]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on size, allowing for the removal of smaller CHAPS monomers and micelles from the larger protein molecules.

  • Detergent Removal Resins: Commercially available resins can bind and remove detergents like CHAPS from protein solutions with high efficiency.

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used, but they may also lead to protein denaturation.

Q5: Are there alternatives to using CHAPS for protein solubilization?

A5: Yes, several alternatives to CHAPS are available, depending on the specific application:

  • Other "Gentle" Detergents: Digitonin (B1670571), Triton X-100, and NP-40 are milder, non-ionic detergents that can be suitable for some applications.

  • Detergent-Free Methods: Techniques using styrene-maleic acid (SMA) or diisobutylene maleic acid (DIBMA) copolymers can form "native nanodiscs," preserving the native lipid environment of the protein.

  • Physical Lysis Methods: Sonication or freeze-thaw cycles can lyse cells without the use of detergents, though they may not be sufficient for solubilizing integral membrane proteins.

Troubleshooting Guides

Issue 1: Reduced Signal or No Signal in ELISA
Possible Cause Troubleshooting Steps
CHAPS Interference with Plate Coating High concentrations of CHAPS can prevent the antigen or antibody from adsorbing to the ELISA plate.[4] Solution: 1. Dilute the sample to reduce the CHAPS concentration below 0.1%. 2. Use a CHAPS removal method (e.g., dialysis, detergent removal resin) before performing the ELISA. 3. Consider using a capture antibody to immobilize the antigen, which may be less sensitive to CHAPS interference.
CHAPS Affecting Antibody-Antigen Binding CHAPS may interfere with the binding affinity of the primary or secondary antibody. Solution: 1. Perform a spike-and-recovery experiment by adding a known amount of your target protein to a sample with and without CHAPS to quantify the extent of interference. 2. Optimize the CHAPS concentration in your lysis buffer to the lowest effective level.
Issue 2: Signal Suppression and Artifacts in Mass Spectrometry
Possible Cause Troubleshooting Steps
Ion Suppression in ESI-MS CHAPS co-eluting with your peptides of interest can suppress their ionization, leading to reduced signal intensity.[3][6] Solution: 1. Implement a CHAPS removal step (e.g., dialysis, SEC, or detergent removal resin) before MS analysis. 2. Optimize your chromatography to separate CHAPS from your peptides of interest. 3. Use a stable isotope-labeled internal standard to correct for signal suppression.[6]
Extraneous Peaks in Mass Spectrum CHAPS adducts or multimers can appear as distinct peaks in the mass spectrum, complicating data analysis. Solution: 1. Identify the m/z values corresponding to CHAPS and its common adducts to exclude them from your analysis. 2. Thoroughly clean your sample and the mass spectrometer to remove residual CHAPS.
Issue 3: Failure to Detect Protein-Protein Interactions in Co-IP
Possible Cause Troubleshooting Steps
CHAPS Concentration is Too High While CHAPS is used to maintain protein interactions, excessively high concentrations can disrupt weaker or more transient interactions.[1] Solution: 1. Titrate the concentration of CHAPS in your lysis buffer to find the optimal balance between protein solubilization and interaction preservation. Start with a lower concentration (e.g., 0.3-0.5%) and increase if necessary. 2. Consider using a milder detergent like digitonin for very sensitive interactions.
Incomplete Solubilization of Protein Complex The concentration of CHAPS may be insufficient to fully solubilize the protein complex of interest, particularly if it is embedded in the membrane. Solution: 1. Gradually increase the CHAPS concentration in your lysis buffer. 2. Ensure adequate incubation time and agitation during the lysis step.

Quantitative Data on CHAPS Interference and Removal

Table 1: Effect of CHAPS Concentration on Immunoassay Signal

CHAPS Concentration Assay Observed Effect Reference
5% (w/v) ELISA Inhibition of protein adsorption to microtiter plates, preventing antigen quantification. [4]

| >0.1% | ELISA | Potential for significant interference with antibody-antigen binding. | General Guideline |

Table 2: Efficiency of CHAPS Removal by Dialysis

Dialysis Parameter Result Notes Reference
Method Dialysis Highly effective for removing CHAPS due to its high CMC. [5]
Buffer Exchange Multiple changes of a large volume of buffer (at least 100x the sample volume) are recommended for efficient removal. Each buffer change re-establishes the concentration gradient. [5]

| Protein Loss | Can be minimized by using low-protein-binding membranes and pre-blocking the membrane. | Typical protein loss can range from <2% to 10% depending on the membrane and protein. |[7] |

Experimental Protocols

Protocol 1: CHAPS-Based Lysis Buffer for Co-Immunoprecipitation

Materials:

  • HEPES

  • NaCl

  • CHAPS

  • Protease and phosphatase inhibitor cocktails

  • Nuclease (e.g., DNase I)

  • Deionized water

Procedure:

  • Prepare the 1X CHAPS Lysis Buffer containing:

    • 50 mM HEPES, pH 7.4

    • 150 mM NaCl

    • 0.5% (w/v) CHAPS (start with this concentration and optimize as needed)

  • Immediately before use, add protease and phosphatase inhibitors to the required final concentration.

  • For cultured cells, wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • (Optional) Add nuclease and incubate for an additional 10 minutes on ice to reduce viscosity from DNA.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new tube for downstream applications.

Protocol 2: CHAPS Removal by Dialysis

Materials:

  • Protein sample containing CHAPS

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 3-4 times smaller than the protein of interest)

  • Dialysis buffer (a buffer in which your protein is stable, without CHAPS)

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with deionized water).

  • Pipette your protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing/cassette.

  • Place the sealed sample into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 4-6 hours.

  • Change the dialysis buffer and continue to dialyze for another 4-6 hours or overnight. A second buffer change is recommended for more complete removal.

  • After dialysis, carefully remove the sample from the tubing/cassette and proceed with your downstream application.

Mandatory Visualization

Potential Artifact in Wnt Signaling Co-IP Studies

The Wnt signaling pathway is crucial for cell proliferation and differentiation and involves a key protein complex known as the β-catenin destruction complex. This complex, consisting of Axin, APC, GSK3β, and CK1α, is responsible for targeting β-catenin for degradation. Studying the interactions within this complex is vital for understanding Wnt pathway regulation. CHAPS is often used to solubilize this complex for Co-IP studies. However, an inappropriate concentration of CHAPS can lead to artifacts.

Wnt_Signaling_Artifact cluster_0 Correct Interpretation (Optimal CHAPS) cluster_1 Artifactual Interpretation (Suboptimal CHAPS) Wnt Wnt Fzd Frizzled Wnt->Fzd Wnt_art Wnt Dvl Dvl Fzd->Dvl LRP LRP5/6 Axin Axin Dvl->Axin Disassembly APC APC GSK3b GSK3β CK1a CK1α BetaCatenin β-catenin Ub Ubiquitination & Degradation BetaCatenin->Ub Fzd_art Frizzled Wnt_art->Fzd_art Dvl_art Dvl Fzd_art->Dvl_art LRP_art LRP5/6 Axin_art Axin Artifact Artifactual Disruption of Axin-APC Interaction by excess CHAPS Axin_art->Artifact APC_art APC APC_art->Artifact GSK3b_art GSK3β CK1a_art CK1α BetaCatenin_art β-catenin

Caption: CHAPS-induced artifact in Wnt signaling Co-IP.

Diagram Explanation:

The diagram illustrates a potential artifact in the study of the Wnt signaling pathway's β-catenin destruction complex using Co-IP.

  • Correct Interpretation (Optimal CHAPS): In the presence of a Wnt signal, the destruction complex (Axin, APC, GSK3β, CK1α) disassembles, leading to the stabilization of β-catenin. A Co-IP experiment under these conditions would show reduced interaction between the complex components.

References

Technical Support Center: Optimizing DCHAPS-Based Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS)-based buffers for applications such as protein extraction, solubilization, and immunoprecipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein research?

This compound is a zwitterionic (neutrally charged) detergent highly effective for solubilizing membrane proteins and breaking protein-protein interactions.[1][2] Its structure combines features of bile salts and sulfobetaine-type detergents, allowing it to disrupt lipid bilayers while being mild enough to preserve the native conformation and biological activity of many proteins.[1][3] This makes it a preferred choice for sensitive applications like co-immunoprecipitation (Co-IP) and isoelectric focusing (IEF).[1][4][5]

Q2: What is the optimal pH range for a this compound-based buffer?

The typical effective pH range for this compound buffers is between 6.0 and 8.0.[5] This range is suitable for a wide variety of biological applications and aligns with the physiological pH in many organisms, making it ideal for in-vitro studies that aim to mimic in-vivo conditions. However, for certain applications, such as extracting proteins from formalin-fixed paraffin-embedded (FFPE) tissues, a higher pH of 8.0 or above may yield better results by improving the reversal of cross-linking and enhancing protein solubility.[6]

Q3: How does ionic strength affect my experiment in a this compound buffer?

Ionic strength, typically adjusted with a neutral salt like sodium chloride (NaCl), is a critical parameter that can significantly influence protein solubility and stability.[7]

  • Low Ionic Strength: At very low salt concentrations, proteins may aggregate due to attractive electrostatic interactions between molecules. Increasing ionic strength can shield these charges and enhance solubility, a phenomenon known as "salting in".[8][9]

  • High Ionic Strength: Excessively high salt concentrations can lead to "salting out," where high levels of salt compete for water molecules, reducing protein hydration and causing aggregation.[8][10]

Finding the optimal ionic strength is crucial for maintaining your protein's stability and preventing precipitation.[10]

Q4: What concentration of this compound should I use?

The concentration of this compound must be above its critical micelle concentration (CMC) to be effective. The CMC of this compound is approximately 6-10 mM (about 0.37% - 0.62% w/v).[1][2] Below the CMC, the detergent exists as individual molecules that are insufficient to solubilize and stabilize hydrophobic regions of proteins. Above the CMC, this compound molecules form micelles that can encapsulate membrane proteins, keeping them soluble.[1][11]

For initial solubilization, concentrations of 1-4% (w/v) are commonly used.[2][4] For subsequent steps like purification, maintaining the this compound concentration at 2-3 times the CMC is a good starting point to prevent the protein from precipitating.[11]

Q5: Can this compound be removed from my protein sample after solubilization?

Yes. This compound has a relatively high CMC and a small micellar molecular weight (approximately 6150 Da), which allows for its removal by methods such as dialysis or size-exclusion chromatography.[1][2][4]

Data Presentation: Buffer Component Properties and Concentrations

For optimal results, buffer components should be carefully selected and used at appropriate concentrations. The tables below provide a summary of this compound properties and typical concentration ranges for buffer components.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance in Experiments
Molecular Weight 614.9 g/mol Essential for calculating molar concentrations.[11]
Classification Zwitterionic DetergentPossesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. It is effective at breaking protein-protein interactions while being less harsh than ionic detergents.[3]
Critical Micelle Concentration (CMC) 6-10 mM (~0.37-0.62% w/v)The minimum concentration required to form micelles and solubilize proteins. The buffer's this compound concentration must remain above the CMC.[1][2]
Aggregation Number 4-14The number of detergent molecules in a single micelle.
Micellar Molecular Weight ~6,150 DaThe small micelle size facilitates removal by dialysis.[1][2]

Table 2: Typical Concentration Ranges for this compound Buffer Components

ComponentTypical Concentration RangePurpose
Buffering Agent (e.g., HEPES, Tris) 20-100 mMTo maintain a stable pH.
This compound 0.5% - 4% (w/v)To solubilize proteins and disrupt lipid bilayers.[2]
Salt (e.g., NaCl, KCl) 50-500 mMTo adjust ionic strength for optimal protein solubility.[12]
Additives (e.g., Glycerol) 10-20% (v/v)To act as a cryoprotectant and stabilizing agent, especially during freeze-thaw cycles.[13]
Reducing Agents (e.g., DTT, TCEP) 1-10 mMTo prevent oxidation of cysteine residues and subsequent protein aggregation.[12][14]
Protease/Phosphatase Inhibitors As per manufacturerTo prevent protein degradation or dephosphorylation.[13]

Troubleshooting Guides

Problem: My target protein precipitates after cell lysis.

This is a common issue that can arise from several factors related to your buffer composition and handling procedure.

Caption: Troubleshooting workflow for protein precipitation in this compound buffer.

Problem: My protein is solubilized, but it has lost its biological activity.

Loss of activity suggests that while the protein is in solution, its native structure has been compromised.

LossOfActivity start Start: Loss of Protein Activity Detected check_detergent Evaluate this compound Concentration start->check_detergent high_detergent Is this compound concentration excessively high? check_detergent->high_detergent reduce_detergent Reduce this compound to lowest effective concentration (e.g., 2x CMC) high_detergent->reduce_detergent Yes check_lipids Consider Lipid Depletion high_detergent->check_lipids No end_point Re-assay Protein Activity reduce_detergent->end_point add_lipids Supplement buffer with specific lipids (e.g., cholesterol) check_lipids->add_lipids Possible check_cofactors Check for Cofactor Loss check_lipids->check_cofactors Unlikely add_lipids->end_point add_cofactors Add necessary cofactors (e.g., metal ions) to the buffer check_cofactors->add_cofactors Possible screen_detergents Screen Alternative Detergents (e.g., DDM, Triton X-100) check_cofactors->screen_detergents Unlikely add_cofactors->end_point screen_detergents->end_point

Caption: Troubleshooting logic for loss of protein activity.

Experimental Protocols

Protocol 1: Systematic Optimization of pH and Ionic Strength for a Target Protein

This protocol uses a grid-based screening approach to efficiently determine the optimal pH and ionic strength for your protein's solubility and stability in a this compound-based buffer.

1. Materials:

  • Isolated cell or membrane pellet containing the protein of interest.
  • Buffering agents (e.g., stocks of HEPES, Tris-HCl).
  • This compound stock solution (e.g., 10% w/v).
  • NaCl stock solution (e.g., 5 M).
  • Protease and phosphatase inhibitor cocktails.
  • Microcentrifuge tubes.
  • SDS-PAGE and Western blotting reagents.

2. Procedure:

  • Buffer Preparation: Prepare a series of base buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a fixed concentration of this compound (start with 1% w/v) and any other necessary additives like reducing agents.

  • Ionic Strength Titration: For each pH, set up a series of microcentrifuge tubes. Add the NaCl stock solution to achieve a range of final ionic strengths (e.g., 50 mM, 150 mM, 250 mM, 500 mM).

  • Lysis: Resuspend equal amounts of your cell/membrane pellet in each of the prepared buffer conditions.

  • Incubation: Incubate the samples on a rotator for 30-60 minutes at 4°C to allow for complete lysis.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble material.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of your target protein in the soluble fraction for each condition using SDS-PAGE and Western blotting.

  • Evaluation: Identify the pH and ionic strength combination that yields the highest amount of soluble protein. If applicable, perform a functional assay on the soluble fractions to ensure the protein remains active.

    Caption: Experimental workflow for optimizing pH and ionic strength.

Protocol 2: Cell Lysis and Protein Extraction using an Optimized this compound Buffer

This protocol is for general cell lysis and protein extraction using a standard this compound buffer. For optimal results, use the buffer conditions determined in Protocol 1.

1. Buffer Preparation:

  • Prepare a 1X this compound lysis buffer. A typical formulation is: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) this compound.
  • Immediately before use, chill the buffer on ice and add protease and phosphatase inhibitors to the recommended final concentration.

2. Cell Harvesting and Lysis:

  • Aspirate the culture medium from a cell culture dish (e.g., 10 cm dish, 80-90% confluent).
  • Wash the cells gently with ice-cold PBS.
  • Add ice-cold 1X this compound lysis buffer to the dish (e.g., 300-500 µL).
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on a rocker or rotator for 30 minutes at 4°C.

3. Lysate Clarification:

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
  • The clarified lysate is now ready for downstream applications such as immunoprecipitation or chromatography.[1][5]

References

Technical Support Center: Strategies for Removing Residual DCHAPS from Purified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on effectively removing the zwitterionic detergent DCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) from purified protein samples. Residual detergents can interfere with downstream applications such as mass spectrometry, ELISA, and isoelectric focusing, making their removal a critical step in many workflows.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound from my purified protein sample?

A1: Residual this compound, like other detergents, can interfere with downstream applications.[1][2] For instance, it can suppress ionization in mass spectrometry, leading to poor sequence coverage, and can interfere with antibody-antigen interactions in immunoassays like ELISA.[4][5] It is also known to affect isoelectric focusing and 2D-electrophoresis.[6] Therefore, removing this compound is crucial for obtaining accurate and reliable results in subsequent analyses.[3][7]

Q2: What are the common methods for removing this compound?

A2: Several methods can be employed to remove this compound, including:

  • Detergent Removal Resins/Spin Columns: These utilize affinity or hydrophobic interaction principles to bind the detergent, allowing the protein to be collected in the flow-through.[7][8]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. Proteins pass through the column, while smaller this compound monomers and micelles are retained.[2][9][10]

  • Dialysis: This method relies on the passive diffusion of small this compound molecules across a semi-permeable membrane while retaining the larger protein molecules.[2][9]

  • Ion-Exchange Chromatography (IEX): Since this compound is zwitterionic, IEX can be used to bind the protein to the resin while the detergent flows through.[1][2][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be an effective method for detergent removal.[11][12][13]

  • Protein Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can separate proteins from soluble detergents.[10][14][15]

Q3: How do I choose the best method for my specific protein and application?

A3: The choice of method depends on several factors, including the properties of your protein (e.g., size, stability, concentration), the initial this compound concentration, the required final purity, and the downstream application. The following diagram illustrates a general decision-making workflow.

Decision Workflow for this compound Removal Method Selection start Start: Protein Sample with this compound protein_props Consider Protein Properties: - Stability (pH, salt) - Size (MW) - Concentration start->protein_props downstream_app Define Downstream Application Requirements (e.g., MS, ELISA, IEF) start->downstream_app method_choice Select Removal Method protein_props->method_choice downstream_app->method_choice spin_column Detergent Removal Spin Column method_choice->spin_column Fast & High Recovery sec Size-Exclusion Chromatography (SEC) method_choice->sec Different Hydrodynamic Radii dialysis Dialysis method_choice->dialysis Gentle but Time-Consuming iex Ion-Exchange Chromatography (IEX) method_choice->iex Protein Binds, this compound Flows Through precipitation Protein Precipitation method_choice->precipitation Protein Denaturation Tolerable

Caption: Decision workflow for selecting a this compound removal method.

Q4: Can this compound be removed by dialysis?

A4: Yes, this compound can be removed by dialysis.[6] It has a relatively high critical micelle concentration (CMC) and a small micellar molecular weight, which facilitates its removal through a dialysis membrane.[6][16] For effective removal, the detergent concentration should ideally be below its CMC to favor the presence of monomers.[2][9]

Troubleshooting Guides

Issue 1: Low Protein Recovery After this compound Removal

Possible Cause Suggested Solution
Protein Precipitation The removal of detergent may lead to the aggregation and precipitation of hydrophobic proteins.[10] Consider performing the removal process at 4°C. For chromatography methods, adding a non-ionic detergent at a concentration below its CMC to the elution buffer might help.[17]
Nonspecific Binding to Resin/Membrane Your protein might be binding to the detergent removal resin or dialysis membrane.[18] Try a different type of resin or a membrane with a different material. Pre-blocking the membrane with a generic protein like BSA (if permissible for your downstream application) can sometimes mitigate this.
Inappropriate Method for Protein Size If using SEC or dialysis, ensure the molecular weight cutoff (MWCO) is appropriate for your protein to prevent its loss.[8][9]
Over-removal of Detergent For membrane proteins, complete removal of the solubilizing detergent can cause precipitation.[10] Consider a stepwise removal or exchanging this compound for a milder detergent that is compatible with your downstream application.

Issue 2: Inefficient this compound Removal

Possible Cause Suggested Solution
High Initial Detergent Concentration If the this compound concentration is significantly above its CMC, it will primarily exist as large micelles that are difficult to remove by methods like dialysis or SEC.[9] Dilute the sample to a concentration closer to the CMC before removal, if possible.
Insufficient Dialysis Time or Buffer Exchange Ensure you are allowing sufficient time for dialysis and performing an adequate number of buffer changes with a large volume of buffer.
Column Overload (Chromatography Methods) Do not exceed the recommended sample volume or protein amount for the specific chromatography column being used.[4]
Incorrect Buffer Conditions (IEX/HIC) The pH and ionic strength of your buffers are critical for the binding and elution of your protein in IEX and HIC.[19][20] Optimize these parameters to ensure your protein binds to the resin while this compound does not.

The following diagram outlines a general troubleshooting workflow when encountering problems with this compound removal.

Troubleshooting Workflow for this compound Removal start Problem Encountered check_recovery Low Protein Recovery? start->check_recovery check_removal Inefficient this compound Removal? start->check_removal check_recovery->check_removal No precip Check for Precipitation check_recovery->precip Yes binding Investigate Nonspecific Binding check_recovery->binding Yes mwco Verify MWCO / Pore Size check_recovery->mwco Yes detergent_conc Check Initial this compound Conc. check_removal->detergent_conc Yes dialysis_params Review Dialysis Parameters check_removal->dialysis_params Yes column_load Check Column Loading check_removal->column_load Yes buffer_cond Optimize Buffer Conditions check_removal->buffer_cond Yes solution Implement Solution precip->solution binding->solution mwco->solution detergent_conc->solution dialysis_params->solution column_load->solution buffer_cond->solution

Caption: A logical workflow for troubleshooting common issues in this compound removal.

Data Presentation: Comparison of this compound Removal Methods

The efficiency of detergent removal and protein recovery can vary significantly between methods and commercial products. The following tables summarize publicly available data for the removal of CHAPS, a structurally similar zwitterionic detergent, which can serve as a proxy for this compound.

Table 1: Detergent Removal Efficiency and Protein Recovery Using a Commercial Resin [1]

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
CHAPS 3 99 90
SDS2.59995
Sodium deoxycholate599100
Octyl glucoside59990
Triton X-10029987
Tween-200.259987

Data from Thermo Scientific™ Pierce™ Detergent Removal Resin.

Table 2: General Comparison of Common this compound Removal Techniques

MethodTypical Protein Recovery Typical Removal Efficiency Speed Key Considerations
Detergent Removal Spin Columns >90%[4][5]>95%[1][7]Fast (<15 min)[3][7]Can be costly; potential for nonspecific binding.
Size-Exclusion Chromatography HighModerate to HighModerateRequires significant difference in size between protein and detergent micelles.[10]
Dialysis HighModerate to HighSlow (hours to days)Time-consuming; requires large buffer volumes.[9]
Ion-Exchange Chromatography VariableHighModerateRequires optimization of buffer pH and ionic strength.[2][9]
Protein Precipitation VariableHighFastCan denature the protein; protein loss during resolubilization.[14][21]

Experimental Protocols

Protocol 1: this compound Removal Using Detergent Removal Spin Columns

This protocol is a general guideline based on commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at the recommended speed (e.g., 1,500 x g) for 1-2 minutes to remove the storage buffer.[4][5] Discard the flow-through.

  • Equilibration:

    • Add your equilibration buffer (a buffer compatible with your protein and downstream application) to the column. Use a volume equivalent to the resin bed volume.

    • Centrifuge at the recommended speed for 1-2 minutes. Discard the flow-through.

    • Repeat the equilibration step two more times.[4]

  • Sample Loading and Incubation:

    • Place the column into a new, clean collection tube.

    • Slowly apply your protein sample containing this compound to the center of the resin bed.

    • Incubate the column at room temperature for 2-5 minutes to allow the detergent to bind to the resin.[4][8]

  • Protein Elution:

    • Centrifuge the column at the recommended speed for 2 minutes to collect your detergent-depleted protein sample.[4] The purified sample will be in the collection tube.

Protocol 2: this compound Removal by Dialysis

  • Sample Preparation:

    • If the initial this compound concentration is high, dilute the sample with a compatible buffer to bring the detergent concentration below its CMC (Critical Micelle Concentration), which for CHAPS is 6-10 mM.[6][9]

  • Dialysis Setup:

    • Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is appropriate for retaining your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Load your protein sample into the dialysis tubing or cassette and seal securely.

  • Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

    • Allow dialysis to proceed for at least 4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer completely. Repeat the buffer exchange at least two more times, allowing several hours for each exchange. For maximum detergent removal, an overnight dialysis step is recommended.

  • Sample Recovery:

    • Carefully remove the dialysis bag/cassette from the buffer and recover the protein sample.

This technical support center provides a starting point for addressing the common challenges associated with removing residual this compound. Successful protein purification often requires empirical optimization of the chosen method for each specific protein and application.

References

troubleshooting protein precipitation during Dchaps dialysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein precipitation during dialysis with the zwitterionic detergent DCHAPS (Deoxycholamidopropyl dimethylammonio propanesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein dialysis?

This compound is a zwitterionic detergent, structurally similar to CHAPS, which is commonly used for solubilizing membrane proteins and preventing their aggregation in solution. Its zwitterionic nature, meaning it carries no net charge over a wide pH range, makes it compatible with various downstream applications like ion-exchange chromatography. During dialysis, this compound helps to maintain the protein in a soluble state while the buffer is exchanged or unwanted small molecules are removed.

Q2: What are the primary causes of protein precipitation during this compound dialysis?

Protein precipitation during dialysis is a common issue that can arise from several factors:

  • Suboptimal this compound Concentration: The concentration of this compound may fall below its critical micelle concentration (CMC), the concentration at which detergent molecules form micelles that encapsulate and solubilize hydrophobic regions of proteins.

  • Buffer Conditions: The pH of the dialysis buffer may be close to the isoelectric point (pI) of the protein, minimizing its net charge and leading to aggregation. Low ionic strength can also reduce protein solubility, a phenomenon known as "salting in".

  • High Protein Concentration: At high concentrations, protein molecules are more likely to interact with each other and aggregate.

  • Temperature: While lower temperatures (e.g., 4°C) are often used to minimize proteolysis, some proteins may be less soluble in the cold.

  • Rate of Detergent Removal: Rapid removal of this compound through dialysis can lead to abrupt changes in the protein's environment, causing it to precipitate before it can refold or stabilize.

Q3: How can I prevent my protein from precipitating during this compound dialysis?

Preventative measures are key to a successful dialysis experiment:

  • Maintain Adequate this compound Concentration: Ensure the this compound concentration in your sample and dialysis buffer remains above the CMC, especially in the initial stages of dialysis.

  • Optimize Buffer Composition: Use a dialysis buffer with a pH at least one unit away from your protein's pI. Maintain an appropriate ionic strength (e.g., 100-150 mM NaCl) to enhance solubility.

  • Control Protein Concentration: If you suspect your protein concentration is too high, consider diluting the sample before dialysis and concentrating it afterward if necessary.

  • Add Stabilizing Agents: Including additives like glycerol (B35011) (5-20%), sucrose, or arginine in the dialysis buffer can help stabilize the protein and prevent aggregation.

  • Perform Step-wise Dialysis: Gradually decrease the concentration of this compound or other components (e.g., denaturants like urea) in the dialysis buffer over several steps to allow the protein to refold and stabilize properly.

Troubleshooting Guides

Issue 1: Protein precipitates immediately upon starting dialysis.

This often indicates a drastic change in the protein's environment.

Potential Cause Recommended Solution
This compound concentration drops below CMCAdd this compound to the initial dialysis buffer at a concentration similar to that in your protein sample.
Buffer pH is at or near the protein's pIChange the dialysis buffer to one with a pH at least 1-2 units away from the protein's pI.
Low ionic strengthIncrease the salt concentration (e.g., NaCl, KCl) in the dialysis buffer to 100-150 mM.
Issue 2: Protein precipitates gradually over the course of dialysis.

This may be due to the slow removal of the stabilizing detergent or other components.

Potential Cause Recommended Solution
Slow removal of this compound leading to instabilityImplement a step-wise dialysis protocol, gradually reducing the this compound concentration in the buffer over several changes.
Protein is inherently unstable in the final bufferAdd stabilizing agents such as glycerol (5-20% v/v), arginine (50-100 mM), or polyethylene (B3416737) glycol (PEG) to the final dialysis buffer.
Oxidation of free cysteinesInclude a reducing agent like DTT or TCEP (1-5 mM) in the dialysis buffer if your protein has exposed cysteine residues.
Issue 3: Protein is soluble after dialysis but precipitates upon concentration.

This suggests that the protein is only stable within a certain concentration range in the final buffer.

Potential Cause Recommended Solution
High protein concentration in the final bufferDetermine the maximum soluble concentration of your protein in the final buffer through a small-scale titration experiment. Avoid concentrating the protein beyond this limit.
Final buffer is not optimal for long-term stabilityRe-evaluate the final buffer composition. Consider screening a range of pH values and ionic strengths to find the optimal conditions for your protein's stability at high concentrations.

Data Presentation

Table 1: Physicochemical Properties of CHAPS (as a proxy for this compound)

PropertyValueReference
Molecular Weight 614.9 g/mol [1][2]
Critical Micelle Concentration (CMC) 4-8 mM in water[1]
Aggregation Number ~10[1]
Micelle Molecular Weight ~6,150 Da[1]

Table 2: Influence of Buffer Components on Protein Solubility during Dialysis

ParameterGeneral Effect on Protein SolubilityRecommended Starting Range
pH Lowest at the isoelectric point (pI). Increases as pH moves away from the pI.pH pI ± 1-2 units
Ionic Strength (Salt Concentration) Low salt can decrease solubility ("salting out"). Moderate salt increases solubility ("salting in").50 - 500 mM NaCl or KCl
Glycerol Increases viscosity and stabilizes protein structure.5 - 20% (v/v)
Reducing Agents (e.g., DTT, TCEP) Prevent oxidation of cysteine residues and intermolecular disulfide bond formation.1 - 5 mM

Experimental Protocols

Protocol 1: Step-wise Dialysis for Gradual this compound Removal

This protocol is designed to minimize protein precipitation by gradually removing the detergent.

  • Initial Dialysis:

    • Prepare your protein sample containing this compound.

    • Prepare Dialysis Buffer A, which is identical to your protein's buffer, including the same concentration of this compound.

    • Place your protein sample in a dialysis bag or cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against 100-200 volumes of Dialysis Buffer A for 2-4 hours at 4°C with gentle stirring.

  • Intermediate Dialysis Steps:

    • Prepare Dialysis Buffer B, containing half the concentration of this compound as Buffer A.

    • Transfer the dialysis bag to 100-200 volumes of Dialysis Buffer B and dialyze for 2-4 hours at 4°C.

    • (Optional) Repeat with further stepwise reductions in this compound concentration.

  • Final Dialysis:

    • Prepare the Final Dialysis Buffer containing no this compound.

    • Transfer the dialysis bag to 100-200 volumes of the Final Dialysis Buffer.

    • Perform two to three buffer changes over a period of 12-24 hours at 4°C.

Protocol 2: Small-Scale Screening for Optimal Buffer Conditions

Before proceeding with a large-scale dialysis, it is prudent to identify optimal buffer conditions for your protein's solubility in the absence of this compound.

  • Prepare a Matrix of Buffers:

    • Prepare a series of small-volume buffers (e.g., 1 ml) with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM NaCl).

  • Buffer Exchange:

    • Take small aliquots of your this compound-solubilized protein.

    • Perform a rapid buffer exchange into each of the prepared buffers using a small-scale desalting column or spin concentrator.

  • Assess Solubility:

    • After buffer exchange, visually inspect each sample for precipitation.

    • Quantify the amount of soluble protein in the supernatant after centrifugation (e.g., 14,000 x g for 10 minutes) using a protein assay like the Bradford or BCA assay.

    • The conditions that yield the highest concentration of soluble protein are optimal for your large-scale dialysis.

Mandatory Visualizations

Troubleshooting_Workflow start Protein Precipitation Observed during this compound Dialysis check_initial_precipitation Did precipitation occur immediately? start->check_initial_precipitation check_gradual_precipitation Did precipitation occur gradually? check_initial_precipitation->check_gradual_precipitation No solution_initial Immediate Action: - Add this compound to dialysis buffer - Adjust buffer pH away from pI - Increase ionic strength check_initial_precipitation->solution_initial Yes check_concentration_precipitation Did precipitation occur after concentration? check_gradual_precipitation->check_concentration_precipitation No solution_gradual Gradual Approach: - Implement step-wise dialysis - Add stabilizing agents (glycerol, arginine) - Add reducing agents (DTT, TCEP) check_gradual_precipitation->solution_gradual Yes solution_concentration Post-Dialysis Optimization: - Determine max soluble concentration - Screen for optimal final buffer check_concentration_precipitation->solution_concentration Yes end Soluble Protein solution_initial->end solution_gradual->end solution_concentration->end

Caption: A logical workflow for troubleshooting protein precipitation.

Stepwise_Dialysis_Protocol protein_sample Protein Sample (with this compound) dialysis_step1 Step 1: Dialysis Buffer A (100% this compound) protein_sample->dialysis_step1 2-4 hours dialysis_step2 Step 2: Dialysis Buffer B (50% this compound) dialysis_step1->dialysis_step2 2-4 hours dialysis_step3 Step 3: Final Dialysis Buffer (0% this compound) dialysis_step2->dialysis_step3 12-24 hours (2-3 buffer changes) soluble_protein Soluble Protein dialysis_step3->soluble_protein

Caption: Experimental workflow for step-wise dialysis.

References

Validation & Comparative

The Enigmatic DCHAPS: A Comparative Analysis with the Well-Established CHAPS for Protein Stability Reveals a Data Chasm

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein stabilization, the choice of detergent is a critical decision. While the zwitterionic detergent CHAPS is a well-documented and widely used tool, its counterpart, DCHAPS, remains a mysterious entity. An extensive review of available scientific literature and commercial resources reveals a significant lack of data for this compound, making a direct, evidence-based comparison with CHAPS for protein stability currently impossible.

This guide sought to provide a comprehensive comparison of this compound and CHAPS, complete with quantitative data and detailed experimental protocols. However, the absence of any discernible information on the biochemical properties, critical micelle concentration (CMC), or experimental applications of this compound precludes such a comparison. In contrast, CHAPS is thoroughly characterized, with a wealth of data supporting its utility in maintaining the native structure and function of proteins, particularly membrane proteins.

CHAPS: A Pillar in Protein Research

CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a non-denaturing zwitterionic detergent that has become a staple in biochemistry and molecular biology laboratories. Its unique molecular structure, featuring a steroid-based hydrophobic group and a sulfobetaine (B10348) polar head group, confers properties that make it particularly effective for solubilizing membrane proteins while preserving their biological activity.

Key Properties of CHAPS:
PropertyValueReferences
Chemical Classification Zwitterionic Detergent[1][2]
Molecular Weight 614.88 g/mol [3]
Critical Micelle Concentration (CMC) 6 - 10 mM in aqueous solution[4][5][6]
Aggregation Number Approximately 10-14[4]
Micelle Molecular Weight ~6,150 Da[6]
Denaturing Potential Low / Non-denaturing[3][7]
Dialyzable Yes[4][6]

The relatively high CMC of CHAPS is advantageous as it allows for its removal from protein samples via dialysis, a crucial step for many downstream applications such as functional assays and structural studies.[4][6] Its zwitterionic nature, carrying both a positive and a negative charge, results in a net neutral charge over a broad pH range, making it compatible with techniques like ion-exchange chromatography.[7]

The Role of CHAPS in Protein Stability

The primary function of a "good" detergent in protein research is to disrupt the lipid bilayer of cell membranes and solubilize membrane-bound proteins without irreversibly altering their three-dimensional structure. CHAPS excels in this role due to its mild, non-denaturing characteristics.[3][7]

Zwitterionic detergents like CHAPS are considered to be gentler than ionic detergents (e.g., SDS) and can be more effective at breaking protein-protein interactions than non-ionic detergents.[2][7] This balance makes CHAPS a versatile tool for a variety of applications, including:

  • Solubilization of membrane proteins: CHAPS is widely used to extract proteins embedded in cellular membranes while maintaining their native conformation and activity.[1][3]

  • Protein purification: Its compatibility with various chromatographic techniques makes it a valuable component in purification protocols.

  • Two-dimensional gel electrophoresis: CHAPS is frequently used in the first dimension (isoelectric focusing) of 2D gel electrophoresis to solubilize and focus proteins.[4]

  • Immuno-precipitation and other protein interaction studies: By preserving protein-protein interactions, CHAPS is suitable for isolating protein complexes.

Experimental Considerations for Protein Stability Assays with CHAPS

When assessing protein stability in the presence of CHAPS, several experimental protocols can be employed. The choice of method often depends on the specific protein and the information sought.

General Workflow for Assessing Protein Stability

Protein Stability Workflow cluster_prep Sample Preparation cluster_assay Stability Assessment cluster_analysis Data Analysis p_extraction Protein Extraction with CHAPS purification Purification p_extraction->purification buffer_exchange Buffer Exchange purification->buffer_exchange dsc Differential Scanning Calorimetry (DSC) buffer_exchange->dsc dsf Differential Scanning Fluorimetry (DSF) buffer_exchange->dsf cd Circular Dichroism (CD) Spectroscopy buffer_exchange->cd activity_assay Functional Activity Assay buffer_exchange->activity_assay tm_determination Tm Determination dsc->tm_determination dsf->tm_determination structural_analysis Secondary/Tertiary Structure Analysis cd->structural_analysis functional_validation Functional Validation activity_assay->functional_validation

Caption: A generalized workflow for assessing protein stability using CHAPS, from initial extraction to final data analysis.

Detailed Methodologies:

1. Differential Scanning Calorimetry (DSC):

  • Principle: DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. The temperature at which the protein is halfway unfolded is the melting temperature (Tm), a direct indicator of thermal stability.

  • Protocol Outline:

    • Prepare the purified protein sample in a buffer containing the desired concentration of CHAPS.

    • Prepare a reference sample containing the same buffer and CHAPS concentration without the protein.

    • Load both samples into the DSC instrument.

    • Apply a temperature gradient and record the differential heat capacity as a function of temperature.

    • The resulting thermogram is analyzed to determine the Tm.

2. Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay:

  • Principle: DSF monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures. An increase in fluorescence indicates unfolding. The Tm is the temperature at the midpoint of this transition.[8]

  • Protocol Outline:

    • Mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) in a multi-well plate.

    • Add different concentrations of CHAPS or other additives to different wells.

    • Place the plate in a real-time PCR instrument programmed to slowly increase the temperature.

    • Monitor the fluorescence intensity at each temperature increment.

    • The temperature at which the rate of change of fluorescence is maximal corresponds to the Tm.[8]

3. Circular Dichroism (CD) Spectroscopy:

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. The resulting spectrum provides information about the protein's secondary structure (e.g., alpha-helices, beta-sheets). Thermal denaturation can be monitored by observing changes in the CD spectrum as a function of temperature.

  • Protocol Outline:

    • Place the protein sample in a quartz cuvette in a CD spectrometer equipped with a temperature controller.

    • Record the CD spectrum at a starting temperature.

    • Gradually increase the temperature and record spectra at various intervals.

    • Analyze the changes in the spectrum to monitor the loss of secondary structure and determine the Tm.

Conclusion: The Path Forward

While a direct comparison between this compound and CHAPS for protein stability remains elusive due to the lack of information on this compound, CHAPS stands as a robust and well-characterized detergent for a multitude of applications in protein science. Its mild, non-denaturing properties make it an excellent choice for maintaining protein integrity and function.

For researchers seeking to optimize protein stability, a systematic approach involving the screening of various detergents, including CHAPS and other zwitterionic or non-ionic alternatives, is recommended. The experimental protocols outlined above provide a framework for quantitatively assessing the impact of these detergents on protein stability, enabling an informed selection for successful downstream applications. The scientific community awaits any future data that may shed light on the properties and potential applications of this compound.

References

A Comparative Guide to Dchaps (CHAPS) and Triton X-100 for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of membrane proteins is a critical first step in a multitude of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two commonly used detergents, the zwitterionic detergent Dchaps (commonly known as CHAPS) and the non-ionic detergent Triton (B1239919) X-100, supported by their physicochemical properties and general performance characteristics.

Data Presentation: Physicochemical Properties

The selection of an appropriate detergent is often guided by its fundamental properties. The table below summarizes the key physicochemical characteristics of CHAPS and Triton X-100, which influence their behavior in solution and their interaction with membrane proteins.

PropertyThis compound (CHAPS)Triton X-100References
Type ZwitterionicNon-ionic[1][2]
Molecular Weight ( g/mol ) 614.88~625 - 647[3][4]
Critical Micelle Concentration (CMC) 6 - 10 mM0.22 - 0.24 mM[1][4]
Aggregation Number 10140[5]
Micelle Molecular Weight (kDa) ~6.15~90[5][6]
Dialyzable YesNo[5][7]
Denaturing Potential Non-denaturing, mildNon-denaturing, mild[5][6][8]

Performance Comparison

Both CHAPS and Triton X-100 are considered mild, non-denaturing detergents, making them suitable for applications where protein activity must be maintained.[5][6][8] However, their distinct properties lead to differences in their application and efficacy.

CHAPS is a zwitterionic detergent, meaning it has both a positive and a negative charge in its headgroup, but is electrically neutral overall.[3][7][9] Its structure is derived from cholic acid, giving it a rigid steroidal backbone.[1][3] This structure is thought to contribute to its milder action. CHAPS is particularly effective at breaking protein-protein interactions, which can be advantageous for solubilizing protein complexes.[10][11] A key advantage of CHAPS is its high critical micelle concentration (CMC) and small micelle size, which allows for its removal from protein samples via dialysis.[1][5][7] This is a significant benefit for downstream applications that are sensitive to the presence of detergents.

Triton X-100 is a non-ionic detergent with a bulky, flexible polyethylene (B3416737) oxide headgroup.[12][13] It is a widely used and cost-effective detergent for general cell lysis and membrane protein extraction.[14][15][16] Triton X-100 is known for its ability to efficiently disrupt cell membranes and solubilize membrane proteins.[14][15] However, due to its low CMC and large micelle size, it is not easily removed by dialysis.[5][17] While generally considered non-denaturing, its greater propensity to form large micelles can sometimes lead to less preservation of delicate protein-protein interactions compared to CHAPS.[10]

A comparative study on the interaction of these detergents with erythrocyte membranes found that CHAPS has a lower affinity for the membrane and causes less disorder in the lipid bilayer at sub-hemolytic concentrations.[18] In contrast, Triton X-100 was found to disorder the membrane at all concentrations and had independent mechanisms for hemolysis and solubilization.[18] This suggests that CHAPS may be a better choice for maintaining the integrity of the surrounding lipid environment during extraction.

Experimental Protocols

The optimal conditions for membrane protein extraction are protein and membrane-specific. The following are general protocols that can be used as a starting point and should be optimized for each specific application.

General Membrane Protein Extraction Workflow

MembraneProteinExtraction cluster_cell_prep Cell Preparation cluster_lysis Cell Lysis & Solubilization cluster_clarification Clarification cluster_downstream Downstream Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash LysisBuffer Add Lysis Buffer (with this compound or Triton X-100) Wash->LysisBuffer Incubate Incubate on Ice LysisBuffer->Incubate Homogenize Homogenize/Sonicate Incubate->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant (Solubilized Proteins) Centrifuge->Collect Analysis Purification, Western Blot, Immunoprecipitation, etc. Collect->Analysis

References

DCHAPS vs. NP-40 for Co-Immunoprecipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding intricate cellular signaling pathways and protein interaction networks, co-immunoprecipitation (Co-IP) stands as a cornerstone technique. The choice of detergent in the lysis buffer is a critical determinant for the success of a Co-IP experiment, directly impacting the solubilization of target proteins and the preservation of delicate protein-protein interactions. This guide provides a detailed comparison of two commonly used detergents, DCHAPS and NP-40, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific Co-IP applications.

While both are considered mild detergents, their distinct biochemical properties can lead to significant differences in experimental outcomes, particularly when studying membrane-associated or transient protein complexes.

Performance Comparison: this compound vs. NP-40

The selection between this compound (a zwitterionic detergent) and NP-40 (a non-ionic detergent) hinges on a balance between solubilization efficiency and the preservation of protein complexes. Below is a summary of their key characteristics and performance attributes in the context of co-immunoprecipitation.

FeatureThis compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)NP-40 (Nonidet P-40)
Detergent Type ZwitterionicNon-ionic
Denaturing Potential Non-denaturing, but can be more effective at disrupting some protein-protein interactions than NP-40.Non-denaturing, generally considered milder than this compound.[1]
Solubilization Efficacy Particularly effective for solubilizing membrane proteins and disrupting lipid-protein interactions.Effective for soluble and many membrane-bound proteins, but may be less efficient for proteins tightly associated with membranes.
Preservation of Protein-Protein Interactions Generally good at preserving robust protein-protein interactions, especially for membrane protein complexes.[2][3][4] Its greater solubilizing power may disrupt weaker or more transient interactions compared to NP-40.Excellent for preserving weak or transient cytoplasmic protein-protein interactions due to its milder nature.[1][5]
Background/Non-specific Binding Can sometimes result in lower background compared to NP-40, especially in membrane protein Co-IPs.The concentration of NP-40 needs to be carefully optimized to minimize non-specific binding.[6]
Optimal Concentration for Co-IP Typically 0.5% - 1.0% (w/v) in lysis buffer.[2][7]Typically 0.5% - 1.0% (v/v) in lysis buffer.[8]
Dialyzable YesNo

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable Co-IP experiments. Below are representative protocols for performing Co-IP using either this compound or NP-40 containing lysis buffers.

Protocol 1: Co-Immunoprecipitation using this compound Lysis Buffer

This protocol is particularly well-suited for the co-immunoprecipitation of membrane-associated protein complexes.

Reagents:

  • This compound Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound, and 1x Protease Inhibitor Cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% this compound.

  • Elution Buffer: 0.1 M Glycine (B1666218) (pH 2.5) or 2x SDS-PAGE Sample Buffer.

  • Antibody specific to the bait protein.

  • Protein A/G magnetic beads.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold this compound Lysis Buffer to the cell pellet.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add equilibrated Protein A/G magnetic beads to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack.

    • Carefully remove the supernatant.

    • Resuspend the beads in ice-cold Wash Buffer.

    • Repeat the wash step three to five times.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes by adding Elution Buffer and incubating at room temperature for 10 minutes (for glycine) or by adding 2x SDS-PAGE Sample Buffer and heating at 95-100°C for 5-10 minutes.

Protocol 2: Co-Immunoprecipitation using NP-40 Lysis Buffer

This protocol is a standard method for the co-immunoprecipitation of cytoplasmic and other soluble protein complexes.

Reagents:

  • NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, and 1x Protease Inhibitor Cocktail.[8]

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5% NP-40.

  • Elution Buffer: 0.1 M Glycine (pH 2.5) or 2x SDS-PAGE Sample Buffer.

  • Antibody specific to the bait protein.

  • Protein A/G agarose (B213101) beads.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold NP-40 Lysis Buffer to the cell pellet.

    • Incubate on ice for 20-30 minutes with gentle rocking.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Pre-clearing the Lysate:

    • Add equilibrated Protein A/G agarose beads to the lysate.

    • Incubate for 30-60 minutes at 4°C on a rotator.

    • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours at 4°C.

    • Add equilibrated Protein A/G agarose beads and incubate for an additional 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution:

    • After the final wash, aspirate the supernatant.

    • Elute the bound proteins using either glycine elution or by resuspending the beads in 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making logic, the following diagrams illustrate the co-immunoprecipitation workflow and a comparison of the key properties of this compound and NP-40.

Co_Immunoprecipitation_Workflow start Start: Cell Culture/Tissue lysis Cell Lysis (this compound or NP-40 Buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G Beads) lysis->preclear ip Immunoprecipitation (Add Primary Antibody) preclear->ip capture Complex Capture (Add Protein A/G Beads) ip->capture wash Washing Steps (Remove Non-specific Binders) capture->wash elution Elution of Protein Complex wash->elution analysis Downstream Analysis (Western Blot / Mass Spectrometry) elution->analysis end End: Interaction Data analysis->end

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Detergent_Comparison cluster_this compound This compound cluster_np40 NP-40 d_type Zwitterionic d_strength Stronger Solubilization d_type->d_strength leads to d_app Ideal for Membrane Proteins d_strength->d_app making it n_type Non-ionic n_strength Milder Solubilization n_type->n_strength leads to n_app Ideal for Cytoplasmic/Weak Interactions n_strength->n_app making it

Caption: Key property differences between this compound and NP-40 detergents.

Conclusion and Recommendations

The choice between this compound and NP-40 for co-immunoprecipitation is not a one-size-fits-all decision and should be guided by the nature of the protein of interest and its interacting partners.

  • Choose this compound when:

    • Your protein of interest is a membrane-bound protein or part of a lipid-rich complex.

    • You are studying a robust and stable protein complex.

    • Initial trials with milder detergents like NP-40 have failed to efficiently solubilize the bait protein.

  • Choose NP-40 when:

    • Your protein of interest is cytoplasmic or soluble.

    • You are investigating potentially weak or transient protein-protein interactions.

    • Minimizing the disruption of protein complex integrity is the highest priority.

For novel protein interaction studies, it is often advisable to empirically test a panel of detergents, including both this compound and NP-40, to determine the optimal conditions for preserving the specific protein complex under investigation. Careful optimization of detergent concentration and wash conditions is paramount for achieving high-quality, reproducible co-immunoprecipitation results.

References

Navigating the Labyrinth of Protein Interactions: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in unraveling cellular signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of key PPI validation methods, with a focus on the utility of CHAPS in co-immunoprecipitation, alongside established alternatives. Experimental data is summarized for easy comparison, and detailed protocols for key methods are provided.

The Central Role of CHAPS in Co-Immunoprecipitation

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely used in protein biochemistry.[1][2] Its non-denaturing properties make it particularly valuable for preserving protein structure and function, a crucial aspect when studying PPIs.[1] In the context of co-immunoprecipitation (Co-IP), CHAPS is often a key component of lysis buffers, facilitating the solubilization of membrane proteins while maintaining the integrity of protein complexes.[3][4][5] This allows for the successful immunoprecipitation of a target protein ("bait") along with its interacting partners ("prey"), which can then be identified by methods such as Western blotting.[3]

While "Dchaps" as a distinct technology for PPI validation did not yield specific results during our research, it is highly probable that this refers to the use of CHAPS in such assays. Therefore, this guide will focus on CHAPS-based Co-IP as a central method for comparison.

At a Glance: Comparing Protein-Protein Interaction Validation Methods

Choosing the appropriate PPI validation method depends on various factors, including the nature of the interaction, the required throughput, and available resources. The following table provides a quantitative comparison of CHAPS-based Co-immunoprecipitation against other widely used techniques.

FeatureCHAPS-based Co-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)Affinity Purification-Mass Spectrometry (AP-MS)
Principle In vitro pull-down of protein complexes using a specific antibody.In vivo transcriptional activation of a reporter gene upon interaction.In vitro, label-free detection of binding events by measuring changes in refractive index.In vivo or in vitro detection of energy transfer between two fluorescently-tagged proteins in close proximity.In vitro pull-down of a tagged "bait" protein and identification of co-purified "prey" proteins by mass spectrometry.
Interaction Type Primarily stable interactions in a near-native context.Direct, binary interactions.Direct, real-time binding kinetics (on- and off-rates).Direct interactions in living cells or in vitro.Both stable and transient interactions within a complex.
Affinity Range Micromolar (µM) to nanomolar (nM).Micromolar (µM) range.Millimolar (mM) to picomolar (pM).[6]Nanomolar (nM) range.Wide range, can detect weak and transient interactions.
Sensitivity Moderate to high, dependent on antibody quality.Can be high, but prone to false negatives.Very high, detects small changes in mass.[7]High, dependent on fluorophore properties and instrumentation.Very high, can identify low-abundance proteins.
Specificity Can be high with proper controls, but prone to non-specific binding.Prone to false positives.High, with a reference channel to subtract non-specific binding.High, as FRET only occurs over very short distances.High, with appropriate controls and data analysis.
Throughput Low to medium.High, suitable for library screening.[8][9][10]Medium to high, depending on the instrument.Low to medium, typically for validating specific interactions.High, capable of identifying hundreds of interactors.
Quantitative Data Semi-quantitative (Western blot).Qualitative (reporter gene activation) or semi-quantitative.Quantitative (affinity, kinetics).Quantitative (FRET efficiency, distance).Quantitative (protein abundance).
In vivo / In vitro In vitro (using cell lysates).In vivo (in yeast).In vitro.In vivo or in vitro.In vitro (using cell lysates).
Cost Moderate.Low to moderate.High (instrumentation).High (microscope and accessories).High (mass spectrometer and reagents).

Visualizing the Workflow: From Cell Lysis to Interaction Validation

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflow for CHAPS-based Co-IP and a representative signaling pathway where PPIs are critical.

CHAPS-based Co-Immunoprecipitation Workflow cluster_0 Cell Lysis cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Analysis A Cells expressing interacting proteins B Lyse cells with CHAPS-containing buffer A->B C Add bait-specific antibody to lysate B->C D Add Protein A/G beads to capture antibody-protein complex C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Analyze by SDS-PAGE and Western Blot F->G H Detect prey protein, confirming interaction G->H

A simplified workflow of CHAPS-based Co-IP.

Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Interacts with RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response TF->Response Leads to

MAPK/ERK pathway highlighting key PPIs.

Detailed Experimental Protocols

Here, we provide foundational protocols for CHAPS-based Co-IP and its major alternatives. Note that these are generalized protocols and may require optimization for specific applications.

CHAPS-based Co-Immunoprecipitation (Co-IP)

This protocol outlines the basic steps for performing a Co-IP experiment using a CHAPS-containing lysis buffer.[3][4][5]

Materials:

  • Cells expressing the proteins of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% CHAPS, supplemented with protease and phosphatase inhibitors)[11]

  • Primary antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (can be the same as lysis buffer)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Microcentrifuge, rotator, and magnetic rack (for magnetic beads)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.[4]

    • Add ice-cold CHAPS Lysis Buffer to the cell pellet and incubate on ice for 30 minutes with occasional vortexing.[11]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[11]

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11]

    • Add equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.[11]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.[11]

  • Elution and Analysis:

    • Elute the bound proteins from the beads using Elution Buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the "prey" protein.

Yeast Two-Hybrid (Y2H) System

This protocol provides a general overview of a Y2H screen to identify novel PPIs.[12][13]

Materials:

  • Yeast strain with appropriate reporter genes

  • "Bait" plasmid (with the gene of interest fused to a DNA-binding domain)

  • "Prey" library plasmid (cDNA library fused to an activation domain)

  • Yeast transformation reagents

  • Appropriate selective media

Procedure:

  • Bait Construction and Auto-activation Test:

    • Clone the gene for the "bait" protein into the appropriate Y2H vector.

    • Transform yeast with the bait plasmid and test for auto-activation of the reporter genes on selective media.

  • Library Screening:

    • Transform the yeast strain containing the bait plasmid with the "prey" library.[13]

    • Plate the transformed yeast on selective media to screen for interactions (i.e., activation of reporter genes).

  • Identification of Positive Clones:

    • Isolate plasmids from the positive yeast colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

  • Validation:

    • Re-transform yeast with the isolated prey plasmid and the original bait plasmid to confirm the interaction.

Surface Plasmon Resonance (SPR)

This protocol outlines the basic steps for an SPR experiment to measure the kinetics of a PPI.[6][12][14]

Materials:

  • SPR instrument and sensor chip

  • Purified "ligand" and "analyte" proteins

  • Immobilization buffer

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface (e.g., using EDC/NHS chemistry).

    • Inject the ligand protein in immobilization buffer to covalently couple it to the sensor surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte protein over the sensor surface.

    • Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Förster Resonance Energy Transfer (FRET)

This protocol describes a general approach for FRET microscopy to visualize PPIs in living cells.[15][16][17]

Materials:

  • Cells cultured on glass-bottom dishes

  • Expression vectors for the two proteins of interest, each fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore

  • Transfection reagent

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the donor- and acceptor-fused expression vectors.

    • Culture the cells to allow for protein expression.

  • Image Acquisition:

    • Identify cells co-expressing both fluorescently tagged proteins.

    • Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

  • Image Analysis:

    • Correct for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency, which is a measure of the proximity of the two fluorophores and thus the interaction of the proteins.

  • Controls:

    • Include positive controls (e.g., a fusion protein of the donor and acceptor) and negative controls (e.g., cells expressing only the donor or only the acceptor).

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a simplified workflow for AP-MS to identify components of a protein complex.[18][19][20][21]

Materials:

  • Cells expressing an affinity-tagged "bait" protein (e.g., with a FLAG or HA tag)

  • Lysis buffer (e.g., containing CHAPS or another mild detergent)

  • Affinity resin (e.g., anti-FLAG antibody-conjugated beads)

  • Wash buffer

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Cell Lysis and Affinity Purification:

    • Lyse the cells and perform affinity purification of the tagged bait protein and its binding partners, similar to the Co-IP protocol.[20]

  • Protein Elution and Digestion:

    • Elute the protein complexes from the affinity resin.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

  • Data Analysis:

    • Use database search algorithms to identify the proteins present in the sample based on the peptide fragmentation patterns.

    • Compare the identified proteins to those from a control purification (e.g., using cells that do not express the tagged bait) to identify specific interactors.

Conclusion

The validation of protein-protein interactions is a multifaceted process, with each method offering a unique set of advantages and limitations. CHAPS-based co-immunoprecipitation remains a valuable and widely accessible technique for confirming interactions in a near-native state. However, for a comprehensive understanding of PPIs, it is often beneficial to employ a combination of orthogonal methods. High-throughput techniques like Y2H and AP-MS are excellent for discovery-phase screening, while quantitative methods such as SPR and FRET provide detailed insights into the biophysical properties of the interaction. By carefully considering the specific research question and the characteristics of the proteins involved, researchers can select the most appropriate method or combination of methods to confidently navigate the intricate network of protein interactions.

References

A Comparative Analysis of Zwitterionic Detergents for Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization and stabilization of proteins, particularly membrane proteins, are critical for downstream applications. The choice of detergent is a pivotal step that can significantly influence experimental outcomes. This guide provides a detailed comparative analysis of Dchaps and other commonly used zwitterionic detergents, offering insights into their performance based on available experimental data.

Zwitterionic detergents possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This characteristic makes them less denaturing than ionic detergents while often providing better solubilization of membrane proteins than non-ionic detergents. This guide focuses on a comparative analysis of this compound, CHAPS, Amidosulfobetaine-14 (ASB-14), and other sulfobetaines, providing a framework for selecting the optimal detergent for your specific research needs.

Quantitative Performance Comparison

The selection of a zwitterionic detergent is often a trade-off between solubilization efficiency and the preservation of protein structure and function. The following tables summarize the physicochemical properties and performance characteristics of various zwitterionic detergents based on published data.

Table 1: Physicochemical Properties of Common Zwitterionic Detergents

PropertyThis compoundCHAPSASB-14Sulfobetaine 3-12 (SB 3-12)
Molecular Weight ( g/mol ) Data not available614.88[1][2]434.68335.5
Critical Micelle Concentration (CMC) (mM) Data not available6 - 10[1][3][4][5]~42 - 4
Aggregation Number Data not available~10[1][3]Data not available55
Micelle Molecular Weight (Da) Data not available~6,150[1][3]Data not available~18,450
Chemical Type Zwitterionic (presumed)Zwitterionic (Sulfobetaine)[2]Zwitterionic (Amidosulfobetaine)Zwitterionic (Sulfobetaine)

Table 2: Performance Comparison in Protein Solubilization

Performance MetricThis compoundCHAPSASB-14Other SulfobetainesKey Findings & Citations
General Protein Solubilization Data not availableGood, widely used for a broad range of proteins.Excellent, particularly for hydrophobic proteins.Good to Excellent, effective at breaking protein-protein interactions.CHAPS is a standard detergent in many proteomics workflows. ASB-14 and other sulfobetaines often show superior performance for challenging proteins.
Membrane Protein Solubilization Data not availableModerate, can be less effective for highly hydrophobic integral membrane proteins.Excellent, often superior to CHAPS for solubilizing membrane proteins, including GPCRs.[6][7][8]Excellent, amidosulfobetaines are noted for their efficacy with integral membrane proteins.Studies have shown that combining CHAPS and ASB-14 can lead to improved solubilization of brain proteins for 2D-gel electrophoresis.[6][7][8]
Compatibility with 2D-GE Data not availableHigh, widely used and compatible with isoelectric focusing (IEF).High, often used in combination with CHAPS for improved resolution.[6][7][8]High, generally compatible with 2D electrophoresis.The choice of detergent can significantly impact spot resolution in 2D gels.
Mass Spectrometry Compatibility Data not availableCompatible at low concentrations, but can interfere with ionization.Generally compatible, though removal is recommended.Varies by specific detergent; some are designed for MS compatibility.Detergent removal is a critical step for successful mass spectrometry analysis.
Preservation of Protein Structure & Function Data not availableGood, known for its non-denaturing properties.[2]Good, generally considered non-denaturing.Good, generally non-denaturing.The mild nature of zwitterionic detergents helps in maintaining the native conformation and biological activity of proteins.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful protein solubilization experiments. The following section outlines a generalized methodology for protein extraction and solubilization using zwitterionic detergents. This protocol can be adapted based on the specific detergent and sample type.

General Protocol for Protein Extraction from Cultured Mammalian Cells

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1-2% (w/v) Zwitterionic Detergent (e.g., CHAPS, ASB-14)

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cell plate or pellet.

  • Incubation: Incubate on ice for 30 minutes with occasional gentle agitation to facilitate cell lysis.

  • Scraping (for adherent cells): Use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a fresh pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

  • Downstream Applications: The solubilized protein extract is now ready for downstream applications such as immunoprecipitation, Western blotting, or further purification.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis cell_culture Cell Culture/ Tissue Sample lysis Cell Lysis with Zwitterionic Detergent cell_culture->lysis Add Lysis Buffer centrifugation Centrifugation to remove debris lysis->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant quantification Protein Quantification supernatant->quantification sds_page SDS-PAGE/ Western Blot quantification->sds_page ip Immunoprecipitation quantification->ip ms Mass Spectrometry quantification->ms functional_assay Functional Assay quantification->functional_assay

A generalized workflow for protein extraction and analysis.

Zwitterionic detergents are frequently employed in the study of signaling pathways involving membrane proteins. The following diagram illustrates a simplified Toll-like Receptor (TLR) signaling pathway, where effective solubilization of receptor complexes is crucial for analysis.

TLR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits LPS LPS LPS->TLR4 binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway activates NFkB NF-κB IKK_complex->NFkB activates nucleus Nucleus NFkB->nucleus translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes induces

A simplified Toll-like Receptor 4 (TLR4) signaling pathway.

Conclusion

The choice of a zwitterionic detergent is critical for the successful solubilization and functional analysis of proteins, especially challenging membrane proteins. While CHAPS remains a widely used and effective detergent for many applications, amidosulfobetaines like ASB-14 have demonstrated superior performance for highly hydrophobic proteins. The combination of different zwitterionic detergents can also be a powerful strategy to enhance protein extraction and improve resolution in downstream analyses such as 2D-gel electrophoresis.[6][7][8] Although specific quantitative data for this compound remains elusive in the current literature, the principles and comparative data presented here for other zwitterionic detergents provide a valuable guide for researchers to make informed decisions and optimize their experimental workflows. The provided protocols and diagrams serve as a foundation for designing and executing robust protein solubilization experiments.

References

DCHAPS vs. Digitonin: A Comparative Guide to Isolating Cytoplasmic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of pure, functionally active cytoplasmic proteins is a critical first step in numerous downstream applications, from enzymatic assays to proteomic studies and drug target validation. The choice of detergent for cell lysis is paramount, as it directly impacts the yield, purity, and integrity of the extracted proteins. This guide provides an objective comparison of two commonly used detergents, DCHAPS and digitonin (B1670571), for the selective isolation of cytoplasmic proteins, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Digitonin

FeatureThis compound (and related CHAPS)Digitonin
Detergent Type ZwitterionicNon-ionic
Mechanism of Action General disruption of lipid-lipid and lipid-protein interactions.Forms pores in membranes by complexing with cholesterol.
Selectivity Less selective; can solubilize membrane proteins at higher concentrations.Highly selective for the plasma membrane at optimal concentrations due to its high cholesterol content.
Preservation of Protein Interactions Generally good at preserving protein-protein interactions.Excellent at preserving native protein complexes and organelle integrity.
Organelle Integrity Higher risk of mitochondrial and ER lysis, especially at increased concentrations.Excellent preservation of mitochondria and other low-cholesterol organelles at optimized concentrations.
Typical Working Concentration 0.5 - 1.0% (w/v) for CHAPS0.01 - 0.05% (w/v) or 25 - 100 µg/mL

Performance Comparison: Quantitative Data

Direct quantitative comparisons of this compound and digitonin for total cytoplasmic protein yield and purity are limited in published literature. However, extensive data exists for digitonin's performance in selectively permeabilizing the plasma membrane while maintaining the integrity of organelles like mitochondria. The following tables summarize representative data for digitonin and expected performance characteristics for CHAPS, a closely related zwitterionic detergent to this compound.

Table 1: Digitonin Performance in Cytoplasmic Protein Extraction
Cell TypeDigitonin ConcentrationCytoplasmic Protein YieldOrganelle Contamination (Mitochondria/ER)Reference
HEK29325 µg/mLNear complete extraction of cytosolic marker (GAPDH)Negligible permeabilization of the ER membrane (BiP marker)[1]
143B0.02%Appreciable yieldMinimal cytoplasmic contamination in mitochondrial fraction[2]
Hepatocytes0.015% (w/v)Efficient release of cytosolic proteinsLow levels of membrane proteins in cytosolic fraction[2]
Table 2: CHAPS Performance in Protein Extraction (for comparison)

While specific data for this compound in cytoplasmic protein isolation is scarce, data for the similar detergent CHAPS indicates its utility, particularly in maintaining protein-protein interactions.

ApplicationCHAPS ConcentrationObservationReference
Bax-VDAC1 complex analysis1%Failed to solubilize VDAC1 and yielded no distinct oligomers, suggesting disruption of the complex.[3]
General cell lysis0.1%Recommended for preparing cytoplasmic cell lysates for caspase signaling pathway studies.
Protein solubilization for 2D-electrophoresis4% (in combination with other agents)Effective at solubilizing proteins, though combinations with other chaotropes and detergents improve results.

Mechanisms of Action and Experimental Workflows

Digitonin: Selective Permeabilization

Digitonin's mechanism relies on its interaction with cholesterol in cellular membranes.[1][2] The plasma membrane has a significantly higher cholesterol content compared to the membranes of organelles like mitochondria and the endoplasmic reticulum.[2] By carefully titrating the concentration of digitonin, it is possible to selectively permeabilize the plasma membrane, releasing cytoplasmic contents while leaving intracellular organelles intact.[1][2][4]

cluster_cell Eukaryotic Cell PM Plasma Membrane (High Cholesterol) Cyto Cytoplasmic Proteins PM->Cyto Forms pores, releasing cytoplasmic proteins Mito Mitochondrion (Low Cholesterol) ER Endoplasmic Reticulum (Low Cholesterol) Digitonin Digitonin Digitonin->PM Complexes with cholesterol cluster_cell Eukaryotic Cell PM Plasma Membrane Cyto Cytoplasmic Proteins PM->Cyto Releases cytoplasmic and membrane proteins Mito Mitochondrion ER Endoplasmic Reticulum This compound This compound This compound->PM Disrupts lipid bilayer This compound->Mito Can disrupt at higher concentrations This compound->ER Can disrupt at higher concentrations

References

Evaluating the Efficiency of DCHAPS Against Novel Detergents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of membrane proteins, the selection of an appropriate detergent is a critical determinant of experimental success. The ideal detergent must effectively solubilize the protein of interest from the lipid bilayer while preserving its structural integrity and biological function. This guide provides a detailed comparison of the traditional zwitterionic detergent, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (DCHAPS), against two widely used novel detergents, Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN).

This comparison is based on key performance metrics including protein solubilization efficiency, protein stability, and preservation of protein function, supported by available experimental data and representative protocols.

Quantitative Performance Comparison

The selection of a detergent is often a compromise between solubilization efficiency and the preservation of a protein's native state. The following tables summarize the key characteristics and performance of this compound, LMNG, and GDN based on data from various studies. It is important to note that the optimal detergent is highly dependent on the specific membrane protein and the downstream application.

Table 1: Physicochemical and Performance Characteristics of this compound, LMNG, and GDN

PropertyThis compoundLauryl Maltose Neopentyl Glycol (LMNG)Glyco-diosgenin (GDN)
Classification ZwitterionicNon-ionicNon-ionic
Molecular Weight ( g/mol ) 614.9~1005~1165
Critical Micelle Concentration (CMC) 4-8 mM~0.01 mM~0.018 mM
Solubilization Efficiency Moderate to GoodHighModerate to High
Protein Stability ModerateHighVery High
Preservation of Protein Function GoodExcellentExcellent
Suitability for Structural Studies LimitedHigh (Cryo-EM, Crystallography)High (Cryo-EM)
Removal by Dialysis EasyDifficultDifficult

Table 2: Comparative Performance in Membrane Protein Studies

Performance MetricThis compoundLauryl Maltose Neopentyl Glycol (LMNG)Glyco-diosgenin (GDN)Supporting Evidence/Citation
Protein Yield Generally provides good yields for a range of proteins.Often results in high yields of functional protein.Can have lower extraction efficiency compared to harsher detergents but yields highly stable protein.[1]
Thermostability Can maintain the stability of robust proteins.Significantly enhances the thermostability of many membrane proteins compared to traditional detergents like DDM.[2][3]Known for its exceptional ability to stabilize fragile membrane proteins, often superior to DDM and LMNG.[4]
Functional Activity Preservation Effective in preserving protein-protein interactions, making it suitable for co-immunoprecipitation.[5]Excellent for maintaining the native conformation and activity of sensitive proteins like GPCRs.[4]Superior for preserving the functional integrity of delicate membrane proteins, crucial for activity assays and structural studies.[4]
Application in 2D Electrophoresis Commonly used, but may be less effective for highly hydrophobic proteins. Mixtures with other detergents can improve resolution.Not typically the first choice for 2D electrophoresis.Not primarily used for 2D electrophoresis.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of detergents. Below are representative protocols for membrane protein extraction and a thermostability assay, which can be adapted for specific proteins of interest.

Protocol 1: Membrane Protein Extraction for Comparative Detergent Analysis

This protocol outlines a general procedure for solubilizing membrane proteins from cultured mammalian cells to compare the efficiency of this compound, LMNG, and GDN.

Materials:

  • Cultured mammalian cells expressing the target membrane protein

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Detergent Stock Solutions: 10% (w/v) this compound, 10% (w/v) LMNG, 10% (w/v) GDN in water

  • Microcentrifuge and tubes

Procedure:

  • Harvest cultured cells and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Divide the cell lysate into three equal aliquots.

  • To each aliquot, add one of the detergent stock solutions to a final concentration of 1% (w/v).

  • Incubate the lysates on a rotator at 4°C for 1-2 hours.

  • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Determine the protein concentration of each supernatant using a detergent-compatible protein assay (e.g., BCA assay).

  • Analyze the solubilized proteins by SDS-PAGE and Western blotting to assess the yield of the target protein.

Protocol 2: Thermostability Assay using Differential Scanning Fluorimetry (DSF)

This protocol describes a method to assess the thermal stability of a membrane protein solubilized in different detergents.

Materials:

  • Purified membrane protein solubilized in this compound, LMNG, or GDN

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Real-time PCR instrument capable of fluorescence detection

  • Thin-walled PCR plates

Procedure:

  • Dilute the purified protein samples to a final concentration of 0.1-0.2 mg/mL in their respective detergent-containing buffers.

  • Prepare a master mix for each detergent condition containing the protein solution and SYPRO Orange dye (final dye concentration of 5x).

  • Aliquot the master mix into the wells of a PCR plate.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined from the resulting fluorescence curve. A higher Tm indicates greater protein stability.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate complex experimental processes and biological pathways.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Detergents Detergent Solubilization cluster_Analysis Analysis start Cultured Cells Expressing Target Membrane Protein lysis Cell Lysis start->lysis aliquot Aliquot Lysate lysis->aliquot This compound Add this compound (1%) aliquot->this compound lmng Add LMNG (1%) aliquot->lmng gdn Add GDN (1%) aliquot->gdn centrifuge Centrifugation This compound->centrifuge lmng->centrifuge gdn->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Protein Quantification supernatant->quantify sds_page SDS-PAGE & Western Blot quantify->sds_page thermostability Thermostability Assay (DSF) quantify->thermostability

Caption: Workflow for comparing the efficiency of this compound, LMNG, and GDN.

GPCR_Signaling cluster_Membrane Plasma Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

A Head-to-Head Comparison: DCHAPS vs. Detergent-Free Methods for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective extraction and solubilization of proteins, particularly membrane proteins, is a critical first step for a multitude of downstream applications, from structural biology to functional assays and drug screening. The choice of solubilization agent can profoundly impact the yield, purity, and, most importantly, the native structure and function of the protein of interest. This guide provides a comprehensive cross-validation of two major approaches: the traditional zwitterionic detergent, DCHAPS, and modern detergent-free methods, primarily focusing on the use of styrene-maleic acid (SMA) copolymers.

This comparison guide delves into the quantitative performance, experimental protocols, and underlying principles of each method, offering the supporting data necessary to make an informed decision for your specific research needs.

Quantitative Performance Comparison

The selection of a solubilization method is often a trade-off between extraction efficiency and the preservation of the protein's native state. While this compound is a robust detergent for solubilizing a wide range of proteins, detergent-free methods excel in maintaining the local lipid environment, which is often crucial for the stability and function of membrane proteins.[1][2]

The following tables summarize the key quantitative data comparing the performance of this compound and SMA-based detergent-free methods.

MetricThis compoundDetergent-Free (SMA)Key Considerations
Typical Protein Yield Generally high, but can vary significantly depending on the protein and optimization.Can be comparable to detergents, with reported yields for specific proteins around 0.4-1.2 µg of purified protein per mg of total membrane protein.[1]Yield is highly dependent on the specific protein, expression system, and the particular SMA polymer used.[3][4]
Preservation of Native Structure Good for a detergent, as it is zwitterionic and non-denaturing, but still disrupts the native lipid bilayer.[1]Excellent, as it co-extracts the protein with its surrounding native lipid environment, forming "native nanodiscs."[2][3]The lipid environment is critical for the structure and function of many membrane proteins, such as GPCRs.[2]
Purity Can be high, but co-purification of non-specific proteins can occur.Purity can be very high, though some SMA polymers may result in lower purity for certain proteins.[3][4]The choice of SMA polymer can influence the purity of the final protein preparation.[3]
Functional Activity Can preserve function, but the absence of native lipids may impact the activity of sensitive proteins.Generally superior for preserving the functional activity of membrane proteins that are sensitive to their lipid environment.[5]Functional assays are crucial to validate the integrity of the extracted protein.

Experimental Protocols

Detailed and optimized protocols are essential for successful protein extraction. Below are representative protocols for both this compound and SMA-based methods.

This compound-Based Protein Extraction Protocol

This protocol is a general guideline for the solubilization of membrane proteins from cultured cells using a CHAPS-based lysis buffer.[6]

Materials:

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) this compound, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge tubes, pre-chilled.

  • Microcentrifuge.

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

  • Incubation: Incubate the dish on ice for 30 minutes with gentle rocking.

  • Scraping and Collection: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Further Lysis: Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a fresh, pre-chilled tube.

  • Quantification: Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

Detergent-Free (SMA) Protein Extraction Protocol

This protocol outlines the extraction of membrane proteins using Styrene-Maleic Acid (SMA) copolymers to form native nanodiscs.[1][7]

Materials:

  • SMA Copolymer Solution (e.g., 2.5% w/v SMA 2000 in a suitable buffer like 20 mM Tris-HCl pH 8.0, 300 mM NaCl).

  • Cell pellet or isolated membranes.

  • Homogenizer or sonicator.

  • Ultracentrifuge.

  • Buffer for resuspension (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl).

Procedure:

  • Membrane Preparation: Isolate cell membranes through standard differential centrifugation techniques.

  • Resuspension: Resuspend the membrane pellet in the desired buffer.

  • Solubilization with SMA: Add the SMA copolymer solution to the resuspended membranes to a final concentration of 2.5% (w/v).

  • Incubation: Incubate at room temperature for 1-2 hours with gentle agitation. For some proteins, incubation at 4°C or 37°C may be optimal.

  • Clarification: Centrifuge the mixture at >100,000 x g for 30-60 minutes at 4°C to pellet any unsolubilized material.

  • Supernatant Collection: The supernatant contains the membrane proteins encapsulated in native nanodiscs (SMALPs).

  • Purification: The SMALPs can then be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[1]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each protein extraction method.

DCHAPS_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash lysis Add this compound Lysis Buffer wash->lysis incubate Incubate on ice lysis->incubate scrape Scrape and Collect Lysate incubate->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant end Downstream Applications supernatant->end

This compound Protein Extraction Workflow

SMA_Workflow start Start: Cells or Tissue mem_prep Isolate Cell Membranes start->mem_prep resuspend Resuspend Membranes in Buffer mem_prep->resuspend add_sma Add SMA Copolymer Solution resuspend->add_sma incubate Incubate with Agitation add_sma->incubate ultracentrifuge Ultracentrifuge to Pellet Debris incubate->ultracentrifuge supernatant Collect Supernatant (SMALPs) ultracentrifuge->supernatant purify Affinity Purification supernatant->purify end Downstream Applications purify->end

Detergent-Free (SMA) Protein Extraction Workflow

Signaling Pathways Amenable to Detergent-Free Methods

The preservation of the native lipid environment by detergent-free methods is particularly advantageous for studying complex signaling pathways where protein-lipid and protein-protein interactions are critical.

Signaling_Pathway ligand Ligand gpcr GPCR (in Native Nanodisc) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

GPCR Signaling Cascade

Conclusion

The choice between this compound and detergent-free methods is highly dependent on the specific research goals and the nature of the protein of interest. This compound remains a valuable and effective detergent for general protein solubilization, particularly when high yield is the primary concern and the target protein is robust.[2] However, for sensitive membrane proteins, especially those involved in complex signaling pathways or destined for high-resolution structural studies, detergent-free methods like SMA copolymerization offer a superior approach by preserving the native lipid environment, thereby enhancing stability and functional relevance.[2][5] A pilot study comparing different solubilization strategies is often the most effective way to determine the optimal conditions for a specific membrane protein.[2]

References

literature review comparing Dchaps performance in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization and analysis of proteins, particularly membrane proteins, is a critical step. The choice of detergent is paramount for successful protein extraction while maintaining structural integrity for downstream applications like mass spectrometry. This guide provides a comparative overview of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic detergent, and its performance relative to other commonly used detergents in proteomics.

Detergent Properties and Impact on Proteomic Analysis

Detergents are amphipathic molecules essential for disrupting cell membranes and solubilizing proteins.[1] They are broadly classified as ionic, non-ionic, and zwitterionic, each with distinct properties that affect their suitability for specific applications.[2]

  • Ionic Detergents (e.g., SDS): These possess a strong charge and are highly effective at solubilizing proteins. However, they are also potent denaturing agents, disrupting protein structure, which is ideal for SDS-PAGE but problematic for analyses requiring native protein conformation.[3] Strong detergents like SDS can also interfere with mass spectrometry by suppressing peptide ion signals.[4]

  • Non-ionic Detergents (e.g., Triton X-100, Tween 20): These are milder and less denaturing, making them suitable for applications where protein function or interaction needs to be preserved.[3] However, some non-ionic detergents can interfere with UV-based protein quantification and may be difficult to remove prior to mass spectrometry.[4][5]

  • Zwitterionic Detergents (e.g., CHAPS, DCHAPS): These detergents combine the properties of ionic and non-ionic detergents.[4] They possess both a positive and negative charge, resulting in a net neutral charge, which allows them to effectively break protein-protein interactions with a lower denaturing potential than ionic detergents.[4][6]

CHAPS is a non-denaturing, zwitterionic detergent widely used for solubilizing membrane proteins and breaking protein-protein interactions.[7] Its properties make it particularly useful in techniques like isoelectric focusing and 2D-electrophoresis.[7] A key advantage of CHAPS is its high critical micelle concentration (CMC) and small micellar molecular weight, which facilitates its removal from samples by methods such as dialysis.[7]

Quantitative Performance Comparison

The selection of a detergent significantly impacts protein yield and the number of identified proteins in a proteomics workflow. The following table summarizes findings from a study comparing different solubilization buffers for oil palm proteomics.

Solubilization BufferKey FindingsReference
Urea/Thiourea/CHAPS Considered a good solubilization buffer, but the difference in performance compared to the sodium deoxycholate buffer was not significant.[8]
Sodium Deoxycholate (SDC) Increased the number of identified proteins and peptides compared to the Urea/Thiourea/CHAPS buffer. It also reduced the carbamylation of lysine (B10760008) residues by over 67%.[8][9]

This study highlights that while CHAPS-containing buffers are effective, alternatives like SDC can offer advantages in specific contexts, such as increasing protein identification numbers and reducing certain post-translational modifications that can complicate data analysis.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are generalized protocols for protein extraction and preparation for mass spectrometry, incorporating the use of detergents like CHAPS.

Protein Solubilization for 2D-Electrophoresis: A common sample solution for isoelectric focusing (IEF) includes:

  • 8 M Urea

  • 4% (v/v) CHAPS

  • 50-100 mM Dithiothreitol (DTT)

  • 40 mM Tris[7]

The concentration of CHAPS is typically between 1-4% (v/v) in an IEF gel.[7]

Detergent-Assisted Tryptic Digestion: For complex samples, especially those containing membrane proteins, detergents are often included in the digestion buffer to improve protein solubilization and enzyme accessibility.

  • Resuspend the protein pellet in a denaturing solution (e.g., 7 M urea, 2 M thiourea, 1% CHAPS in 50 mM NH₄HCO₃).[10]

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes.[10]

  • Alkylate the proteins by adding iodoacetamide.

  • Perform tryptic digestion overnight. The addition of 1-4% CHAPS has been shown to assist in the tryptic digestion of complex samples.[10]

  • Detergent removal is a critical step before LC-MS/MS analysis, as detergents can interfere with reversed-phase separation and electrospray ionization.[4] This can be achieved through methods like dialysis, precipitation, or using specialized clean-up kits.[7][11]

Proteomics Workflow Visualization

The following diagram illustrates a typical bottom-up proteomics workflow, highlighting the critical role of detergents in the initial sample preparation stages.

ProteomicsWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (Cells, Tissue) Lysis Cell Lysis & Protein Extraction (Detergent: this compound) Sample->Lysis Solubilization Reduction Reduction & Alkylation Lysis->Reduction Digestion Tryptic Digestion Reduction->Digestion Cleanup Peptide Cleanup (Detergent Removal) Digestion->Cleanup LC Liquid Chromatography (LC Separation) Cleanup->LC Peptide Mixture MS Mass Spectrometry (MS/MS Analysis) LC->MS Data Data Analysis (Protein Identification) MS->Data

Caption: A generalized workflow for bottom-up proteomics analysis.

References

Safety Operating Guide

Proper Disposal of Dicyclohexylcarbodiimide (DCC): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dicyclohexylcarbodiimide (DCC), a common reagent in organic synthesis. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. DCC is a potent sensitizer (B1316253) and is classified as a hazardous waste; therefore, it must be chemically inactivated before disposal.

Immediate Safety Precautions

Before handling DCC, it is imperative to be familiar with its hazards. DCC is a white, waxy solid with a low melting point, is highly toxic, corrosive, and a known skin sensitizer.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2]

Disposal Overview: Inactivation is Mandatory

DCC waste must not be disposed of directly. It must first be chemically neutralized to convert it into the less hazardous byproduct, dicyclohexylurea (DCU). The standard and recommended method for this is acid-mediated hydrolysis. This procedure should be performed for unused DCC, contaminated materials, and reaction mixtures containing residual DCC.

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the inactivation of DCC waste.

ParameterValue/RangeNotes
Inactivating Agent 1 M Acetic AcidA solution of 1 M acetic acid in water is effective for quenching.
Reaction Time 1-2 hoursStirring for this duration ensures complete hydrolysis of DCC to DCU.
pH for Decomposition < 4The decomposition of carbodiimides is rapid at acidic pH.[1]
Waste Categorization Hazardous WasteBoth DCC and its containers must be treated as hazardous waste.[2]

Experimental Protocol for DCC Inactivation and Disposal

This protocol details the step-by-step procedure for the safe neutralization and disposal of DCC waste in a laboratory setting.

Materials:

  • DCC waste (solid or in an organic solvent)

  • 1 M Acetic Acid solution

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask)

  • Buchner funnel and filter paper

  • Waste containers for solid and liquid hazardous waste

Procedure:

  • Preparation: In a fume hood, place the DCC waste into a suitable reaction vessel. If the waste is in a non-polar organic solvent, it is advisable to dilute it further with a solvent in which DCU is poorly soluble, such as diethyl ether or dichloromethane.

  • Quenching: Slowly add a 1 M solution of acetic acid to the DCC waste with stirring. A common recommendation is to use a 1:1 mixture of acetic acid and water to quench unreacted DCC.[2] Ensure that the amount of acetic acid is in molar excess relative to the amount of DCC to be neutralized.

  • Reaction: Continue to stir the mixture at room temperature for at least one hour to ensure the complete conversion of DCC to dicyclohexylurea (DCU).

  • Separation of DCU: The resulting DCU will precipitate out of the solution as a white solid.[4] Separate the solid DCU from the liquid by vacuum filtration using a Buchner funnel.

  • Waste Segregation and Labeling:

    • Solid Waste: The collected DCU solid should be placed in a clearly labeled hazardous waste container for solids.

    • Liquid Waste: The filtrate, which may contain residual organic solvents and acetic acid, should be collected in a separate, appropriately labeled hazardous waste container for liquid waste.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.

Logical Workflow for DCC Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of DCC.

DCC_Disposal_Workflow DCC Disposal Workflow start DCC Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood inactivation Inactivate DCC with 1 M Acetic Acid Solution fume_hood->inactivation stir Stir for 1-2 Hours inactivation->stir filtration Separate Precipitated DCU by Filtration stir->filtration solid_waste Collect Solid DCU in Hazardous Waste Container filtration->solid_waste liquid_waste Collect Filtrate in Hazardous Liquid Waste Container filtration->liquid_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Workflow for the safe inactivation and disposal of DCC waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.